Antide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFGTULTGLGHU-NBERXCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H108ClN17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033848 | |
| Record name | D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-meth ylethyl)-L-lysyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1591.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112568-12-4 | |
| Record name | Iturelix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112568124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-meth ylethyl)-L-lysyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITURELIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94055UOQ3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and history of Antide (Iturelix)
An In-depth Technical Guide to the Discovery and History of Antide (Iturelix)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Iturelix, is a third-generation synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its development in the late 1980s marked a significant advancement over previous GnRH antagonists by demonstrating high potency and a greatly improved safety profile, particularly with regard to histamine release. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical investigation of this compound, culminating in its eventual discontinuation. Quantitative data is summarized, key experimental methodologies are detailed, and logical workflows are visualized to offer a complete history for drug development professionals.
Discovery and Historical Context
The development of GnRH antagonists began shortly after the characterization of GnRH in the 1970s. The therapeutic goal was to achieve rapid and reversible suppression of gonadotropins (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]) without the initial "flare-up" effect seen with GnRH agonists. However, first and second-generation antagonists were hampered by significant side effects, primarily dose-limiting anaphylactoid reactions caused by histamine release from mast cells[1].
This compound was developed as a "third-generation" antagonist to overcome this critical limitation. Synthesized as a decapeptide ([N-Ac-D-Nal(2)1,D-Phe(pCl)2,D-Pal(3)3,Ser,Lys(Nic),D-Lys(Nic),Leu,Lys(iPr),Pro,D-Ala-NH2]), its specific amino acid substitutions were designed to maintain high binding affinity to the GnRH receptor while minimizing the properties that trigger mast cell degranulation[2]. This rational design approach resulted in a compound with potent antiovulatory activity and negligible histamine-releasing properties, positioning it as a promising candidate for clinical evaluation[2].
Mechanism of Action
This compound functions as a pure, competitive antagonist at the GnRH receptor, which is a G protein-coupled receptor (GPCR) located on pituitary gonadotrope cells[3][4].
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Competitive Binding : this compound directly competes with endogenous GnRH for binding to the GnRH receptor[3].
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Inhibition of Signaling Cascade : Upon binding, this compound does not activate the receptor. Instead, it prevents GnRH from initiating the downstream signaling pathway. This pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively, which are crucial steps for the synthesis and secretion of LH and FSH[4].
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Suppression of Gonadotropins : By blocking this cascade, this compound causes a rapid, dose-dependent decrease in the secretion of LH and FSH, leading to a subsequent reduction in gonadal steroid production (e.g., testosterone and estrogen)[3][5].
Caption: Competitive antagonism of the GnRH receptor by this compound.
Preclinical Development
Preclinical studies were designed to characterize this compound's binding affinity, in vivo efficacy, duration of action, and safety profile.
Experimental Protocols
Receptor Binding Assay (In Vitro)
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Objective: To determine the binding affinity of this compound for the rat pituitary GnRH receptor.
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Methodology:
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Membrane Preparation: Anterior pituitaries were collected from adult female rats and homogenized. Cell membranes were isolated by centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) was incubated with the pituitary membranes.
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Incubation: Increasing concentrations of unlabeled this compound were added to the mixture to compete for receptor binding sites.
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Separation: After reaching equilibrium, the membrane-bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters was measured using a gamma counter.
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Analysis: Data were used to calculate the IC₅₀ value (the concentration of this compound required to inhibit 50% of the specific binding of the radioligand).
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Antiovulatory Activity Assay (In Vivo)
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Objective: To assess the efficacy of this compound in preventing ovulation in rats.
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Methodology:
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Animal Model: Regularly cycling adult female rats were used.
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Dosing: Rats were administered a single subcutaneous injection of this compound at various doses on the morning of proestrus.
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Endpoint: The following day (estrus), the fallopian tubes were examined for the presence of ova.
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Analysis: The percentage of rats in which ovulation was blocked was determined for each dose level to calculate the ED₁₀₀ (the effective dose to block ovulation in 100% of animals).
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Summary of Preclinical Data
| Parameter | Species/Model | Result | Reference |
| GnRH-Stimulated LH Secretion (ED₅₀) | Rat Pituitary Cells (in vitro) | ~10⁻¹⁰ M (after 48h preincubation) | [3] |
| Antiovulatory Activity (ED₁₀₀) | Rat (in vivo, s.c.) | 1.0 µ g/rat | [2] |
| Duration of Action | Rat (in vivo) | Significant LH suppression >44 hrs post-injection | [2] |
| Oral Antiovulatory Activity (ED₁₀₀) | Rat (in vivo, oral) | 1200 µ g/rat | [2] |
| Histamine Release | N/A | Negligible | [2] |
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}
Caption: The logical workflow of this compound's preclinical evaluation.
Clinical Development
This compound (Iturelix) entered clinical trials for indications where hormonal suppression is beneficial, such as female infertility (specifically for controlled ovarian hyperstimulation in IVF protocols), endometriosis, and prostate cancer[4][6]. Development was ultimately discontinued in 2004 during Phase II trials for female infertility[4][6].
Experimental Protocols (Representative)
Phase I: Safety and Pharmacokinetics in Healthy Volunteers
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Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound.
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Design: A randomized, single-blind, placebo-controlled, dose-escalation study.
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Methodology:
-
Subjects: Healthy male or postmenopausal female volunteers.
-
Administration: Subjects would receive a single subcutaneous injection of this compound at a specific dose level or a matching placebo.
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PK Sampling: Blood samples would be collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose) to determine plasma concentrations of this compound.
-
PD Sampling: Blood samples would also be analyzed for LH, FSH, and testosterone/estradiol to measure the extent and duration of hormonal suppression.
-
Safety Monitoring: Included continuous monitoring of vital signs, ECGs, local injection site reactions, and adverse event reporting.
-
Phase II: Efficacy in Controlled Ovarian Hyperstimulation (IVF)
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Objective: To determine the efficacy of this compound in preventing a premature LH surge in patients undergoing ovarian stimulation for IVF.
-
Design: A multicenter, randomized, active-comparator controlled trial.
-
Methodology:
-
Patient Population: Women undergoing IVF treatment.
-
Ovarian Stimulation: Patients would begin daily injections of a gonadotropin (e.g., recombinant FSH) to stimulate follicular growth[7].
-
Antagonist Administration: Once the lead follicle reached a predetermined size (e.g., ≥14 mm), patients would be randomized to receive daily subcutaneous injections of this compound (e.g., 0.25 mg) to prevent a premature LH surge[8][9].
-
Monitoring: Follicular development would be monitored via transvaginal ultrasound and serum estradiol levels.
-
Triggering Ovulation: When follicles reached maturity, a final injection of human chorionic gonadotropin (hCG) would be administered to trigger oocyte maturation. This compound would be discontinued at this point.
-
Primary Endpoint: The incidence of a premature LH surge (defined as LH > 10 IU/L before hCG administration).
-
Secondary Endpoints: Number of oocytes retrieved, fertilization rates, and clinical pregnancy rates.
-
Summary of Clinical Findings and Status
While specific quantitative data from this compound's clinical trials are not widely published, its development trajectory was similar to other GnRH antagonists like Ganirelix and Cetrorelix. These compounds effectively suppress LH and prevent premature ovulation in IVF cycles[10]. This compound was reported to be in Phase II trials for female infertility before its development was discontinued by Ortho-McNeil in November 2004[4][6]. The precise reasons for discontinuation are not publicly detailed but can often be related to strategic business decisions, emerging competition, or subtle findings in efficacy or safety when compared to other available or upcoming treatments.
Caption: The clinical development pathway of this compound (Iturelix).
Conclusion
This compound (Iturelix) was a rationally designed, third-generation GnRH antagonist that successfully addressed the primary safety concern of histamine release that plagued its predecessors. Preclinical data confirmed its high potency and favorable safety profile. Although it progressed into Phase II clinical trials for female infertility, its development was ultimately halted. The history of this compound serves as a valuable case study in the iterative process of drug design, demonstrating the successful optimization of a peptide therapeutic to improve its safety profile and highlighting the complex factors that influence the progression of a drug candidate through clinical development.
References
- 1. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and related antagonists of luteinizing hormone release with long action and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iturelix - AdisInsight [adisinsight.springer.com]
- 7. fertilityiq.com [fertilityiq.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. IVF Medication and Protocols [dallasfertility.com]
- 10. carecard.com [carecard.com]
An In-depth Technical Guide to the Molecular Structure and Properties of Antide
Antide is a potent synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). It is a "third generation" GnRH antagonist designed to have high antiovulatory activity and prolonged action with minimal histamine release. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and biological effects, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a chemically modified peptide with a specific amino acid sequence that confers its potent antagonistic activity. Its structure is designed for enhanced stability and receptor binding affinity compared to the native GnRH.
Amino Acid Sequence: Ac-D-2-Nal-D-Phe(4-Cl)-D-3-Pal-Ser-Lys(Nic)-D-Lys(Nic)-Leu-Lys(iPr)-Pro-D-Ala-NH2[1][2]
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C82H108ClN17O14 | [1][3][4] |
| Molecular Weight | 1591.3 g/mol | [3][4] |
| CAS Number | 112568-12-4 | [3][5] |
| Appearance | Sterile Filtered White lyophilized (freeze-dried) powder | [1] |
| Purity | >98.0% (as determined by RP-HPLC) | [1] |
| Solubility | Recommended to reconstitute in sterile water at 0.1-0.5 mg/ml. Also soluble in DMSO and Ethanol. | [1][6] |
| Storage | Lyophilized this compound should be stored desiccated below -18°C. It is stable for 3 weeks at room temperature. | [1] |
Mechanism of Action: GnRH Receptor Antagonism
This compound functions as a direct competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) located on the pituitary gonadotrope cells.[7] By binding to these receptors, this compound blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][8]
This antagonistic action is specific to GnRH-stimulated gonadotropin secretion, as this compound has no effect on K+-stimulated LH secretion.[7] Studies have shown that this compound does not possess any agonistic activity.[7] The inhibition of LH and FSH secretion leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen.
Signaling Pathway
The binding of this compound to the GnRH receptor competitively inhibits the Gq/11 protein-coupled signaling cascade that is normally initiated by GnRH. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which are essential for gonadotropin synthesis and release, are inhibited.
Biological Activity and Efficacy
This compound has demonstrated potent and prolonged biological activity both in vitro and in vivo.
In Vitro Studies
In vitro studies using dispersed rat pituitary cells have shown that this compound effectively inhibits GnRH-stimulated LH and FSH secretion in a dose- and time-dependent manner.[7] It has no effect on basal gonadotropin secretion.[7]
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Conditions | Reference |
| ED50 (GnRH-stimulated LH secretion) | 10⁻⁷ M | Simultaneous incubation with GnRH | [7] |
| ED50 (GnRH-stimulated LH secretion) | 10⁻¹⁰ M | 48-hour preincubation before GnRH exposure | [7] |
| Maximal Effect | 10⁻⁶ M | Simultaneous incubation with GnRH | [7] |
| Maximal Effect | 10⁻⁸ M | After 48-hour preincubation | [7] |
These studies also confirmed that the inhibition is reversible, with full recovery of GnRH responsiveness occurring within 4 hours after the removal of this compound.[7]
In Vivo Studies
In vivo studies in various animal models, including rats and cynomolgus monkeys, have confirmed the potent and long-lasting effects of this compound. A single high-dose injection in primates can lead to a prolonged and reversible inhibition of pituitary gonadotropin secretion for several weeks.[7]
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Dosage | Effects | Reference |
| Adult Male Rats | 1, 3, 6, 10, and 15 mg/kg (subcutaneous) | Dose-dependent inhibition of serum LH and testosterone. Reduction in weights of testes, prostates, and seminal vesicles. Long-lasting castration-like effects at higher doses. | [3] |
| Cynomolgus Monkeys | 15 mg/kg | Prolonged inhibitory effect on pituitary-testicular function for 2-3 weeks. | [3] |
| Group-living Rhesus Monkeys | Not specified | Suppression of pituitary-testicular function and sexual behavior. | [9] |
Experimental Protocols
In Vitro Pituitary Cell Culture and Hormone Assays
Objective: To determine the effect of this compound on basal and GnRH-stimulated gonadotropin secretion.
Methodology:
-
Cell Preparation: Anterior pituitary glands are collected from adult female rats and dispersed into single cells using enzymatic digestion.
-
Cell Culture: The dispersed cells are plated in culture wells (e.g., 5 x 10⁵ cells/well) and maintained in a suitable culture medium for 48 hours to allow for attachment.[7]
-
Treatment: The cells are washed and then incubated with increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) for various durations (e.g., up to 48 hours).[7]
-
Stimulation: Following the pre-incubation with this compound, cells are exposed to a fixed concentration of GnRH (e.g., 1 x 10⁻⁸ M) for a defined period (e.g., 4 hours).[7]
-
Sample Collection: The culture media is collected to measure secreted gonadotropins. The cells are lysed to determine intracellular hormone content.
-
Hormone Measurement: LH and FSH levels in the media and cell lysates are quantified using radioimmunoassay (RIA).[7]
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the GnRH receptor.
Methodology:
-
Receptor Preparation: A crude membrane fraction containing GnRH receptors is prepared from rat pituitary homogenates.
-
Radioligand: A radioiodinated analog of this compound (e.g., ¹²⁵I-labeled [D-Tyr⁰]this compound) or a known GnRH agonist/antagonist is used.[10]
-
Binding Reaction: The pituitary membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound, which are measures of its binding affinity. The affinity constant (Ka) can also be determined.[10]
Conclusion
This compound is a well-characterized, potent, and long-acting GnRH antagonist. Its direct competitive mechanism of action at the pituitary GnRH receptor effectively and reversibly suppresses gonadotropin secretion. The detailed understanding of its molecular structure and properties, as outlined in this guide, provides a solid foundation for its application in research and potential therapeutic development.
References
- 1. This compound Antigen Protein | this compound Acetate Hormone | ProSpec [prospecbio.com]
- 2. This compound and related antagonists of luteinizing hormone release with long action and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. This compound (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Probing the Interaction: A Technical Guide to Antide Receptor Binding Affinity Studies
For Immediate Release
This whitepaper provides a comprehensive technical overview of receptor binding affinity studies for Antide, a potent Gonadotropin-Releasing Hormone (GnRH) antagonist. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative analysis of this compound's binding characteristics, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a third-generation GnRH antagonist that exerts its therapeutic effect by competitively inhibiting the GnRH receptor in the anterior pituitary gland.[1] This blockade prevents the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing gonadal steroidogenesis.[1][2] Understanding the binding affinity of this compound to its receptor is paramount for elucidating its potency, duration of action, and overall pharmacological profile. Lineweaver-Burke analysis of this compound's inhibition of GnRH-stimulated LH secretion has confirmed that it is a direct competitive antagonist at the pituitary GnRH receptor.[2]
Quantitative Analysis of this compound Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. For competitive antagonists like this compound, this is often quantified by parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally signifies a higher binding affinity.[3]
Studies have been conducted to determine the binding kinetics of this compound, often utilizing a radioiodinated analog such as ¹²⁵I-labeled [D-Tyr⁰] this compound. These investigations have revealed a high affinity constant (Ka) for the GnRH receptor, in the range of 10¹⁰ M⁻¹.[4]
| Parameter | Value | Cell/Tissue Type | Notes |
| Affinity Constant (Ka) | ~10¹⁰ M⁻¹ | Rat pituitary homogenates | Determined using ¹²⁵I-labeled [D-Tyr⁰] this compound.[4] |
| ED₅₀ (Gonadotropin Inhibition) | 10⁻⁷ M | Rat pituitary cells | For inhibition of GnRH-stimulated gonadotropin secretion with simultaneous incubation.[2] |
| ED₅₀ (Gonadotropin Inhibition) | 10⁻¹⁰ M | Rat pituitary cells | For inhibition of GnRH-stimulated gonadotropin secretion after 48-hour preincubation.[2] |
Note on Affinity Parameters:
-
Kd (Dissociation Constant): Represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. It is the reciprocal of the association constant (Ka). A lower Kd indicates a higher affinity.[3]
-
Ki (Inhibition Constant): The dissociation constant of the inhibitor-enzyme/receptor complex. For a competitive inhibitor, it reflects the affinity of the inhibitor for the receptor.[5]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required to inhibit a biological process or response by 50%. This value is dependent on the experimental conditions, including the concentration of the competing ligand.[3]
-
ED50 (Half-maximal Effective Dose): The dose of a drug that produces 50% of its maximum response or effect. In the context of this compound, it refers to the concentration required to inhibit GnRH-stimulated gonadotropin secretion by 50%.[2]
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions. The following protocol is a generalized yet detailed methodology for a competitive binding assay to determine the affinity of this compound for the GnRH receptor, based on common practices for GnRH antagonists.[6]
Materials and Reagents
-
Radioligand: ¹²⁵I-labeled GnRH agonist (e.g., [D-Trp⁶, (N-Et)Pro⁹, Des, Gly¹⁰]GnRH) or a radioiodinated this compound analog (e.g., ¹²⁵I-labeled [D-Tyr⁰] this compound).
-
Unlabeled Ligand: this compound (for competition).
-
Receptor Source: Crude membrane preparations from rat anterior pituitaries or a suitable cell line endogenously expressing or transfected with the GnRH receptor (e.g., LβT2 cells).[4]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA, and a protease inhibitor cocktail.[6]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]
-
Multi-well plates (e.g., 96-well).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Procedure
-
Membrane Preparation:
-
Homogenize anterior pituitary tissue or cultured cells in ice-cold lysis buffer.[6]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[6]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[6]
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled this compound (the competitor).
-
The membrane preparation to initiate the binding reaction.
-
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled GnRH agonist or antagonist.
-
For determining total binding, another set of wells should contain only the radioligand and the membrane preparation.
-
-
Incubation:
-
Incubate the plates at a specified temperature (e.g., 4°C or 23°C) for a sufficient duration to reach equilibrium.[4] The exact time should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Landscape
GnRH Receptor Signaling Pathway
Upon binding of GnRH, the GnRH receptor (GnRHR), a G-protein coupled receptor, primarily activates the Gαq/11 subunit.[7] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC).[7] This ultimately leads to the activation of downstream kinases, such as the mitogen-activated protein kinases (MAPKs), which regulate the transcription of gonadotropin genes.[8][9]
Caption: GnRH receptor signaling and competitive inhibition by this compound.
Radioligand Binding Assay Workflow
The experimental workflow for a competitive radioligand binding assay involves a series of sequential steps, from the preparation of the receptor source to the final data analysis, to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Competitive Antagonism
This compound functions as a competitive antagonist, meaning it reversibly binds to the same site on the GnRH receptor as the endogenous ligand, GnRH. This prevents GnRH from binding and activating the receptor, thereby blocking the biological response.
Caption: Competitive antagonism of the GnRH receptor by this compound.
Conclusion
The high binding affinity of this compound for the GnRH receptor, as demonstrated through rigorous radioligand binding studies, is the foundation of its potent antagonist activity. The experimental protocols and data analysis methods outlined in this guide provide a framework for the continued investigation and characterization of this compound and other GnRH receptor modulators. A thorough understanding of these binding kinetics is essential for the optimization of dosing regimens and the development of future generations of GnRH-targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
In Vitro Characterization of Antide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro bioactivity of Antide, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound is a third-generation GnRH antagonist that has demonstrated prolonged and reversible inhibition of pituitary gonadotropin secretion.[1] Understanding its in vitro characteristics is crucial for its application in research and clinical development. This document details its mechanism of action, receptor binding kinetics, and inhibitory effects on gonadotropin secretion, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Mechanism of Action: Competitive Antagonism
This compound functions as a pure, competitive antagonist at the pituitary GnRH receptor.[1] It directly competes with native GnRH for binding to its receptor on pituitary gonadotropes.[1] This binding does not trigger the downstream signaling cascade initiated by GnRH, thus blocking the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] In vitro studies have confirmed that this compound exhibits no agonistic activity and its inhibitory effects are specific to GnRH-stimulated secretion, as it does not affect processes like K+-stimulated LH secretion.[1] Furthermore, the action of this compound is reversible, with full recovery of the pituitary cells' responsiveness to GnRH observed within hours of its removal.[1]
The diagram below illustrates the normal GnRH signaling cascade and the point of inhibition by this compound.
Caption: GnRH signaling pathway demonstrating competitive inhibition by this compound.
Quantitative Bioactivity Data
The following tables summarize the key quantitative parameters defining this compound's bioactivity from in vitro assays.
This table presents the affinity constant (Ka) for a radioiodinated this compound analog to rat pituitary GnRH receptors, indicating a high-affinity binding interaction.
| Ligand | Receptor Source | Affinity Constant (Ka) | Citation |
| ¹²⁵I-labeled [D-Tyr⁰] this compound | Rat Pituitary Homogenates | 10¹⁰ M⁻¹ range | [3] |
This table details the effective concentration (ED50, equivalent to IC50 in this inhibitory context) of this compound required to block GnRH-stimulated LH and FSH secretion from dispersed rat pituitary cells. The data shows that pre-incubation with this compound significantly increases its potency.
| Condition | This compound Concentration (Max Effect) | ED₅₀ / IC₅₀ | Citation |
| Simultaneous Incubation with GnRH | 10⁻⁶ M | 10⁻⁷ M | [1] |
| 48-hour Pre-incubation before GnRH | 10⁻⁸ M | 10⁻¹⁰ M | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
This protocol is designed to determine the binding characteristics of this compound to GnRH receptors. It is based on methodologies described in studies of this compound's binding kinetics.[3]
Objective: To measure the affinity (Ka) and dissociation rate of this compound at the GnRH receptor.
Materials:
-
Crude rat pituitary homogenates (as receptor source)
-
¹²⁵I-labeled [D-Tyr⁰] this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Binding buffer
-
Filtration apparatus
-
Gamma counter
Methodology:
-
Preparation: Prepare crude pituitary homogenates from adult female rats.
-
Incubation: Incubate the pituitary homogenates with a fixed concentration of ¹²⁵I-labeled [D-Tyr⁰] this compound and increasing concentrations of unlabeled this compound.
-
Equilibrium: Allow the reaction to reach equilibrium at 4°C.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis:
-
Competition Curve: Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50.
-
Affinity Constant (Ka): Calculate the Ka from the competition data using appropriate pharmacological models (e.g., Cheng-Prusoff equation).
-
Dissociation: To measure the dissociation rate, pre-bind the radioligand to the receptors, then initiate dissociation by adding an excess of unlabeled GnRH analog or by simple dilution at 23°C or 37°C.[3] Collect samples at various time points to measure the remaining bound radioactivity.
-
Caption: Workflow for a competitive GnRH receptor binding assay.
This protocol details an in vitro bioassay to measure the inhibitory effect of this compound on GnRH-stimulated gonadotropin secretion, based on methods published by Gordon et al.[1][4]
Objective: To determine the dose- and time-dependent inhibition of GnRH-stimulated LH and FSH secretion by this compound.
Materials:
-
Anterior pituitaries from adult female rats
-
Cell dispersion enzymes (e.g., trypsin)
-
Cell culture medium
-
This compound standards
-
GnRH solution (1 x 10⁻⁸ M)
-
Reagents for LH/FSH radioimmunoassay (RIA)
Methodology:
-
Cell Preparation: Prepare dispersed anterior pituitary cells from adult female rats.
-
Plating: Plate the cells at a density of 5 x 10⁵ cells/well and culture for 48 hours to allow for attachment.[1]
-
Pre-incubation (Optional): For time-dependency studies, wash the cells and pre-incubate with increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) for various durations (e.g., 6 to 48 hours).[1]
-
Stimulation: Wash the cells twice to remove the pre-incubation medium. Add fresh medium containing a fixed concentration of GnRH (1 x 10⁻⁸ M) along with the desired concentration of this compound.[1]
-
Incubation: Incubate the cells for 4 hours.[1]
-
Sample Collection:
-
Media: Collect the culture media to measure secreted LH and FSH.
-
Cell Lysates: Lyse the cells to measure intracellular LH and FSH content.[1]
-
-
Quantification: Assay the media and cell lysates for LH and FSH concentrations using a specific radioimmunoassay (RIA).
-
Data Analysis: Plot the percentage of inhibition of GnRH-stimulated LH/FSH secretion against the concentration of this compound to determine the ED50 (IC50).
Caption: Workflow for the in vitro bioassay of this compound's inhibitory action.
References
- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. II. Development of an in vitro bioassay for characterization of pharmacokinetics and pharmacodynamics of this compound in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Role of Antide in Reproductive Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Antide, a potent gonadotropin-releasing hormone (GnRH) antagonist, represents a significant tool in the clinical management of various reproductive conditions. This technical guide provides a comprehensive overview of this compound's mechanism of action, pharmacokinetics, and its application in reproductive endocrinology, with a focus on its use in assisted reproductive technologies (ART).
Core Mechanism of Action
This compound exerts its effects by competitively blocking the GnRH receptor in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key gonadotropins that regulate gonadal function.[1] Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptors, this compound and other GnRH antagonists produce an immediate and reversible suppression of gonadotropin secretion.[1][2] This direct competitive antagonism makes this compound a "pure antagonist" with no initial agonistic effects.[3]
The binding of this compound to the GnRH receptor is a high-affinity interaction, comparable to that of GnRH agonists.[4] Lineweaver-Burke analysis has confirmed that this compound acts as a direct competitor of GnRH at the pituitary GnRH receptor.[3] The inhibition of GnRH-stimulated LH and FSH secretion by this compound is dose- and time-dependent.[3]
Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily signals through the Gαq/11 protein.[5][6] This initiates a cascade of intracellular events, including the activation of phospholipase Cβ (PLCβ), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, ultimately leading to the synthesis and release of LH and FSH.[5][8][9]
This compound, by blocking the GnRH receptor, prevents the initiation of this signaling cascade.
GnRH Receptor Signaling Pathway and Inhibition by this compound
Caption: GnRH receptor signaling cascade and its competitive inhibition by this compound.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ka) | 10¹⁰ M⁻¹ range | Rat pituitary homogenates | [4] |
| In Vitro Efficacy (ED50) | 10⁻⁷ M (simultaneous incubation) | Rat pituitary cells | [3] |
| In Vitro Efficacy (ED50) | 10⁻¹⁰ M (after 48-h preincubation) | Rat pituitary cells | [3] |
| Maximal Inhibitory Concentration | 10⁻⁶ M | Rat pituitary cells | [3] |
Experimental Protocols
In Vitro Inhibition of GnRH-Stimulated Gonadotropin Secretion
This experiment is crucial for determining the efficacy and mechanism of action of this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory effect of this compound.
Receptor Binding Assay
This protocol is used to determine the binding characteristics of this compound to the GnRH receptor.
-
Preparation of Pituitary Homogenates: Crude pituitary homogenates are prepared from rats to serve as the source of GnRH receptors.[4]
-
Radiolabeling: A radioiodinated analog of this compound (e.g., ¹²⁵I-labeled [D-Tyr⁰] this compound) is used as the tracer.[4]
-
Incubation: The pituitary homogenates are incubated with the radiolabeled this compound analog in the presence or absence of varying concentrations of unlabeled this compound or other GnRH analogs.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: Binding affinity (Ka) and maximum binding capacity (Bmax) are determined by Scatchard analysis. Dissociation kinetics are also assessed.[4]
Clinical Applications in Reproductive Endocrinology
This compound and other GnRH antagonists are primarily used in ART protocols, specifically in controlled ovarian hyperstimulation (COH), to prevent a premature LH surge.[10] This allows for the controlled maturation of multiple follicles and the timely administration of human chorionic gonadotropin (hCG) to trigger ovulation. The immediate onset of action of GnRH antagonists offers advantages over the longer protocols required for GnRH agonists.[2][10]
Logical Relationship in Controlled Ovarian Hyperstimulation
Caption: Role of this compound in a controlled ovarian hyperstimulation protocol.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Early-Stage Research on Antide for Hormone-Dependent Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antide, a synthetic decapeptide, is a potent gonadotropin-releasing hormone (GnRH) antagonist. By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly and reversibly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a significant reduction in the production of gonadal hormones, such as testosterone and estrogen, which are key drivers in the progression of many hormone-dependent cancers, including prostate, breast, and ovarian cancers. This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. Due to the limited availability of cancer-specific data for this compound, this guide incorporates illustrative data from other well-studied GnRH antagonists to provide a comprehensive understanding of the therapeutic potential of this class of compounds.
Introduction to this compound and its Mechanism of Action
This compound is a third-generation GnRH antagonist with the amino acid sequence Ac-D-Nal(2)1, D-pCl-Phe2, D-Trp3, Ser4, Tyr5, D-Cit6, Leu7, Arg8, Pro9, D-Ala10-NH2. Unlike GnRH agonists which cause an initial surge in LH and FSH levels, this compound and other GnRH antagonists induce a rapid and profound suppression of these hormones without an initial flare.[1] This immediate effect is advantageous in the context of cancer therapy, as it avoids the potential for tumor stimulation that can be associated with GnRH agonists.
The primary mechanism of action of this compound involves competitive antagonism of GnRH receptors on pituitary gonadotrophs. This blockade prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent decrease in circulating gonadal steroids deprives hormone-receptor-positive cancer cells of the essential signals for their growth and proliferation.[1]
Signaling Pathway of GnRH Antagonism
The following diagram illustrates the mechanism of action of this compound at the pituitary level.
Caption: Mechanism of this compound in suppressing hormone production.
Preclinical Research
In Vitro Studies
In vitro studies are crucial for determining the direct effects of a compound on cancer cells and for elucidating its mechanism of action at the cellular level.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Hormone-dependent cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with varying concentrations of this compound (or another GnRH antagonist) for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is calculated.
Illustrative In Vitro Data (using a representative GnRH antagonist)
| Cell Line | Cancer Type | GnRH Antagonist | Incubation Time (h) | IC50 (µM) |
| LNCaP | Prostate Cancer | Cetrorelix | 72 | 15.2 |
| MCF-7 | Breast Cancer | Cetrorelix | 72 | 21.8 |
| PC-3 | Prostate Cancer | Cetrorelix | 72 | >100 |
Note: Data is illustrative and based on studies with Cetrorelix, as specific in vitro cancer cell line data for this compound is limited in publicly available literature.
In Vivo Studies
Animal models are essential for evaluating the systemic effects of a drug, including its efficacy in reducing tumor growth and its impact on hormone levels.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Hormone-dependent cancer cells (e.g., LNCaP) are mixed with Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group receives daily or weekly subcutaneous injections of this compound at various doses.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Hormone Level Analysis: Blood samples are collected at specified time points to measure serum levels of LH, FSH, and testosterone (or estradiol in female models) using ELISA or radioimmunoassay.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis.
Illustrative In Vivo Efficacy Data (using a representative GnRH antagonist)
| Animal Model | Tumor Type | GnRH Antagonist | Dosing Regimen | Tumor Growth Inhibition (%) |
| Nude Mice | LNCaP Xenograft | Degarelix | 2 mg/kg, s.c., daily | 75 |
| Rat | Dunning R3327 | Azaline B | 100 µ g/day , s.c. | 60 |
Note: Data is illustrative and based on studies with other GnRH antagonists due to the lack of specific in vivo cancer efficacy data for this compound.
Clinical Research
Clinical trials are necessary to determine the safety and efficacy of a new drug in humans. While no large-scale clinical trials have been published for this compound specifically for cancer treatment, a dose-finding study in the context of in vitro fertilization (IVF) provides valuable data on its hormonal effects in humans.[2]
Experimental Workflow: Clinical Trial for Hormone Suppression
Caption: A generalized workflow for a clinical trial of this compound.
Clinical Data: Hormonal Suppression with this compound
A dose-finding study of this compound (also known as Iturelix) was conducted in 144 patients undergoing IVF/ICSI.[2] The study aimed to determine the minimal effective dose to prevent premature LH surges. The results demonstrated a dose-dependent effect on hormone levels.
| This compound Daily Dose | Mean Serum this compound (ng/mL) | Mean Serum LH (IU/L) | Mean Serum Estradiol (pmol/L) |
| 0.25 mg | 0.8 ± 0.3 | 3.5 ± 1.2 | 3500 ± 1200 |
| 0.5 mg | 1.5 ± 0.5 | 2.8 ± 0.9 | 3200 ± 1100 |
| 1.0 mg | 2.9 ± 1.1 | 2.1 ± 0.7 | 2800 ± 950 |
| 2.0 mg | 5.5 ± 2.0 | 1.5 ± 0.5 | 2500 ± 800 |
Data adapted from Huirne et al., 2004.[2]
This study established that a daily dose of 0.5 mg of this compound was the minimal effective dose for preventing LH surges in this patient population.[2] These findings are crucial for designing future clinical trials of this compound in hormone-dependent cancers, as they provide a basis for dose selection to achieve therapeutic levels of hormone suppression.
Synthesis and Formulation
This compound is a synthetic peptide that can be produced using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Logical Relationship: Solid-Phase Peptide Synthesis of this compound
Caption: Solid-phase synthesis of the this compound peptide.
For clinical use, this compound is typically formulated as a sterile, lyophilized powder for reconstitution with a suitable solvent for subcutaneous injection. The formulation may include excipients to enhance stability and solubility.
Conclusion and Future Directions
This compound is a potent GnRH antagonist that effectively suppresses gonadotropin and gonadal steroid levels. While direct clinical evidence for its efficacy in hormone-dependent cancers is currently limited, its mechanism of action and the data from related GnRH antagonists strongly support its potential as a therapeutic agent in this setting. The rapid and reversible suppression of sex hormones without an initial flare-up makes it an attractive candidate for the treatment of prostate, breast, and other hormone-sensitive malignancies.
Future research should focus on:
-
Preclinical studies to evaluate the efficacy of this compound in various hormone-dependent cancer models.
-
Phase I and II clinical trials to determine the safety, pharmacokinetics, and optimal dosing of this compound in patients with prostate, breast, and other relevant cancers.
-
Combination therapies exploring the synergistic effects of this compound with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapies.
The continued investigation of this compound and other GnRH antagonists holds significant promise for advancing the treatment of hormone-dependent cancers.
References
- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-finding study of daily gonadotropin-releasing hormone (GnRH) antagonist for the prevention of premature luteinizing hormone surges in IVF/ICSI patients: this compound and hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Pathways Modulated by Antide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antide, also known as Nal-Lys, is a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It functions as a competitive inhibitor of the GnRH receptor (GnRHR), thereby modulating the downstream signaling pathways that regulate the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This technical guide provides a comprehensive overview of the cellular mechanisms affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.
Core Mechanism of Action
This compound exerts its effects by competitively and reversibly binding to GnRH receptors on pituitary gonadotrope cells.[1][3] This binding action blocks the endogenous GnRH from activating its receptor, leading to a rapid and dose-dependent inhibition of LH and FSH secretion.[1][3] Unlike GnRH agonists, which initially cause a surge in gonadotropin release before downregulating the receptors, this compound produces an immediate suppression of these hormones without an initial flare-up effect.[4] Lineweaver-Burke analysis has confirmed that this compound acts as a direct competitor of GnRH at the pituitary GnRH receptor.[1]
Modulated Cellular Pathways
The primary cellular pathways modulated by this compound treatment are those directly downstream of the GnRH receptor. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein, and to a lesser extent, the Gαs protein.
1. Inhibition of the Phospholipase C (PLC) Pathway:
Upon activation by GnRH, the GnRH receptor stimulates the Gαq/11 G-protein, which in turn activates phospholipase Cβ (PLCβ).[5] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
IP3 Signaling: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG Signaling: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
By blocking the GnRH receptor, this compound prevents the activation of this entire cascade, resulting in the suppression of downstream events such as gonadotropin synthesis and secretion.
2. Modulation of the Cyclic AMP (cAMP) Pathway:
There is evidence to suggest that the GnRH receptor can also couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][7] The cAMP pathway is known to play a crucial role in the expression of genes encoding for the LHβ and α subunits of gonadotropins.[5] Treatment with this compound has been shown to inhibit GnRH-stimulated increases in cAMP production, indicating that this is another important pathway modulated by this antagonist.[5]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting GnRH-stimulated gonadotropin secretion.
| Parameter | Value | Conditions | Reference |
| ED50 (Simultaneous Incubation) | 10⁻⁷ M | Inhibition of GnRH-stimulated LH/FSH secretion in dispersed rat anterior pituitary cells when this compound and GnRH are incubated simultaneously for 4 hours. | [1] |
| ED50 (48-hour Preincubation) | 10⁻¹⁰ M | Inhibition of GnRH-stimulated LH/FSH secretion when pituitary cells are preincubated with this compound for 48 hours before GnRH exposure. | [1] |
| Maximal Effect | 10⁻⁶ M - 10⁻⁸ M | The concentration at which this compound achieves maximal inhibition of GnRH-stimulated gonadotropin secretion, depending on preincubation time. | [1] |
| Hormone | Suppression Level (% of baseline) | Dose of this compound | Time to Return to Baseline | Reference |
| Serum LH | 50% - 70% | 25 & 50 µg/kg | Within 24 hours | [2] |
| Serum T | 50% - 70% | 25 & 50 µg/kg | Within 24 hours | [2] |
| Serum FSH | 70% - 80% | 25 & 50 µg/kg | Within 24 hours | [2] |
Experimental Protocols
1. In Vitro Inhibition of Gonadotropin Secretion:
-
Cell Culture: Dispersed anterior pituitary cells from adult female rats are plated at a density of 5 x 10⁵ cells/well and cultured for 48 hours.[1]
-
Treatment: The cultured cells are washed and then exposed to increasing concentrations of this compound (ranging from 10⁻¹² M to 10⁻⁶ M) for various durations (up to 48 hours).[1]
-
Stimulation: Following the preincubation with this compound, the media is removed, cells are washed twice, and then incubated with GnRH (1 x 10⁻⁸ M) in the presence of this compound for 4 hours.[1]
-
Assay: Media and cell lysates are collected and assayed for LH and FSH concentrations using radioimmunoassay (RIA).[1]
2. In Vivo Suppression of Gonadotropins in Healthy Men:
-
Subjects: Healthy male volunteers aged 21-36 years.[2]
-
Treatment: Subjects receive a single subcutaneous injection of this compound at doses of 0, 10, 25, and 50 µg/kg body weight.[2]
-
Blood Sampling: Blood samples are collected before the injection and at frequent intervals after the injection.[2]
-
Hormone Analysis: Serum levels of LH, FSH, and testosterone (T) are measured to determine the extent and duration of suppression.[2]
Visualizations
Caption: Competitive antagonism of this compound at the GnRH receptor.
Caption: Inhibition of the GnRH-Gq/11-PLC signaling pathway by this compound.
Caption: Workflow for in vitro and in vivo studies of this compound.
References
- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose administration of the gonadotropin-releasing hormone antagonist, Nal-Lys (this compound) to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Antide on the Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antide, a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist, exerts significant and prolonged suppressive effects on the pituitary-gonadal axis. By competitively blocking GnRH receptors on pituitary gonadotropes, this compound effectively inhibits the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a rapid and reversible suppression of gonadal steroidogenesis, including testosterone and estradiol production. This technical guide provides a comprehensive overview of the mechanism of action, hormonal effects, and relevant experimental methodologies associated with this compound. Quantitative data from key in vitro and in vivo studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
The hypothalamic-pituitary-gonadal (HPG) axis is a critical neuroendocrine system that governs reproductive function.[1] The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary to secrete the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These hormones, in turn, act on the gonads to regulate gametogenesis and the production of sex steroids, such as testosterone and estrogen.[2]
GnRH antagonists, such as this compound (also known as Nal-Lys GnRH antagonist or Iturelix), are synthetic peptides that act as competitive inhibitors of GnRH at its receptor in the pituitary gland.[3][4] This action leads to an immediate and dose-dependent suppression of gonadotropin release, without the initial stimulatory "flare-up" effect observed with GnRH agonists.[5][6] This characteristic makes this compound and other GnRH antagonists valuable tools in various clinical applications, including assisted reproduction technologies, and the management of hormone-dependent pathologies.
Mechanism of Action
This compound functions as a pure, competitive antagonist at the GnRH receptor on pituitary gonadotrophs.[3] In vitro studies have demonstrated that this compound directly competes with GnRH for binding to its receptor, thereby preventing the initiation of the intracellular signaling cascade that leads to gonadotropin synthesis and release.[3] This antagonistic action is not associated with any intrinsic agonistic activity.[3] Furthermore, the inhibitory effects of this compound at the cellular level are readily reversible upon its removal, indicating that it does not cause any lasting toxic effects on pituitary cells.[3]
Quantitative Effects on Hormone Levels
This compound administration leads to a dose-dependent and reversible suppression of gonadotropins and gonadal steroids. The following tables summarize the quantitative hormonal changes observed in key preclinical and clinical studies.
Table 1: Summary of this compound Effects on Pituitary-Gonadal Hormones
| Species | Study Type | Key Findings on Hormone Levels | Reference |
| Rat | In Vitro | Dose-dependent inhibition of GnRH-stimulated LH and FSH secretion. ED50 of ~10-7 M for simultaneous incubation and ~10-10 M after 48h pre-incubation. No effect on basal gonadotropin secretion. | [3] |
| Human (Male) | In Vivo | Single doses of 25 and 50 µg/kg suppressed serum LH and Testosterone to 50-70% of baseline, and FSH to 70-80% of baseline. Hormone levels returned to baseline within 24 hours. | [4] |
| Monkey (Ovariectomized Female) | In Vivo | A single 3.0 mg/kg injection led to a prolonged suppression of LH to the limits of detectability. | [7] |
| Human (Female, IVF) | In Vivo | Daily doses of 0.5 mg/ml were effective in preventing premature LH surges. Serum levels of this compound were dose-related to LH and E2 levels. | [8] |
| Monkey (Male) | In Vivo | A single 15 mg/kg injection suppressed LH and testosterone levels. | [9] |
Table 2: Hormonal Suppression in Healthy Male Volunteers Following a Single Dose of this compound
| Dose of this compound (µg/kg) | Maximum Suppression of LH (% of baseline) | Maximum Suppression of FSH (% of baseline) | Maximum Suppression of Testosterone (% of baseline) | Duration of Suppression |
| 10 | Not significant | Not significant | Not significant | < 24 hours |
| 25 | 50-70% | 70-80% | 50-70% | ~24 hours |
| 50 | 50-70% | 70-80% | 50-70% | ~24 hours |
Data summarized from a placebo-controlled clinical study in seven normal male volunteers.[4]
Table 3: Dose-Finding Study of Daily this compound for Prevention of Premature LH Surges in IVF/ICSI Patients
| Daily this compound Dose | Incidence of Premature LH Surge* |
| 2 mg/2 ml | 0% |
| 1 mg/ml | 0% |
| 0.5 mg/ml | 3.2% |
| 0.5 mg/0.5 ml | 6.7% |
| 0.25 mg/ml | 13.3% |
*Defined as LH > 12.4 IU/l and progesterone > 2 ng/ml. The minimal effective dose was considered to be 0.5 mg/ml.[8]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound.
In Vitro GnRH Antagonism Assay
This protocol was used to determine the direct antagonistic properties of this compound on pituitary cells.
-
Cell Culture: Dispersed anterior pituitary cells from adult female rats were plated at a density of 5 x 105 cells/well and cultured for 48 hours.
-
Treatment: Cells were exposed to increasing concentrations of this compound (10-12 to 10-6 M) for up to 48 hours.
-
Stimulation: Following pre-incubation with this compound, cells were washed and then incubated with GnRH (1 x 10-8 M) in the presence of this compound for 4 hours.
-
Hormone Measurement: Media and cell lysates were collected and assayed for LH and FSH concentrations using radioimmunoassay (RIA).
-
Analysis: The dose-dependent inhibition of GnRH-stimulated gonadotropin secretion by this compound was evaluated.[3]
In Vivo Study in Healthy Male Volunteers
This protocol was designed to assess the potency and duration of action of single doses of this compound in humans.
-
Subjects: Seven healthy male volunteers aged 21-36 years.
-
Study Design: A placebo-controlled study where each subject received single subcutaneous injections of this compound at doses of 0, 10, 25, and 50 µg/kg body weight.
-
Blood Sampling: Blood samples were collected at frequent intervals before and after the injection.
-
Hormone Measurement: Serum concentrations of LH, FSH, and testosterone were determined.
-
Outcome Measures: The primary outcomes were the extent and duration of suppression of gonadotropin and testosterone levels. Local effects at the injection site were also monitored.[4]
In Vivo Study in Ovariectomized Monkeys
This study aimed to characterize the pharmacokinetics and pharmacodynamics of a single high dose of this compound.
-
Subjects: Long-term ovariectomized cynomolgus monkeys (Macaca fascicularis).
-
Treatment: A single injection of this compound (3.0 mg/kg) was administered either subcutaneously or intravenously.
-
Blood Sampling: Peripheral blood samples were collected at various time points, up to 36 days post-injection.
-
Hormone and Drug Level Measurement: An in vitro pituitary cell bioassay was developed to measure the concentration of biologically active this compound in serum. Serum LH levels were also measured.
-
Pharmacokinetic Analysis: The circulating half-life of this compound was determined.[7]
Extrapituitary Effects
Beyond its primary action at the pituitary, some evidence suggests that this compound may have direct effects on the gonads. In a study using prepubertal eCG-treated rats, this compound was shown to inhibit apoptosis in preovulatory follicles.[10] This effect was associated with an increase in the number of preovulatory follicles and was mediated through the inhibition of BAX translocation to the mitochondria.[10] These findings suggest a potential intraovarian modulatory role for GnRH, which can be influenced by GnRH antagonists like this compound.
Pharmacokinetics and Duration of Action
A notable characteristic of this compound is its prolonged duration of action, particularly after high doses. In primates, a single injection can suppress gonadotropin secretion for several weeks.[3][7] Pharmacokinetic studies in monkeys revealed a two-phase elimination, with a second phase half-life of approximately 14.5 days.[7] This extended presence in circulation contributes to its long-lasting biological activity.
Conclusion
This compound is a potent and pure GnRH antagonist that effectively and reversibly suppresses the pituitary-gonadal axis. Its mechanism of action is centered on the competitive blockade of pituitary GnRH receptors, leading to a rapid reduction in LH and FSH secretion and, consequently, a decline in gonadal steroid production. The dose-dependent nature of its effects has been characterized in both in vitro and in vivo models, including humans. The long duration of action following a single high dose, coupled with its lack of agonistic activity, underscores its potential for various clinical and research applications where temporary and controlled suppression of the reproductive axis is desired. Further research into its extrapituitary effects may reveal additional mechanisms and therapeutic opportunities.
References
- 1. mdpi.com [mdpi.com]
- 2. Gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose administration of the gonadotropin-releasing hormone antagonist, Nal-Lys (this compound) to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a GnRH antagonist on GnRH agonist-implanted anestrous bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. II. Development of an in vitro bioassay for characterization of pharmacokinetics and pharmacodynamics of this compound in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadotropin-releasing hormone antagonist this compound inhibits apoptosis of preovulatory follicle cells in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Role of GnRH Antagonists in Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core basic research applications of Gonadotropin-Releasing Hormone (GnRH) antagonists. These powerful molecules have become indispensable tools in dissecting the complexities of the hypothalamic-pituitary-gonadal (HPG) axis and have paved the way for novel therapeutic strategies in reproductive medicine and oncology. This document provides a comprehensive overview of their mechanism of action, detailed experimental protocols, and quantitative data to facilitate their effective use in a research setting.
Mechanism of Action and Signaling Pathways
GnRH antagonists exert their effects through competitive binding to the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[1][2] Unlike GnRH agonists which initially stimulate and then desensitize the receptor, antagonists produce an immediate and dose-dependent suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion.[2][3] This rapid action avoids the initial "flare-up" effect of agonists, making them valuable for research applications requiring swift and predictable hormonal suppression.[1]
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are crucial for gonadotropin synthesis and release.[4] GnRH antagonists, by blocking the binding of GnRH, prevent the initiation of this signaling cascade.
Interestingly, in some cancer cells, the GnRH receptor can also couple to Gαi, leading to antiproliferative effects.[5] Both GnRH agonists and antagonists have been shown to activate this pathway in tumor cells, highlighting a dual role for these compounds.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used GnRH antagonists in basic research.
Table 1: In Vitro Binding Affinities and Potencies of GnRH Antagonists
| GnRH Antagonist | Cell Line | Binding Assay | IC50 / Kd | Reference |
| Cetrorelix | HEK293 (GnRHR-transfected) | Calcium influx assay | IC50: 1-10 nM | [6] |
| Ganirelix | HEK293 (GnRHR-transfected) | Calcium influx assay | IC50: 100 nM - 1 µM | [6] |
| Teverelix | HEK293 (GnRHR-transfected) | Calcium influx assay | IC50: 100 nM - 1 µM | [6] |
| Biotin [Gln1]GnRH | COS-7 (GnRH-R transfected) | Inositol phosphate production | Antagonist activity observed | [7] |
| Various Antagonists | Rat Pituitary Membranes | Photoaffinity labeling | - | [8] |
Table 2: In Vivo Dosages and Effects of GnRH Antagonists in Animal Models
| GnRH Antagonist | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| [N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]GnRH | Male Mice | 4 mg/kg | Subcutaneous | Effective inhibition of FSH secretion; less effect on LH. | [9] |
| Cetrorelix | Marmoset Monkey | 0.01 mg/100g BW (low dose) | Not specified | Delayed progesterone rise by 9-15 days. | [10] |
| Cetrorelix | Marmoset Monkey | 0.1 mg/100g BW (high dose) | Not specified | Delayed progesterone rise by 21-41 days. | [10] |
| Acyline | Anestrous Bitches | 330 µg/kg | Subcutaneous | Prevented initial ovarian stimulation in 25% of animals. | [11] |
| Cetrorelix | Rats | 1 mg/kg | Not specified | Protective effect on ovarian reserve after cisplatin exposure. | [12] |
| Acyline | Male Dogs | Single dose | Subcutaneous | Rapidly decreased gonadotropins and testosterone for 9 days. | [13] |
Table 3: Effects of GnRH Antagonists on Hormone Levels in Humans
| GnRH Antagonist | Study Population | Dosage | Key Findings | Reference |
| Nal-Glu | Normal Cycling Women | 20 mg s.c. | LH levels fell by 68.5% and FSH by 53.2% within 24 hours. | [14] |
| Cetrorelix | Women in IVF-ET cycle | 3 mg | LH plasma levels fell by 94% within 24 hours. | [14] |
| Cetrorelix | Low responder women in IVF | Not specified | Suppressive effect on estradiol production. | [15][16] |
| Various Antagonists | Women undergoing IVF | Various | Rapid decrease in LH and FSH levels. | [17] |
Experimental Protocols
In Vitro Studies: Assessing GnRH Antagonist Effects on Pituitary and Cancer Cells
Objective: To determine the efficacy of a GnRH antagonist in inhibiting GnRH-induced signaling and cellular responses in vitro.
Materials:
-
Cell line expressing GnRH receptors (e.g., LβT2 mouse pituitary gonadotrope cells, or a GnRHR-transfected cell line like HEK293).[6]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
GnRH agonist (e.g., Buserelin).[15]
-
GnRH antagonist of interest (e.g., Cetrorelix, Ganirelix).[6]
-
Assay-specific reagents (e.g., calcium indicators, antibodies for Western blotting, reagents for cell viability assays).
Protocol:
-
Cell Culture: Culture the chosen cell line under standard conditions (37°C, 5% CO2).
-
Plating: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a suitable density and allow them to adhere overnight.
-
Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal signaling activity.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of the GnRH antagonist for a specific duration (e.g., 30-60 minutes) to allow for receptor binding.
-
GnRH Stimulation: Add a fixed concentration of a GnRH agonist to the antagonist-containing medium and incubate for a time appropriate for the downstream readout (e.g., minutes for calcium flux, hours for gene expression).
-
Downstream Analysis:
-
Calcium Mobilization: Measure intracellular calcium levels using a fluorescent calcium indicator and a plate reader.
-
MAPK Pathway Activation: Lyse the cells and perform Western blotting to detect phosphorylated forms of ERK, JNK, or p38.
-
Gene Expression: Extract RNA and perform RT-qPCR to measure the expression of GnRH target genes (e.g., LHβ, FSHβ).
-
Cell Viability/Proliferation: Perform assays such as MTT or BrdU incorporation to assess the antagonist's effect on cell growth, particularly in cancer cell lines.
-
In Vivo Studies: Investigating the Systemic Effects of GnRH Antagonists in Animal Models
Objective: To evaluate the in vivo efficacy of a GnRH antagonist in suppressing the HPG axis and its impact on reproductive parameters or tumor growth.
Materials:
-
Animal model (e.g., mice, rats, non-human primates).[9][10][12]
-
GnRH antagonist of interest.
-
Vehicle for antagonist administration (e.g., sterile saline).
-
Equipment for administration (e.g., syringes, needles).
-
Equipment for sample collection (e.g., blood collection tubes).
-
Anesthesia (if required for procedures).
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for a specified period before the experiment.
-
Baseline Measurements: Collect baseline data, such as body weight and blood samples for hormone analysis (LH, FSH, testosterone/estradiol).
-
Antagonist Administration: Administer the GnRH antagonist at the desired dose and route (e.g., subcutaneous injection). The frequency of administration will depend on the pharmacokinetic properties of the antagonist.
-
Monitoring:
-
Hormone Levels: Collect blood samples at various time points post-administration to measure serum concentrations of LH, FSH, and gonadal steroids.
-
Physiological Parameters: Monitor relevant physiological parameters, such as estrous cyclicity in females or testicular size in males.
-
Tumor Growth (for oncology studies): In tumor-bearing animals, measure tumor volume regularly.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues of interest (e.g., pituitary, gonads, tumors) for further analysis (e.g., histology, gene expression).
Core Research Applications
-
Reproductive Biology: GnRH antagonists are instrumental in studying the pulsatile nature of GnRH secretion and its role in regulating the menstrual/estrous cycle.[10] They are also used to create animal models of hypogonadotropic hypogonadism to investigate the independent effects of gonadotropins and steroids.
-
Oncology: In cancer research, GnRH antagonists are used to study the role of the HPG axis in hormone-dependent cancers such as prostate and breast cancer.[18] They are also employed to investigate the direct antiproliferative effects of GnRH receptor signaling in cancer cells.[5]
-
Neuroendocrinology: These antagonists are used to probe the feedback mechanisms between the gonads, pituitary, and hypothalamus.
-
Drug Development: Basic research with GnRH antagonists provides the foundation for the development of new therapeutic agents for a variety of clinical conditions, including infertility, endometriosis, uterine fibroids, and hormone-sensitive cancers.[1]
Conclusion
GnRH antagonists are versatile and powerful tools in the arsenal of researchers in reproductive biology, oncology, and endocrinology. Their ability to induce rapid, reversible, and dose-dependent suppression of the HPG axis allows for precise investigation of hormonal regulation and its role in health and disease. The detailed protocols and quantitative data provided in this guide are intended to facilitate the design and execution of robust and informative basic research studies utilizing these important compounds.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GnRH Antagonist Protocol – Clavis IVF Center Cyprus [clavisfertilitycenter.com]
- 4. Reproduction - GnRH signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]
- 7. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential orientation of a GnRH agonist and antagonist in the pituitary GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GnRH-antagonist mediated down-regulation of the estrous cycle in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a GnRH antagonist on GnRH agonist-implanted anestrous bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of protective effects of GnRH agonist or antagonist on ovarian reserve with anti-Müllerian hormone and histological analysis in a rat model using cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of gonadotrophin-releasing hormone (GnRH) antagonist during the LH surge in normal women and during controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of gonadotropin-releasing hormone agonist and antagonist on steroidogenesis of low responders undergoing in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biochemistry, molecular biology and cell biology of gonadotropin-releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Antide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis and subsequent purification of Antide, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound is a decapeptide with the sequence Ac-D-2-Nal-D-Phe(4-CL)-3-D-Pal-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(Isopropyl)-Pro-D-Ala-NH2[1]. The protocols described herein utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for purification to achieve a high degree of purity (>98.0%)[1]. This document is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, endocrinology, and drug development.
Introduction to this compound
This compound is a synthetic decapeptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH) receptor. By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[2]. This suppression of gonadotropins leads to a rapid and reversible decrease in the production of gonadal steroids, such as testosterone and estrogen[2]. This mechanism of action makes this compound and other GnRH antagonists valuable tools for research into reproductive endocrinology and as potential therapeutic agents for hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.
Chemical Structure
The primary amino acid sequence of this compound is: Ac-D-2-Nal-D-Phe(4-CL)-3-D-Pal-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(Isopropyl)-Pro-D-Ala-NH2 [1]
Molecular Weight: 1590.6 Da[1]
Key Structural Features:
-
N-terminal acetylation: The N-terminus is acetylated.
-
Unusual D-amino acids: The sequence contains several D-isomers of unnatural amino acids, including D-2-naphthylalanine (D-2-Nal), D-4-chlorophenylalanine (D-Phe(4-Cl)), and D-3-pyridylalanine (D-3-Pal).
-
Modified Lysine Residues: Two lysine residues are modified on their side-chain amino groups with a nicotinoyl group, and one is modified with an isopropyl group.
-
C-terminal amidation: The C-terminus is an amide.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier Examples | Notes |
| Resin | Rink Amide MBHA resin | Novabiochem, CEM Corporation | Suitable for synthesis of C-terminally amidated peptides. |
| Amino Acids | Fmoc-D-Ala-OH | Sigma-Aldrich, Bachem | Standard protected amino acid. |
| Fmoc-Pro-OH | Sigma-Aldrich, Bachem | Standard protected amino acid. | |
| Fmoc-Lys(isopropyl)-OH | Custom synthesis required | See Section 2.2.1 for synthesis protocol. | |
| Fmoc-Leu-OH | Sigma-Aldrich, Bachem | Standard protected amino acid. | |
| Fmoc-D-Lys(nicotinoyl)-OH | Custom synthesis required | See Section 2.2.2 for synthesis protocol. | |
| Fmoc-Ser(tBu)-OH | Sigma-Aldrich, Bachem | tBu protecting group for the serine hydroxyl. | |
| Fmoc-D-3-Pal-OH | Aapptec, Chem-Impex | Commercially available unusual amino acid. | |
| Fmoc-D-Phe(4-Cl)-OH | Sigma-Aldrich, Advanced ChemTech | Commercially available unusual amino acid. | |
| Fmoc-D-2-Nal-OH | MedChemExpress, Bachem | Commercially available unusual amino acid. | |
| Coupling Reagents | HBTU, HATU | Sigma-Aldrich, CEM Corporation | Aminium-based coupling reagents. |
| HOBt, OxymaPure | Sigma-Aldrich, CEM Corporation | Racemization suppressors. | |
| DIPEA (Diisopropylethylamine) | Sigma-Aldrich | Base for coupling reactions. | |
| Deprotection Reagent | Piperidine | Sigma-Aldrich | For removal of the Fmoc protecting group. |
| Solvents | DMF (N,N-Dimethylformamide) | Fisher Scientific | Peptide synthesis grade. |
| DCM (Dichloromethane) | Fisher Scientific | Peptide synthesis grade. | |
| NMP (N-Methyl-2-pyrrolidone) | Fisher Scientific | Optional, can improve solubility. | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Sigma-Aldrich | Reagent grade. |
| TIS (Triisopropylsilane) | Sigma-Aldrich | Scavenger. | |
| Water | Milli-Q or equivalent | High purity. | |
| Phenol | Sigma-Aldrich | Scavenger. | |
| Thioanisole | Sigma-Aldrich | Scavenger. | |
| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich | Scavenger. | |
| Other | Acetic Anhydride | Sigma-Aldrich | For N-terminal acetylation. |
| Diethyl ether (cold) | Fisher Scientific | For peptide precipitation. |
Synthesis of Modified Lysine Derivatives
-
Protection of α-amino group: Start with commercially available H-Lys(Boc)-OH. React it with Fmoc-OSu in the presence of a base like sodium bicarbonate in a dioxane/water mixture to obtain Fmoc-Lys(Boc)-OH.
-
Removal of Boc group: Selectively remove the Boc protecting group from the ε-amino group using a mild acid such as 2% TFA in DCM.
-
Reductive amination: React the resulting Fmoc-Lys-OH with acetone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the isopropyl group on the ε-amino group.
-
Purification: Purify the final product, Fmoc-Lys(isopropyl)-OH, by column chromatography.
-
Starting material: Begin with commercially available Fmoc-D-Lys-OH.
-
Acylation: React Fmoc-D-Lys-OH with nicotinic acid that has been pre-activated with a coupling agent such as HBTU/HOBt in the presence of DIPEA. This will form an amide bond between the ε-amino group of lysine and the carboxyl group of nicotinic acid.
-
Purification: Purify the product, Fmoc-D-Lys(nicotinoyl)-OH, by crystallization or column chromatography.
Solid-Phase Peptide Synthesis Protocol
The synthesis is performed on a 0.1 mmol scale using Rink Amide MBHA resin.
-
Resin Swelling: Swell the resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIPEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence, following the reverse order of the this compound sequence (from C-terminus to N-terminus).
-
N-terminal Acetylation: After the final amino acid (D-2-Nal) is coupled and its Fmoc group is removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Final Washing: Wash the resin with DMF (5x), DCM (5x), and finally with methanol (3x).
-
Drying: Dry the peptidyl-resin under vacuum.
Cleavage and Deprotection
Due to the presence of potentially sensitive residues like D-Phe(4-Cl) and D-3-Pal, a carefully chosen cleavage cocktail is essential.
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Purification of this compound by RP-HPLC
The crude this compound peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment
| Category | Item | Specifications |
| HPLC System | Preparative HPLC system | With gradient pump, UV detector, and fraction collector. |
| Column | Preparative C18 column | e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size. |
| Solvents | Mobile Phase A | 0.1% TFA in water (HPLC grade). |
| Mobile Phase B | 0.1% TFA in acetonitrile (HPLC grade). | |
| Sample Preparation | Dissolve crude peptide in a minimal amount of Mobile Phase A. |
Purification Protocol
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Dissolve the crude this compound in a minimal volume of Mobile Phase A and inject it onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a peptide of this nature would be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient may need to be determined empirically based on analytical HPLC of the crude product.
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with >98% purity and lyophilize to obtain the final purified this compound peptide as a white powder.
Quantitative Data Summary
| Parameter | Value | Reference |
| Final Purity | >98.0% | [1] |
| Molecular Weight | 1590.6 Da | [1] |
| Typical Yield | 15-25% (based on initial resin loading) | Empirical |
Visualizations
GnRH Signaling Pathway and this compound's Mechanism of Action
Caption: this compound competitively blocks the GnRH receptor, inhibiting downstream signaling and hormone release.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of the decapeptide this compound.
References
Application Notes and Protocols for the Use of Antide in Controlled Ovarian Hyperstimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide, a synthetic decapeptide, is a potent gonadotropin-releasing hormone (GnRH) antagonist. In the context of controlled ovarian hyperstimulation (COH) for assisted reproductive technologies (ART), this compound is utilized to prevent a premature luteinizing hormone (LH) surge, thereby allowing for the controlled maturation of multiple ovarian follicles. Its mechanism of action involves competitive antagonism of GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin (LH and follicle-stimulating hormone [FSH]) secretion. This immediate onset of action distinguishes it from GnRH agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors.[1][2] The use of a GnRH antagonist like this compound is associated with a shorter duration of stimulation and a lower risk of ovarian hyperstimulation syndrome (OHSS) compared to the long GnRH agonist protocol.[3][4]
These application notes provide a comprehensive overview of the use of this compound in COH protocols, including its mechanism of action, detailed experimental protocols, and a summary of relevant clinical data.
Mechanism of Action: GnRH Antagonism
GnRH, a hormone released from the hypothalamus, stimulates the anterior pituitary to release LH and FSH.[2] These gonadotropins, in turn, act on the ovaries to promote follicular development and ovulation. This compound functions by competitively binding to the GnRH receptors on the pituitary gonadotrope cells.[1] This binding blocks the endogenous GnRH from activating its receptors, thereby inhibiting the downstream signaling cascade that leads to LH and FSH synthesis and secretion. The suppression of the LH surge is crucial in COH as it prevents premature ovulation of the developing follicles, allowing them to reach optimal maturity for retrieval.
Signaling Pathway of GnRH and its Antagonism by this compound
The binding of GnRH to its G-protein coupled receptor (GPCR) on the gonadotrope cell membrane primarily activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH.[5][6] this compound, by blocking the GnRH receptor, prevents the initiation of this cascade.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data from clinical studies involving GnRH antagonist protocols in controlled ovarian hyperstimulation. While specific data for "this compound" may be part of broader GnRH antagonist studies, the results for agents like Cetrotide and Ganirelix are considered representative of the drug class.
Table 1: Comparison of GnRH Antagonist and GnRH Agonist Protocols
| Parameter | GnRH Antagonist Protocol | GnRH Agonist (Long) Protocol | Reference(s) |
| Duration of Stimulation (days) | Shorter | Longer | [3] |
| Total Gonadotropin Dose (IU) | Lower | Higher | [3] |
| Number of Oocytes Retrieved | Similar or slightly lower | Similar or slightly higher | [3][7] |
| Clinical Pregnancy Rate (%) | Similar or slightly lower | Similar or slightly higher | [3][8] |
| Live Birth Rate (%) | Similar or slightly lower | Similar or slightly higher | [3][7] |
| Incidence of OHSS (%) | Significantly lower | Higher | [3][4] |
Table 2: Typical Hormonal Profile During a GnRH Antagonist COH Cycle
| Hormone | Baseline (Day 2-3) | Mid-Follicular Phase (Pre-Antagonist) | Late Follicular Phase (Day of hCG Trigger) | Reference(s) |
| Estradiol (E2) (pg/mL) | < 50 | Rises with follicular growth | 1000 - 4000 | [9][10] |
| Luteinizing Hormone (LH) (IU/L) | < 10 | Remains low | Suppressed by antagonist | [11] |
| Progesterone (P4) (ng/mL) | < 1.5 | Remains low | Generally < 1.5 | [10] |
Table 3: Follicular Development and Oocyte Maturation
| Parameter | Typical Value/Observation | Reference(s) |
| Number of Mature Follicles (≥17-18 mm) | Aim for a cohort of multiple mature follicles | [9][12] |
| Endometrial Thickness (mm) on hCG Day | ≥ 7 mm is generally considered receptive | [13] |
| Oocyte Maturation Rate (%) | Varies, but generally high with appropriate triggering | [13] |
Experimental Protocols
Protocol 1: Standard GnRH Antagonist Protocol for Controlled Ovarian Hyperstimulation
This protocol is suitable for most patients undergoing COH for IVF/ICSI.
1. Baseline Assessment (Cycle Day 2 or 3):
-
Perform a transvaginal ultrasound to assess the ovaries and rule out the presence of cysts.
-
Measure baseline serum levels of Estradiol (E2), LH, and Progesterone (P4).[10]
2. Ovarian Stimulation (Initiated on Cycle Day 2 or 3):
-
Administer a daily subcutaneous injection of recombinant FSH (rFSH) or human menopausal gonadotropin (hMG).
-
The starting dose of gonadotropin is typically between 150-300 IU, individualized based on the patient's age, BMI, antral follicle count (AFC), and anti-Müllerian hormone (AMH) level.[14]
3. Monitoring of Follicular Growth:
-
Monitor follicular development via transvaginal ultrasound and serum E2 levels every 1-3 days, starting around stimulation day 5.[11][15]
-
Adjust the gonadotropin dosage based on the ovarian response.
4. Initiation of this compound (GnRH Antagonist):
-
Administer a daily subcutaneous injection of this compound (e.g., 0.25 mg) when the lead follicle reaches a diameter of 12-14 mm or on a fixed day of stimulation (e.g., day 6).[16][17]
-
Continue daily this compound injections concurrently with gonadotropin administration until the day of ovulation trigger.
5. Ovulation Trigger:
-
When at least two to three follicles reach a mean diameter of 17-18 mm, administer a single injection to trigger final oocyte maturation.[9]
-
The trigger can be human chorionic gonadotropin (hCG) or a GnRH agonist. The use of a GnRH agonist trigger is preferred in patients at high risk of OHSS.[4]
6. Oocyte Retrieval:
-
Perform transvaginal oocyte retrieval 34-36 hours after the trigger injection.[9]
Experimental Workflow: GnRH Antagonist Protocol
Caption: Experimental workflow of a standard GnRH antagonist protocol.
Safety and Side Effects
The use of this compound and other GnRH antagonists is generally well-tolerated. Common side effects are typically mild and may include:
-
Injection site reactions (redness, swelling, itching)
-
Headaches
-
Nausea
A significant advantage of the GnRH antagonist protocol is the reduced risk of Ovarian Hyperstimulation Syndrome (OHSS), a potentially serious complication of COH.[3][4] OHSS is characterized by swollen ovaries, abdominal pain, and fluid accumulation. The ability to use a GnRH agonist to trigger ovulation in an antagonist cycle further minimizes the risk of OHSS.[4]
Conclusion
This compound, as a GnRH antagonist, offers an effective and safe option for preventing a premature LH surge during controlled ovarian hyperstimulation in ART protocols. Its use is associated with a shorter treatment duration and a lower incidence of OHSS compared to traditional GnRH agonist protocols. The provided application notes and protocols offer a framework for researchers and clinicians to effectively utilize this compound in a research or clinical setting. Individual patient characteristics should always be considered when tailoring COH protocols.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Influence of GnRH antagonist in reproductive women on in vitro fertilization and embryo transfer in fresh cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of moderate and severe ovarian hyperstimulation syndrome: a guideline (2023) - practice guidance | American Society for Reproductive Medicine | ASRM [asrm.org]
- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of antagonists vs agonists on in vitro fertilization outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advancedfertility.com [advancedfertility.com]
- 10. prashanthivf.com [prashanthivf.com]
- 11. Real-world practices of hormone monitoring during ovarian stimulation in assisted reproductive technology: a global online survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring in vitro fertilization (IVF) cycles [gfmer.ch]
- 13. Pregnancy outcome of “delayed start” GnRH antagonist protocol versus GnRH antagonist protocol in poor responders: A clinical trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fertilityiq.com [fertilityiq.com]
- 15. advancedfertility.com [advancedfertility.com]
- 16. Comparison of early versus late initiation of GnRH antagonist co-treatment for controlled ovarian stimulation in IVF: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GnRH Antagonist IVF Protocol Explained - GoodRx [goodrx.com]
Application Notes and Protocols for Antide Administration in Animal Models for Reproductive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide (also known as Iturelix) is a potent and long-acting third-generation gonadotropin-releasing hormone (GnRH) antagonist. In reproductive research, this compound and similar GnRH antagonists are invaluable tools for investigating the roles of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological processes. Unlike GnRH agonists which cause an initial stimulatory "flare-up" effect, GnRH antagonists like this compound induce a rapid, dose-dependent, and reversible suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion.[1][2][3] This immediate inhibitory action makes them ideal for applications requiring precise control over the reproductive cycle, such as controlled ovulation protocols, studies on steroidogenesis, and the investigation of hormone-dependent pathologies.
These application notes provide a comprehensive overview of the use of this compound in various animal models, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanism and experimental workflows.
Mechanism of Action
This compound functions as a pure competitive antagonist of the GnRH receptor (GnRHR) located on the surface of gonadotroph cells in the anterior pituitary gland.[1][3] By binding to these receptors, this compound blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of LH and FSH.[1] This leads to a subsequent decrease in the production of gonadal steroids, such as testosterone in males and estrogen and progesterone in females.[2][4] The inhibitory effect of this compound is specific to GnRH-stimulated gonadotropin secretion and is fully reversible upon clearance of the compound.[1]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative effects of this compound and other GnRH antagonists across various animal models, dosages, and reproductive endpoints.
Table 1: Effects of this compound on Ovulation in Female Rats
| GnRH Antagonist | Animal Model | Dosage | Administration Route | Key Outcome | Reference |
| Ac-D-Trp1,3, D-Cpa2, D-Lys6, D-Ala10-GnRH | Adult Female Rat | 1.5 µ g/rat (single dose on proestrus) | Subcutaneous (s.c.) | Complete inhibition of ovulation. | [1] |
| Ac-D-Trp1,3, D-Cpa2, D-Lys6, D-Ala10-GnRH | Adult Female Rat | 5 µ g/rat/day | Subcutaneous (s.c.) | Complete ovulation inhibition for 3-4 cycles. | [1] |
| LHRH Antagonist (Org.30093) | Immature Female Rat | 10 µg, twice on day of first proestrus | Subcutaneous (s.c.) | Blocked first ovulation in 95% of rats. | [3] |
Table 2: Effects of this compound on Gonadotropins and Steroids in Male Primates
| GnRH Antagonist | Animal Model | Dosage (Single Dose) | Administration Route | Duration of Testosterone Suppression | Key Outcome | Reference |
| This compound | Adult Male Cynomolgus Monkey | 3 mg/kg | Subcutaneous (s.c.) | Short duration | Transient suppression of testosterone and inhibin. | [2] |
| This compound | Adult Male Cynomolgus Monkey | 10 mg/kg | Subcutaneous (s.c.) | 24 - 56 days | Long-term suppression of testosterone and inhibin. | [2][4] |
Experimental Protocols
Below are detailed methodologies for common applications of this compound in reproductive studies.
Protocol 1: Inhibition of Ovulation in Cycling Female Rats
Objective: To acutely block ovulation for studies on follicular development or oocyte maturation.
Materials:
-
This compound (or other potent GnRH antagonist)
-
Vehicle: Sterile saline (0.9% NaCl) or propylene glycol/water mixture
-
Syringes (1 mL) and needles (25-27 gauge)
-
Adult female Sprague-Dawley or Wistar rats with regular 4-day estrous cycles.
Procedure:
-
Animal Selection and Acclimatization: House female rats under controlled lighting (e.g., 14h light/10h dark) to maintain regular cycles. Monitor cyclicity by daily vaginal smears for at least two consecutive cycles. Select rats exhibiting regular 4-day cycles for the experiment.
-
Dose Preparation: Dissolve the GnRH antagonist in the chosen vehicle to achieve the desired final concentration (e.g., for a 1.5 µg dose in a 0.1 mL injection volume, the concentration would be 15 µg/mL).
-
Administration: On the morning of proestrus (identified by a predominance of nucleated epithelial cells in the vaginal smear), administer a single subcutaneous injection of the GnRH antagonist (e.g., 1.5 µ g/rat ).[1] Control animals should receive an equivalent volume of the vehicle alone.
-
Endpoint Analysis (Ovulation Check): On the following morning (day of estrus), euthanize the animals.
-
Excise the oviducts and place them on a microscope slide.
-
Under a dissecting microscope, tease open the ampulla region of the oviduct.
-
Flush the oviducts with saline and count the number of released oocytes to confirm the blockade of ovulation.
Protocol 2: Long-Term Suppression of Testosterone in Male Monkeys
Objective: To achieve sustained suppression of testicular steroidogenesis for studies on male contraception, prostate biology, or spermatogenesis.
Materials:
-
This compound
-
Vehicle: Propylene glycol and sterile water (e.g., 40:60 ratio)[2]
-
Syringes and needles appropriate for primate subcutaneous injection.
-
Adult male cynomolgus or rhesus monkeys.
-
Blood collection supplies (e.g., vacutainers, needles).
-
Centrifuge and freezer for plasma/serum storage.
Procedure:
-
Animal Selection and Baseline Measurement: Select healthy, adult male monkeys. Collect baseline blood samples (e.g., twice weekly for 2 weeks) to determine pre-treatment testosterone levels.
-
Dose Preparation: Prepare the this compound solution in the propylene glycol/water vehicle. A common high dose for long-term suppression is 10 mg/kg body weight.[2][4]
-
Administration: Administer a single subcutaneous injection of this compound. Control animals should receive a vehicle-only injection.
-
Post-Treatment Monitoring:
-
Collect blood samples at regular intervals (e.g., daily for the first week, then twice weekly) to monitor serum/plasma testosterone levels.
-
Continue monitoring until testosterone levels return to the pre-treatment range to determine the full duration of suppression.
-
-
Hormone Analysis: Separate serum or plasma and store at -20°C or -80°C until analysis. Measure testosterone concentrations using a validated method such as Radioimmunoassay (RIA) or ELISA.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study using this compound to investigate reproductive parameters.
References
- 1. Long-term inhibition of ovulation by a GnRH-antagonist at low dose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound bioavailability: single dose administration for suppression of testosterone and inhibin in male monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of first ovulation: administration of an LHRH antagonist to immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single dose long-term suppression of testosterone secretion by a gonadotropin-releasing hormone antagonist (this compound) in male monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antide Dosing in Non-Human Primate Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Antide, a potent gonadotropin-releasing hormone (GnRH) antagonist, in non-human primate (NHP) models. The following sections detail established dosing regimens, experimental protocols for key applications, and the underlying signaling pathways.
Introduction
This compound is a synthetic decapeptide that acts as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR).[1] By binding to the GnRH receptors in the anterior pituitary gland, this compound effectively blocks the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This rapid and reversible suppression of gonadotropins makes this compound a valuable tool in reproductive biology research, particularly in NHP models which closely mimic human physiology.
Applications in non-human primates include:
-
Controlled Ovarian Stimulation: Prevention of a premature LH surge during ovarian hyperstimulation protocols for in-vitro fertilization (IVF) research.[3]
-
Hormone Suppression Studies: Investigation of the physiological roles of gonadotropins and gonadal steroids (e.g., testosterone, estradiol) in various biological systems.[4][5]
-
Models of Endocrine-Related Diseases: Development of primate models for conditions such as endometriosis and prostate cancer where hormonal suppression is a key therapeutic strategy.[6][7]
Dosing Regimens and Pharmacokinetics
The selection of an appropriate this compound dosing regimen is critical and depends on the specific research objectives, the NHP species, and the desired duration of gonadotropin suppression. The following tables summarize reported dosing regimens from the literature.
Table 1: Single-Dose this compound Administration in Male Non-Human Primates
| Primate Species | Dose | Route of Administration | Vehicle | Key Findings | Reference |
| Macaca fascicularis (Cynomolgus Monkey) | 250 µg/kg, 625 µg/kg, 1250 µg/kg | Subcutaneous | Not Specified | Dose-dependent suppression of LH and FSH. | [8] |
| Macaca fascicularis (Cynomolgus Monkey) | 3 mg/kg | Subcutaneous | Propylene glycol and water | Shorter duration of testosterone suppression. | [5] |
| Macaca fascicularis (Cynomolgus Monkey) | 10 mg/kg | Subcutaneous | Propylene glycol and water | Long-term suppression of testosterone (24-56 days). | [5] |
| Macaca mulatta (Rhesus Monkey) | 15 mg/kg | Subcutaneous | Equal volumes of propylene glycol and sterile water | Suppression of pituitary-testicular function and sexual behavior. | [4] |
Table 2: this compound Administration for Specific Applications in Non-Human Primates
| Application | Primate Species | Dosing Regimen | Key Outcomes | Reference |
| Blockade of GnRH-induced LH release | Macaca mulatta (Rhesus Monkey) | 100 µg/kg (simultaneous with GnRH-I or GnRH-II) | Effective blockade of LH release stimulated by both GnRH-I and GnRH-II. | [9] |
| Blunting GnRH agonist-induced testosterone rise | Macaca fascicularis (Cynomolgus Monkey) | Not specified | Dose-dependent blunting of the initial rise in LH and testosterone. | [10] |
| Controlled Ovarian Stimulation | Macaca fascicularis (Cynomolgus Monkey) | Daily administration (dose not specified) during FSH stimulation | Prevention of premature LH surge. | [3] |
Signaling Pathway and Experimental Workflow
GnRH Antagonist Signaling Pathway
The diagram below illustrates the mechanism of action for this compound as a GnRH antagonist.
Figure 1. Mechanism of action of this compound as a GnRH antagonist.
Experimental Workflow: Hormone Suppression Study
The following diagram outlines a typical experimental workflow for a study investigating the effects of this compound on testosterone suppression in male macaques.
Figure 2. Workflow for a hormone suppression study using this compound.
Experimental Protocols
Protocol 1: Pharmacokinetic and Pharmacodynamic Evaluation of this compound for Testosterone Suppression in Male Cynomolgus Monkeys
This protocol is adapted from studies investigating the suppressive effects of this compound on testosterone.[5]
1. Animals and Housing:
-
Adult male cynomolgus monkeys (Macaca fascicularis) are individually housed to allow for accurate monitoring.
-
Animals are maintained on a standard diet and water ad libitum.
-
All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Acclimatization and Baseline Sampling:
-
Animals are acclimated to handling and chair restraint for blood collection for at least two weeks prior to the study.
-
Baseline blood samples (e.g., 3 mL) are collected from a saphenous or femoral vein three times over one week to establish baseline hormone levels.
3. This compound Preparation and Administration:
-
This compound is dissolved in a vehicle of propylene glycol and sterile water (1:1 v/v).
-
A single subcutaneous injection of this compound is administered at the desired dose (e.g., 3 mg/kg or 10 mg/kg). A control group receives the vehicle only.
4. Post-Administration Blood Sampling:
-
Blood samples are collected at frequent intervals initially (e.g., daily for the first week) and then at reduced frequency (e.g., weekly) for the duration of the study (e.g., up to 60 days).
-
Serum is separated by centrifugation and stored at -80°C until analysis.
5. Hormone Analysis:
-
Serum concentrations of testosterone and LH are determined using validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Serum this compound levels can be measured to correlate pharmacokinetics with pharmacodynamics.
6. Data Analysis:
-
Hormone levels are plotted over time for each treatment group.
-
Statistical analysis (e.g., ANOVA) is used to compare hormone concentrations between the this compound-treated and control groups.
Protocol 2: Prevention of Premature LH Surge in Controlled Ovarian Stimulation in Female Macaques
This protocol is a generalized representation based on principles of controlled ovarian stimulation in macaques.[3]
1. Animals and Menstrual Cycle Monitoring:
-
Adult female macaques with regular menstrual cycles are selected.
-
Menstrual cycles are monitored daily to determine the start of the follicular phase.
2. Ovarian Stimulation:
-
On day 3 of the menstrual cycle, daily injections of recombinant human follicle-stimulating hormone (rhFSH) are initiated to stimulate follicular growth.
3. This compound Administration:
-
Daily subcutaneous injections of this compound are initiated in the mid-follicular phase (e.g., day 7 of stimulation) to prevent an endogenous LH surge.
4. Monitoring Follicular Development:
-
Follicular growth is monitored via ultrasonography.
-
Serum estradiol levels are measured to assess follicular maturation.
5. Induction of Ovulation:
-
When a sufficient number of large follicles are observed, a single injection of human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation and ovulation.
6. Oocyte Retrieval:
-
Oocytes are retrieved approximately 27-30 hours after hCG administration via laparoscopic follicular aspiration.
7. In-Vitro Fertilization (Optional):
-
Retrieved oocytes can be used for in-vitro fertilization procedures.
Conclusion
This compound is a versatile and effective tool for manipulating the reproductive axis in non-human primate models. The provided dosing regimens and protocols offer a starting point for researchers to design experiments tailored to their specific scientific questions. Careful consideration of the NHP species, experimental goals, and appropriate ethical guidelines is essential for the successful and humane use of this compound in research.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A controlled ovarian stimulation procedure suitable for cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bioavailability: single dose administration for suppression of testosterone and inhibin in male monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GnRH Agonists & Antagonists | PPTX [slideshare.net]
- 8. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, this compound and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Roles of GnRH-I and GnRH-II Neurons in the Control of the Primate Reproductive Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The gonadotropin-releasing hormone (GnRH) agonist-induced initial rise of bioactive LH and testosterone can be blunted in a dose-dependent manner by GnRH antagonist in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
Antide Peptide: Application Notes and Protocols for Hormone Suppression in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide is a potent synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. In the landscape of cancer research, particularly for hormone-dependent malignancies such as prostate and breast cancer, the modulation of hormonal signaling pathways is a cornerstone of therapeutic strategy. This compound offers a valuable tool for investigating the effects of hormone suppression by competitively and reversibly binding to GnRH receptors in the pituitary gland. This binding blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone and estrogen. These application notes provide detailed protocols and data for the use of this compound in cancer research, focusing on its mechanism of action and its effects on cancer cell proliferation and signaling.
Mechanism of Action
This compound exerts its biological effects by acting as a competitive antagonist at the GnRH receptor. This receptor, a G-protein coupled receptor (GPCR), is primarily expressed on pituitary gonadotrope cells. The binding of GnRH to its receptor typically initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH. This compound, by occupying the GnRH binding site, prevents this downstream signaling.
In the context of cancer, the suppression of LH and FSH has profound effects. In males, reduced LH levels lead to a rapid decrease in testosterone production by the testes. In females, the suppression of these gonadotropins results in decreased estrogen production by the ovaries. As many prostate and breast cancers are dependent on androgens and estrogens for their growth and survival, this hormone suppression can lead to tumor growth inhibition and apoptosis.
Furthermore, research suggests that this compound's mechanism may also involve direct effects on cancer cells. Studies have shown that this compound is bioequivalent to certain anti-GnRH receptor monoclonal antibodies in its ability to modulate genes involved in cancer cell proliferation and apoptosis. Additionally, this compound has been observed to inhibit the GnRH-induced increase in cyclic adenosine monophosphate (cAMP) in gonadotrope cells, a key second messenger in many signaling pathways.
Quantitative Data
The following tables summarize the quantitative data regarding the binding affinity and biological activity of this compound and other relevant peptides.
Table 1: Binding Affinity of this compound Analog to GnRH Receptors
| Parameter | Value | Source |
| Affinity Constant (Ka) | 10¹⁰ M⁻¹ | [1] |
This data was obtained using a radioiodinated this compound analog and rat pituitary homogenates.
Table 2: Comparative IC50 Values of Various Peptides in Cancer Cell Lines
| Peptide | Cell Line | IC50 Value | Reference |
| LfcinB (20-30)₂ | MDA-MB-468 | 5 µM | [2] |
| LfcinB (20-30)₂ | MDA-MB-231 | 14 µM | [2] |
| Mastoparan | MDA-MB-231, SKBR3, MDA-MB-468, T47D | ~20-24 µM | [2] |
| PKHB1 | MDA-MB-231, MCF-7 | 200 µM | [2] |
| TP4 | MCF-7 | 50.11 µg/mL | [3] |
| HNP-1 | PC-3 | 2.2 µM | [4] |
| L-K6 | MCF-7 | 30.2 µM | [4] |
| Buforin IIb (O-glycosylated) | MX-1, MCF-7 | < 8 µM | [4] |
| p53-derived peptide (ETFSDWWKLLAE) | MDF-7 | 16.3 µM | [5] |
| AtMP1 | MCF-7 | 8.25 ± 0.14 µg/ml | [6] |
| AtMP1 | MDA-MB-231 | 9.35 ± 0.25 µg/ml | [6] |
| AtMP2 | MCF-7 | 5.89 ± 0.14 µg/ml | [6] |
| AtMP2 | MDA-MB-231 | 6.97 ± 0.24 µg/ml | [6] |
| C-phycocyanin | DU145, LNCaP | 1-10 pM | [7] |
| AAP-H oligopeptide | DU145 | 2.298 mM | [7] |
| ILYMP | DU145 | 11.25 mM | [7] |
| Elisidepsin | PC-3 | 0.6 µM | [7] |
| Elisidepsin | 22RV1 | 0.3 µM | [7] |
Note: IC50 values for this compound on these specific cancer cell lines were not found in the searched literature. The provided data is for other peptides and is intended to serve as a reference for typical effective concentrations of anti-cancer peptides.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines such as PC-3, LNCaP (prostate), and MCF-7, MDA-MB-231 (breast).
Materials:
-
This compound peptide
-
Target cancer cell lines (e.g., PC-3, LNCaP, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound peptide in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound peptide solutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: GnRH Receptor Competitive Binding Assay
This protocol is for determining the binding affinity of this compound to the GnRH receptor.
Materials:
-
This compound peptide
-
Radio-labeled GnRH agonist (e.g., ¹²⁵I-[D-Trp⁶]GnRH)
-
Cell membranes prepared from GnRH receptor-expressing cells (e.g., pituitary cells or transfected cell lines)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM DTT, 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a reaction tube, add a fixed amount of cell membrane preparation.
-
Add a constant concentration of the radio-labeled GnRH agonist.
-
Add increasing concentrations of unlabeled this compound peptide.
-
For non-specific binding, add a high concentration of unlabeled GnRH agonist to a separate set of tubes.
-
Incubate the reaction mixture at 4°C for a specified time (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a suitable software to determine the IC50 and subsequently the binding affinity (Ki) of this compound.
Protocol 3: cAMP Measurement Assay
This protocol is to measure the effect of this compound on intracellular cAMP levels in response to GnRH stimulation.
Materials:
-
This compound peptide
-
GnRH
-
GnRH receptor-expressing cells
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Lysis buffer
Procedure:
-
Seed cells in a suitable culture plate and grow to the desired confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of GnRH for a short period (e.g., 10-15 minutes).
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the this compound concentration to determine the inhibitory effect.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action at the GnRH receptor.
Experimental Workflow for In Vitro this compound Efficacy Testing
Caption: Workflow for evaluating this compound's in vitro efficacy.
Conclusion
This compound serves as a critical research tool for studying the impact of GnRH receptor antagonism and subsequent hormone suppression on hormone-dependent cancers. The protocols and data presented here provide a framework for researchers to investigate the in vitro effects of this compound on cancer cell viability, receptor binding, and intracellular signaling. Further in vivo studies are warranted to fully elucidate its therapeutic potential. These application notes should aid in the design and execution of experiments aimed at understanding and targeting hormonal pathways in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Selective apoptosis induction by antimicrobial peptide TP4 in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of p53-derived peptides with cytotoxicity on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer synthetic peptides derived from the Anabastestudineus skin mucus fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preparation of Antide Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide is a potent synthetic decapeptide that acts as a competitive antagonist to the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] By binding to the GnRH receptors in the anterior pituitary gland, this compound effectively inhibits the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This inhibitory action makes this compound a valuable tool in various research and clinical applications, including studies on reproductive endocrinology, cancer biology, and as a component of controlled ovarian stimulation protocols for in vitro fertilization (IVF).[2][3][4][5][6] Proper preparation of this compound stock solutions is critical to ensure its stability, solubility, and biological activity in cell culture experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in cell culture.
| Property | Value | Reference |
| Molecular Weight | 1590.6 Da | [7] |
| Molecular Formula | C₈₂H₁₀₈ClN₁₇O₁₄ | [7] |
| Appearance | Lyophilized white powder | [7] |
| Solubility | Recommended to reconstitute in sterile water at 0.1-0.5 mg/mL. | [7] |
| Mechanism of Action | Competitive GnRH receptor antagonist. | [1] |
Recommended Solvents and Storage Conditions
The choice of solvent and storage conditions are critical for maintaining the integrity and activity of this compound.
| Condition | Recommendation | Reference |
| Initial Reconstitution | Sterile, nuclease-free water. | [7] |
| Alternative Solvents (if needed) | For hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution in aqueous buffer. | |
| Lyophilized Storage | Store desiccated below -18°C. Stable for up to 3 weeks at room temperature. | [7] |
| Reconstituted Stock Solution Storage | Store at 4°C for 2-7 days. For long-term storage, aliquot and store at -18°C or below. Avoid repeated freeze-thaw cycles. | [7] |
| Working Solution Storage | Prepare fresh from stock solution for each experiment. If short-term storage is necessary, keep at 4°C for no longer than 24 hours. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a 1 mM Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound from a lyophilized powder.
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Volume: Calculate the volume of sterile water required to achieve a 1 mM concentration. The molecular weight of this compound is 1590.6 g/mol .
-
For 1 mg of this compound:
-
Moles = 0.001 g / 1590.6 g/mol = 6.287 x 10⁻⁷ moles
-
Volume for 1 mM (0.001 mol/L) = 6.287 x 10⁻⁷ moles / 0.001 mol/L = 6.287 x 10⁻⁴ L = 628.7 µL
-
-
-
Reconstitute: Carefully add the calculated volume of sterile water to the vial of this compound.
-
Dissolve: Gently vortex or pipette the solution up and down to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot: Dispense the 1 mM stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for your experimental needs to avoid multiple freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 1 mM this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
1 mM this compound stock solution
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock: Thaw an aliquot of the 1 mM this compound stock solution at room temperature or on ice.
-
Serial Dilutions (if necessary): For very low final concentrations (e.g., in the nanomolar or picomolar range), it is recommended to perform serial dilutions from the 1 mM stock.
-
Example for a 1 µM working solution: Dilute the 1 mM stock 1:1000 in complete cell culture medium (e.g., 1 µL of 1 mM stock into 999 µL of medium).
-
Example for a 10 nM working solution: First, prepare a 1 µM intermediate solution. Then, dilute the 1 µM solution 1:100 in complete cell culture medium (e.g., 10 µL of 1 µM solution into 990 µL of medium).
-
-
Final Dilution: Add the appropriate volume of the working solution to your cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM in a 1 mL well, add 100 µL of a 1 µM working solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the final dilution solvent (e.g., cell culture medium with a trace amount of the initial solvent if used) to control wells.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for experiments.
Visualization of Key Processes
GnRH Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by GnRH binding to its receptor, which is competitively inhibited by this compound.
Caption: GnRH Receptor Signaling Pathway and Site of this compound Inhibition.
Experimental Workflow for this compound Stock Preparation and Use
The following diagram outlines the logical flow from receiving lyophilized this compound to its application in cell culture experiments.
Caption: Workflow for Preparation and Use of this compound Stock Solutions.
Conclusion
The protocols and information provided in these application notes are intended to guide researchers in the proper preparation and handling of this compound for cell culture applications. Adherence to these guidelines will help ensure the consistency and reliability of experimental results by maintaining the solubility, stability, and biological activity of this potent GnRH antagonist. As with any experimental reagent, it is recommended to perform initial validation experiments to determine the optimal concentration and treatment conditions for your specific cell type and experimental setup.
References
- 1. KEGG PATHWAY: map04912 [genome.jp]
- 2. Frontiers | A Proof-of-Concept Clinical Trial of A Single Luteal Use of Long-Acting Gonadotropin-Releasing Hormone Antagonist Degarelix in Controlled Ovarian Stimulation for In Vitro Fertilization: Long Antagonist Protocol [frontiersin.org]
- 3. GnRH Antagonist IVF Protocol Explained - GoodRx [goodrx.com]
- 4. Luteinizing hormone-based modified GnRH antagonist protocol in normal responders undergoing in vitro fertilization treatment: A multi-center randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stop GnRH-agonist/GnRH-antagonist protocol: a different insight on ovarian stimulation for IVF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Antigen Protein | this compound Acetate Hormone | ProSpec [prospecbio.com]
Application Notes and Protocols for the Use of Antide in Endometriosis and Uterine Fibroid Research
For Research Use Only.
Introduction
Endometriosis and uterine fibroids are common estrogen-dependent gynecological disorders affecting women of reproductive age. Research into the pathophysiology and treatment of these conditions often relies on hormonal manipulation to modulate the underlying estrogenic environment. Gonadotropin-releasing hormone (GnRH) antagonists, such as Antide, are valuable tools in these studies. This compound is a synthetic decapeptide that acts as a potent and immediate competitive antagonist of the GnRH receptor (GnRHR) in the anterior pituitary gland.[1] By blocking the receptor, this compound prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid, dose-dependent suppression of ovarian estrogen production.[2][3] This hypoestrogenic state inhibits the growth of endometriotic lesions and uterine fibroids, making this compound a critical agent for investigating the hormonal dependence of these conditions and for evaluating novel therapeutic strategies.[4][5] Unlike GnRH agonists, this compound does not cause an initial "flare-up" of gonadotropin and estrogen secretion, providing immediate suppression which is advantageous for experimental control.[6][7]
Mechanism of Action: HPG Axis Suppression
This compound exerts its effect by disrupting the Hypothalamic-Pituitary-Gonadal (HPG) axis. In a normal cycle, the hypothalamus releases GnRH in a pulsatile manner, which stimulates GnRH receptors on pituitary gonadotrope cells. This stimulation triggers the synthesis and release of LH and FSH. These gonadotropins then act on the ovaries to stimulate follicular development and the production of estrogen. Estrogen, in turn, promotes the growth of the endometrium, as well as ectopic endometrial implants (endometriosis) and uterine fibroids (leiomyomas).
This compound competitively binds to the GnRH receptors in the pituitary, preventing endogenous GnRH from binding and initiating the signaling cascade.[1] This blockade leads to a swift and profound reduction in LH and FSH secretion, thereby suppressing ovarian estrogen production and inducing a hypoestrogenic state that limits the growth of estrogen-dependent tissues.[2][4][7]
Caption: Mechanism of this compound action on the Hypothalamic-Pituitary-Gonadal axis.
Application 1: Studying Endometriosis
This compound can be used in both in vitro and in vivo models to investigate the role of estrogen in the pathophysiology of endometriosis, including cell proliferation, invasion, and angiogenesis.
In Vitro Data
The direct effects of this compound can be assessed on endometrial cells in culture. One study evaluated its impact on apoptosis and cytokine release in epithelial endometrial cell cultures from patients with endometriosis.
Table 1: In Vitro Effects of this compound on Endometrial Cells from Endometriosis Patients
| Parameter Measured | Cell Type | Treatment | Concentration | Outcome |
|---|---|---|---|---|
| Apoptosis | Epithelial Endometrial Cells | This compound | 10⁻⁷ mol/L | No significant effect on apoptosis compared to basal conditions.[8] |
| IL-1β Release | Epithelial Endometrial Cells | This compound | 10⁻⁷ mol/L | No significant effect on IL-1β release.[8] |
| VEGF Release | Epithelial Endometrial Cells | This compound | 10⁻⁷ mol/L | No significant effect on VEGF release.[8] |
| Apoptosis (Co-treatment) | Epithelial Endometrial Cells | this compound + GnRH Agonist (LA) | 10⁻⁷ mol/L | Reversed the pro-apoptotic effect of the GnRH agonist.[8] |
This table summarizes data specifically for this compound. Note that the primary in vitro effect observed was the reversal of GnRH agonist actions, consistent with its antagonistic mechanism.
In Vivo Data
While specific in vivo data for this compound is limited in publicly accessible literature, studies with other GnRH antagonists in rodent models of endometriosis demonstrate significant efficacy. This data can serve as a reference for designing experiments with this compound.
Table 2: Representative In Vivo Efficacy of GnRH Antagonists in Rodent Endometriosis Models
| GnRH Antagonist | Animal Model | Dosage | Treatment Duration | Key Findings |
|---|---|---|---|---|
| Linzagolix | Rat (autotransplantation) | ≥50 mg/kg | 4 weeks | Significant decrease in endometriotic cyst volumes.[9] |
| Leuprolide (Agonist for comparison) | Rat (surgically induced) | 1 mg/kg (every 4 weeks) | 8 weeks | Decreased abdominal hyperalgesia; Reduced lesion size.[1] |
Experimental Protocols
Protocol 1: In Vitro Culture of Endometrial Cells
This protocol is adapted from studies investigating the direct effects of GnRH analogues on endometrial cells.[8]
-
Tissue Collection: Obtain eutopic endometrial tissue biopsies from premenopausal women with surgically confirmed endometriosis, under appropriate ethical approval.
-
Cell Isolation:
-
Mince the tissue mechanically in sterile Hanks' Balanced Salt Solution (HBSS).
-
Perform enzymatic digestion using collagenase (e.g., 0.1% collagenase type IV) for 60-90 minutes at 37°C with gentle agitation.
-
Separate epithelial glands from stromal cells by sequential filtration through sieves of decreasing pore size (e.g., 100 µm and 40 µm).
-
-
Cell Culture:
-
Culture the isolated epithelial cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
-
Plate cells in appropriate culture vessels and maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
-
This compound Treatment:
-
Once cells reach desired confluency (e.g., 70-80%), replace the medium with serum-free or low-serum medium for 24 hours to reduce basal stimulation.
-
Treat cells with this compound at the desired concentration (e.g., 10⁻⁷ mol/L) for a specified duration (e.g., 24-72 hours). Include a vehicle control group.
-
-
Endpoint Analysis:
-
Apoptosis: Assess using methods like TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.
-
Cytokine/Growth Factor Release: Measure concentrations of factors like VEGF and IL-1β in the culture supernatant using ELISA kits.
-
Cell Proliferation: Evaluate using assays such as BrdU incorporation or Ki-67 staining.
-
Protocol 2: In Vivo Rodent Model of Surgically Induced Endometriosis
This protocol describes a common method for establishing endometriosis in mice or rats to test the systemic efficacy of compounds like this compound.[2][10][11]
-
Animal Model: Use adult female immunocompetent mice (e.g., C57BL/6) or Sprague Dawley rats.
-
Induction of Endometriosis:
-
Anesthetize a donor animal in the diestrus or estrus stage of the cycle.
-
Perform a laparotomy and excise one uterine horn. Place it in sterile, cold saline or culture medium.
-
Open the uterine horn longitudinally to expose the endometrium.
-
Cut the uterine tissue into small fragments (e.g., 2x2 mm).
-
Anesthetize the recipient animal and perform a midline laparotomy.
-
Suture the uterine fragments to the peritoneal wall or the intestinal mesentery using fine, non-absorbable sutures (e.g., 5-0 polyglactin).[11]
-
Close the abdominal wall and skin incisions.
-
-
Treatment Regimen:
-
Allow the endometriotic lesions to establish for a period of 2-4 weeks.
-
Divide animals into treatment and control groups.
-
Administer this compound via subcutaneous injection at the desired dose. The dose and frequency should be determined by pharmacokinetic studies or based on literature for similar compounds. A vehicle control group must be included.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period (e.g., 4-8 weeks), euthanize the animals.
-
Surgically expose the abdominal cavity and measure the size (length, width, volume) of the established endometriotic lesions.
-
Excise lesions for further analysis, such as histology (H&E staining), immunohistochemistry (for proliferation markers like Ki-67 or angiogenesis markers like CD31), or gene expression analysis (qPCR).
-
Application 2: Studying Uterine Fibroids (Leiomyomas)
This compound is a valuable tool for studying uterine fibroids, primarily through in vivo xenograft models, as these tumors are highly dependent on estrogen for growth.
In Vivo Data
Table 3: Efficacy of GnRH Antagonists on Uterine Fibroid Volume
| GnRH Antagonist | Study Type | Subjects | Dosage | Treatment Duration | Outcome: Fibroid Volume Reduction |
|---|---|---|---|---|---|
| Elagolix, Relugolix, Linzagolix | Meta-analysis of Clinical Trials | Premenopausal Women | Various | 12-24 weeks | Significant reduction vs. placebo (Mean difference: -27.36 cm³).[12][13] |
| Tranilast (for comparison) | Preclinical (Xenograft) | Mice with human fibroid grafts | N/A | 8 weeks | 37% less weight than tumors from untreated mice.[14] |
Experimental Protocols
Protocol 3: Human Uterine Fibroid Xenograft Model in Mice
This protocol allows for the in vivo study of human fibroid tissue growth and its response to hormonal modulation by agents like this compound.[5][15][16]
-
Animal Model: Use immunodeficient female mice (e.g., NOD/SCID, SCID/Beige). Ovariectomize the mice 1-2 weeks prior to transplantation to remove endogenous estrogen production.
-
Tissue Preparation:
-
Obtain fresh, sterile human uterine fibroid and myometrial tissue from hysterectomy specimens, under appropriate ethical approval.
-
Dissect the tissue into small pieces (e.g., 2-3 mm³) in sterile culture medium on ice.
-
-
Hormone Supplementation:
-
Transplantation:
-
Anesthetize the mouse.
-
Make a small incision in the dorsal skin. Create a subcutaneous pocket using blunt dissection.
-
Implant 1-2 pieces of fibroid tissue into the pocket.
-
Close the incision with wound clips or sutures.
-
-
This compound Treatment:
-
Allow the xenografts to establish and grow for 4-6 weeks. Tumor growth can be monitored non-invasively if tissues are from a cell line expressing luciferase.[15]
-
Randomize mice into treatment (this compound, various doses) and control (vehicle) groups.
-
Administer treatment systemically (e.g., subcutaneous injection) for the desired study duration (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Measure the final weight and volume of the tumors.
-
Process the tissue for histology (H&E, Masson's trichrome for collagen), immunohistochemistry (ER, PR, Ki-67), and molecular analysis (qPCR for ECM genes like collagen type I).
Caption: General experimental workflow for a uterine fibroid xenograft study.
Summary and Considerations
This compound is a powerful research tool for investigating estrogen-dependent diseases like endometriosis and uterine fibroids. Its utility stems from its ability to induce rapid, reversible, and profound suppression of estrogen without the confounding initial flare effect seen with GnRH agonists.
-
Dosage and Administration: Optimal dosage, route, and frequency for this compound in animal models must be determined empirically through pharmacokinetic and dose-ranging studies. Subcutaneous injection is a common route for peptide-based antagonists.
-
Animal Models: The choice of animal model is critical. Syngeneic models in immunocompetent rodents are useful for studying endometriosis within a complete immune system.[10] Xenograft models using immunodeficient mice are essential for studying human-derived uterine fibroid tissue.[5][16]
-
Limitations: While in vitro studies can reveal direct cellular effects, they lack the systemic hormonal and immune context. Animal models, while invaluable, may not perfectly recapitulate all aspects of human disease.[3] Researchers should carefully consider the strengths and limitations of each model when interpreting results.
References
- 1. clinsurggroup.us [clinsurggroup.us]
- 2. Video: Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]
- 3. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 4. Induction of Endometriosis in a Menstruating Mouse Model (Mus musculus): A Translational Animal Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a Patient Derived Xenograft Model for Predicative Study of Uterine Fibroid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel mouse model that closely mimics human uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2. Induction of endometriosis in mice [bio-protocol.org]
- 12. Efficacy of GnRH antagonists in the treatment of uterine fibroids: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of GnRH antagonists in the treatment of uterine fibroids: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Science Update: Drug reduces fibroids in mice, according to NIH-funded study | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 15. Murine xenograft model for human uterine fibroids: an in vivo imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishment of a novel mouse xenograft model of human uterine leiomyoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GnRH Antagonists in Prostate Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Gonadotropin-Releasing Hormone (GnRH) antagonists, exemplified by compounds like Degarelix, in preclinical prostate cancer research. The information is intended to guide the design and execution of experiments in both in vitro and in vivo models to evaluate the efficacy and mechanism of action of this class of therapeutic agents.
Introduction
Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced prostate cancer.[1] GnRH antagonists represent a significant advancement in ADT, offering a distinct mechanism of action compared to GnRH agonists.[1][2] Unlike agonists that cause an initial surge in testosterone, GnRH antagonists competitively and reversibly block GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[3][4] This immediate onset of action without a testosterone flare is a key advantage in the clinical setting and a critical consideration in preclinical modeling.[1]
Recent research also suggests that GnRH antagonists may exert direct effects on prostate cancer cells through GnRH receptors expressed on these cells, inducing apoptosis and inhibiting proliferation independent of systemic testosterone levels.[5][6] These notes will detail the protocols to investigate both the systemic hormonal and direct cellular effects of GnRH antagonists in prostate cancer models.
Mechanism of Action
The primary mechanism of action of GnRH antagonists is the direct blockade of GnRH receptors on the pituitary gonadotroph cells. This prevents the release of LH and FSH, thereby shutting down the downstream production of testosterone in the testes. Additionally, evidence supports a direct anti-tumor effect mediated by GnRH receptors found on prostate cancer cells.
Figure 1: Mechanism of action of GnRH antagonists in prostate cancer.
Data Presentation
In Vitro Efficacy of GnRH Antagonists
The following table summarizes the observed effects of the GnRH antagonist Degarelix on various prostate cancer cell lines.
| Cell Line | Androgen Sensitivity | GnRH Antagonist | Concentration | Effect | Reference |
| LNCaP | Sensitive | Degarelix | 2x10-8 M - 10-5 M | Reduced cell growth by ~15% to >60% | [7] |
| PC3 | Independent | Degarelix | 2x10-8 M - 10-5 M | Reduced cell growth by ~15% to >60% | [7] |
| DU145 | Independent | Degarelix | 10-10 M - 10-5 M | Reduced cell growth by ~25% to >60% | [7] |
| VCaP | Castration-Resistant | Degarelix | Not Specified | Reduced cell viability, increased apoptosis | [5][6] |
| WPE1-NA22 | Normal Epithelial | Degarelix | Not Specified | Reduced cell viability, increased apoptosis | [5][6] |
| BPH-1 | Benign Hyperplasia | Degarelix | Not Specified | Reduced cell viability, increased apoptosis | [5][6] |
| PC-3 | Independent | Degarelix | Not Specified | No effect on cell viability | [5][6] |
In Vivo Efficacy of GnRH Antagonists
This table presents a summary of the anti-tumor effects of GnRH antagonists in various preclinical animal models of prostate cancer.
| Animal Model | Tumor Model | GnRH Antagonist | Dosage | Treatment Schedule | Key Findings | Reference |
| Nude Mice | PAC120 Human Prostate Tumor | Degarelix | 2 mg/kg | Every 2 weeks | Reduced tumor volume, similar efficacy to surgical castration. | [8] |
| Rats | Dunning R-3327H Prostate Tumor | Degarelix | 2 mg/kg | Once a month | Reduced tumor volume, similar efficacy to surgical castration. | [8] |
| Nude Mice | PC3 Xenografts | JMR-132 | 10 µ g/day | Daily | 69% reduction in tumor weight after 41 days. | [9] |
| Nude Mice | PC3 Xenografts | JV-1-38 | 20 µ g/day | Daily | 64% reduction in tumor weight after 41 days. | [9] |
| SCID Mice | VCaP Xenografts | Degarelix | Not Specified | 4 weeks | Tumors were 67% of the size of those in the leuprolide-treated group. | [10] |
Experimental Protocols
Experimental Workflow for In Vitro and In Vivo Studies
Figure 2: General experimental workflow for evaluating GnRH antagonists.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a GnRH antagonist on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
GnRH antagonist (e.g., Degarelix) dissolved in a suitable solvent (e.g., sterile water or DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the GnRH antagonist in complete culture medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the GnRH antagonist (e.g., 10-11 M to 10-5 M). Include a vehicle control group.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of a GnRH antagonist in a prostate cancer xenograft model.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
GnRH antagonist (e.g., Degarelix)
-
Vehicle control solution
-
Calipers
-
Anesthetic
Procedure:
-
Harvest LNCaP cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[11]
-
Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, GnRH antagonist, surgical castration).[11]
-
Administer the GnRH antagonist at the desired dose and schedule (e.g., 2 mg/kg subcutaneously every 2 weeks for Degarelix).[8] The vehicle control group should receive an equivalent volume of the vehicle. For the surgical castration group, perform bilateral orchiectomy under anesthesia.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., histology, biomarker analysis).
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if the GnRH antagonist induces apoptosis in prostate cancer cells.
Materials:
-
Prostate cancer cells
-
GnRH antagonist
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the GnRH antagonist at a predetermined effective concentration (e.g., from the MTT assay) for 24 or 48 hours. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine them with the cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Conclusion
The use of GnRH antagonists in prostate cancer research models provides a valuable tool for investigating novel therapeutic strategies. The protocols outlined above offer a framework for assessing the direct and indirect anti-tumor effects of this class of drugs. The ability to rapidly suppress testosterone without an initial surge makes these agents particularly relevant for modeling clinical scenarios. Further research utilizing these models will continue to elucidate the full therapeutic potential of GnRH antagonists in the treatment of prostate cancer.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Will GnRH antagonists improve prostate cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mednet - CME, CHE | GnRH Antagonists: Advances in Androgen Deprivation Therapy for Prostate Cancer [mednet.ca]
- 4. GnRH antagonists in the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 6. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publires.unicatt.it [publires.unicatt.it]
- 8. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative and pro-apoptotic effects of GHRH antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GnRH Antagonists Have Direct Inhibitory Effects On Castration-Resistant Prostate Cancer Via Intracrine Androgen and AR-V7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for Antidepressant Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their related impurities. This application note provides a detailed protocol for the analysis of a representative antidepressant, using a reversed-phase HPLC (RP-HPLC) method. The principles and methodologies described herein are broadly applicable to the analysis of various antidepressant drugs. A stability-indicating HPLC method is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products by separating the active pharmaceutical ingredient (API) from any degradation products or process-related impurities.[1][2][3]
I. Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of an antidepressant, compiled from established methods. These parameters can be optimized depending on the specific analyte and laboratory instrumentation.
| Parameter | Value |
| Linearity Range | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
II. Experimental Protocol: HPLC Analysis of an Antidepressant
This protocol outlines a general procedure for the analysis of an antidepressant drug substance.
1. Materials and Reagents
-
Antidepressant Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (OPA)
-
Water (HPLC Grade)
-
0.45 µm Nylon Filters
2. Equipment
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a buffer solution of 25 mM potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 4.8 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 65:35 (v/v) ratio.[4] Filter the mobile phase through a 0.45 µm nylon filter and degas using sonication before use.[4][5]
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the Antidepressant Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ (pH 4.8) : Acetonitrile (65:35, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 45°C[4] |
| Detection Wavelength | 225 nm[4] |
| Run Time | 20 minutes[4] |
5. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.
6. Sample Analysis
Inject the prepared standard and sample solutions into the HPLC system. The identification of the antidepressant is based on the retention time matching that of the reference standard.[6] Quantification is performed by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.[6]
III. Visualizations
Experimental Workflow for Antidepressant HPLC Analysis
Caption: Workflow for the HPLC analysis of antidepressants.
Signaling Pathway of a Selective Serotonin Reuptake Inhibitor (SSRI)
Caption: Mechanism of action for SSRI antidepressants.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Application Note: Comprehensive Characterization of the Therapeutic Monoclonal Antibody "Antide" Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the use of advanced mass spectrometry (MS) workflows for the comprehensive characterization of Antide, a recombinant IgG1 monoclonal antibody (mAb). We present protocols for critical quality attribute (CQA) analysis, including primary sequence confirmation, intact and reduced mass analysis, post-translational modification (PTM) identification, disulfide bond mapping, and host cell protein (HCP) analysis. The methodologies described herein utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to ensure the identity, purity, and structural integrity of this compound, providing a robust framework for its development and quality control.
Introduction
This compound is a therapeutic monoclonal antibody designed for high-specificity targeting in immunotherapy. As with all biotherapeutics, a thorough characterization of its structural and chemical properties is essential to ensure safety and efficacy.[1] Mass spectrometry has become an indispensable tool in the biopharmaceutical industry for this purpose, offering unparalleled sensitivity and specificity for detailed molecular analysis.[2][3]
This document outlines a multi-faceted MS-based approach to characterize this compound. Key CQAs are assessed using a suite of orthogonal MS techniques, from "top-down" analysis of the intact protein to "bottom-up" peptide mapping.[4] These analyses confirm the primary amino acid sequence, identify and quantify glycoforms and other PTMs, verify correct disulfide bond pairing, and quantify process-related impurities like host cell proteins.[1][4][5]
Key Quality Attributes and MS-Based Methodologies
The primary CQAs for this compound and the corresponding MS-based analytical strategies are:
-
Primary Structure Confirmation: Peptide mapping is used to confirm the amino acid sequence.[6][7]
-
Intact and Reduced Mass: High-resolution mass spectrometry provides accurate mass measurements of the intact mAb and its subunits (light chain and heavy chain), revealing glycosylation patterns and other modifications.[8][9][10]
-
Post-Translational Modifications (PTMs): Peptide mapping and specialized glycan analysis are employed to identify and quantify critical PTMs such as oxidation, deamidation, and N-glycosylation.[11][12]
-
Disulfide Bond Mapping: Non-reducing peptide mapping confirms the correct pairing of cysteine residues, which is crucial for the antibody's three-dimensional structure.[1][13]
-
Host Cell Protein (HCP) Analysis: A sensitive LC-MS/MS method is used to identify and quantify residual host cell proteins from the manufacturing process.[5][14][15]
Experimental Workflows and Protocols
Workflow for Comprehensive this compound Characterization
The overall analytical strategy integrates multiple workflows to build a complete profile of the this compound molecule.
Caption: General workflow for the MS-based characterization of this compound.
Protocol 1: Intact and Reduced Mass Analysis
This protocol determines the molecular weight of the intact this compound mAb and its light and heavy chain subunits.
1. Sample Preparation:
- Intact Mass: Dilute this compound to 1 mg/mL in 25 mM ammonium bicarbonate.
- Reduced Mass: To 50 µL of 1 mg/mL this compound, add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.[16]
2. LC-MS/MS Conditions:
- LC Column: Reversed-phase C4 column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 20-60% B over 10 minutes.
- MS Instrument: High-resolution Orbitrap or Q-TOF mass spectrometer.
- Ionization Mode: ESI Positive.
- Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass.[2][17]
Protocol 2: Peptide Mapping for Sequence Confirmation and PTM Analysis
This bottom-up approach provides comprehensive sequence coverage and site-specific PTM information.
1. Sample Preparation:
- Denaturation & Reduction: To 100 µg of this compound, add Guanidine-HCl to 6M and DTT to 10 mM. Incubate at 37°C for 45 minutes.
- Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
- Digestion: Perform a buffer exchange into 50 mM Tris-HCl, pH 8.0. Add Trypsin/Lys-C mix at a 1:20 enzyme-to-protein ratio. Incubate at 37°C for 4 hours. Quench the reaction with 1% formic acid.[6][18]
2. LC-MS/MS Conditions:
- LC Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 2-40% B over 60 minutes.
- MS Instrument: Q-TOF or Orbitrap mass spectrometer capable of data-dependent acquisition (DDA).
- Data Analysis: Process raw data using a database search algorithm (e.g., Mascot, Sequest) against the known sequence of this compound. Search for expected PTMs (e.g., deamidation, oxidation) as variable modifications.[6]
Protocol 3: N-Glycan Analysis
This protocol focuses on the detailed characterization of N-linked glycans, a critical PTM for mAb function.
Caption: Workflow for released N-glycan analysis of this compound.
1. Sample Preparation:
- Denaturation: Denature 100 µg of this compound using a denaturing buffer (e.g., containing SDS).
- Glycan Release: Add PNGase F enzyme to specifically cleave N-linked glycans from the protein backbone. Incubate at 37°C for 2 hours.[11][12]
- Labeling: Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide, 2-AB) via reductive amination.[19]
- Cleanup: Remove excess label using HILIC solid-phase extraction (SPE).
2. LC-MS Conditions:
- LC Column: HILIC column.
- Detectors: In-line fluorescence detector (FLD) followed by a Q-TOF mass spectrometer.[12]
- Data Analysis: Identify glycans based on accurate mass and retention time, and quantify based on fluorescence peak area.[11]
Protocol 4: Host Cell Protein (HCP) Analysis
This protocol is designed for the identification and quantification of process-related protein impurities.
1. Sample Preparation:
- Digestion: Digest a large amount of this compound sample (e.g., 1 mg) with Trypsin/Lys-C as described in Protocol 2.
- Optional Enrichment: For low-level HCPs, an enrichment step using anti-HCP antibodies may be required.
2. LC-MS/MS Conditions:
- LC Column: Long C18 column (e.g., 2.1 x 250 mm) with a shallow gradient to maximize peak capacity.
- Gradient: 2-45% B over 120-180 minutes.
- MS Instrument: High-sensitivity Orbitrap or Q-TOF mass spectrometer.
- Acquisition Mode: Data-independent acquisition (DIA) or DDA. DIA is often preferred for better reproducibility in quantification.[20]
3. Data Analysis:
- Search the MS/MS data against the host cell line's proteome database (e.g., CHO).
- Quantify identified HCPs using label-free quantification methods, comparing peptide intensities to a spiked-in protein standard.[5][14]
Data Presentation: Quantitative Summary
The data generated from these protocols can be summarized to provide a clear overview of this compound's CQAs.
Table 1: Intact and Reduced Mass Analysis of this compound
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Major Glycoforms Observed |
| Intact mAb | 148,250.5 | 148,251.2 | 4.7 | G0F/G0F, G0F/G1F, G1F/G1F |
| Light Chain | 23,458.1 | 23,458.0 | -4.3 | N/A |
| Heavy Chain | 50,715.3 | 50,715.8 | 9.9 | G0F, G1F |
Table 2: Relative Abundance of Major N-Glycans on this compound
| Glycan Structure | Common Name | Relative Abundance (%) |
| FA2 | G0F | 45.2 |
| FA2G1 | G1F | 38.5 |
| FA2G2 | G2F | 12.3 |
| M5 | Man5 | 2.1 |
| Other | - | 1.9 |
Table 3: Common Post-Translational Modifications in this compound
| Modification | Location (Peptide) | Relative Abundance (%) |
| Oxidation | HC: M252 | 3.5 |
| Deamidation | HC: N384 | 1.8 |
| C-terminal Lysine | HC: K447 | 85.0 (Lys0), 15.0 (Lys1) |
Table 4: Top 5 Identified Host Cell Proteins in this compound Drug Substance
| HCP Accession | Protein Name | Concentration (ng/mg this compound) |
| P02769 | Serum albumin | 1.2 |
| P00709 | Peroxiredoxin-1 | 0.8 |
| P04406 | GAPDH | 0.7 |
| P62891 | Elongation factor 1-alpha 1 | 0.5 |
| Q60825 | Vimentin | 0.4 |
Conclusion
The suite of mass spectrometry-based protocols detailed in this application note provides a comprehensive framework for the characterization of the therapeutic monoclonal antibody, this compound. The methods for intact mass analysis, peptide mapping, glycan profiling, and host cell protein detection are robust and sensitive, enabling the precise monitoring of critical quality attributes.[2][4] This integrated approach is crucial for ensuring product consistency, safety, and efficacy throughout the drug development lifecycle.
References
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry, a tool for the characterisation of monoclonal antibodies [a3p.org]
- 3. Comprehensive characterization of monoclonal antibody by Fourier transform ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Host Cell Proteins (HCPs) Analysis Using Mass Spectrometry [mabion.eu]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. waters.com [waters.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. lcms.cz [lcms.cz]
- 13. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. lcms.cz [lcms.cz]
- 18. lcms.cz [lcms.cz]
- 19. Ultrafast and high-throughput N-glycan analysis for monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Host cell protein quantification workflow using optimized standards combined with data-independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stability and Storage of Antide for Research
Introduction Antide is a potent synthetic decapeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] It acts as a direct competitive inhibitor at the pituitary GnRH receptor, preventing the endogenous GnRH from binding and thereby inhibiting the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] Due to its critical role in modulating the hypothalamic-pituitary-gonadal axis, this compound is a valuable tool in reproductive biology, oncology, and endocrinology research. The integrity and biological activity of peptide-based reagents are paramount for obtaining reproducible and reliable experimental results. This document provides detailed guidelines on the stability and appropriate storage conditions for this compound and includes protocols for assessing its stability and potency.
Recommended Storage Conditions
Proper storage is essential to minimize degradation and maintain the biological activity of this compound.
-
Lyophilized Powder: For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C, protected from light, and kept in a desiccated environment.[4][5] When stored correctly, the lyophilized powder is stable for an extended period.
-
Stock Solutions: The preparation of stock solutions should be done using sterile, high-purity solvents. The conformational stability of this compound is highest in aqueous solutions.[6] The use of solvents with a high percentage of organic content, such as DMF or DMSO, can disrupt its native conformation.[6] For short-term storage (days to a week), stock solutions can be kept at 2-8°C. For longer-term storage (weeks to months), it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
This compound Stability Profile
The stability of this compound is influenced by several factors, including temperature, solvent, pH, and light exposure.[6][7] While specific degradation kinetics for this compound are not extensively published, the following table summarizes its expected stability based on general peptide characteristics and available literature.
| Condition | Solvent/Matrix | Temperature | Light Exposure | Expected Stability & Remarks |
| Solid (Lyophilized) | N/A | -20°C to -80°C | Dark | Highly Stable. Recommended for long-term storage. Keep desiccated. |
| Solid (Lyophilized) | N/A | 2-8°C | Dark | Moderately Stable. Suitable for short-term storage. Avoid moisture. |
| Solution | Aqueous Buffer (pH 4-7) | 2-8°C | Dark | Good Stability for short-term use (up to one week). |
| Solution | Aqueous Buffer (pH 4-7) | -80°C | Dark | Good Stability for long-term use. Aliquot to avoid freeze-thaw cycles. |
| Solution | High % Organic (DMSO, DMF) | Room Temperature | Ambient | Conformationally Unstable. The native delta-shaped conformation can be disrupted.[6] Use immediately after preparation. |
| Forced Degradation | Acidic/Basic Conditions | Elevated | N/A | Susceptible to Hydrolysis. Peptide bonds can be cleaved under strong acidic or basic conditions.[8] |
| Forced Degradation | Oxidizing Agents (e.g., H₂O₂) | Room Temperature | N/A | Susceptible to Oxidation. Certain amino acid residues are prone to oxidation.[9] |
| Forced Degradation | N/A | Elevated (>40°C) | N/A | Susceptible to Thermal Degradation. |
| Forced Degradation | Aqueous Solution | Room Temperature | UV/Direct Light | Susceptible to Photodegradation. Peptides can undergo photolysis.[5][7] |
Mechanism of Action: GnRH Receptor Antagonism
This compound functions by competitively blocking the GnRH receptor on pituitary gonadotroph cells. This prevents the downstream signaling cascade that normally leads to the production and release of LH and FSH. The diagram below illustrates this mechanism.
Protocols for Stability and Potency Assessment
To ensure the quality of this compound for research, its stability and biological activity should be periodically verified, especially after long-term storage or when experimental inconsistencies arise.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a general method for assessing the purity of this compound and detecting degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) under forced degradation conditions.
1. Principle Forced degradation studies intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[10] A stability-indicating HPLC method is one that can separate the intact peptide from all potential degradation products, allowing for an accurate assessment of purity.[11]
2. Materials
-
This compound Reference Standard
-
This compound Sample for Testing
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Phosphate Buffer
-
RP-HPLC system with UV Detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Stress Samples a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in water. b. Acid Hydrolysis: Mix equal volumes of this compound stock with 1 M HCl. Incubate at 60°C for 4-8 hours. c. Base Hydrolysis: Mix equal volumes of this compound stock with 1 M NaOH. Incubate at 60°C for 2-4 hours. d. Oxidative Degradation: Mix equal volumes of this compound stock with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. e. Thermal Degradation: Incubate the this compound stock solution at 70°C, protected from light, for 48 hours. f. Photolytic Degradation: Expose the this compound stock solution to direct UV light (e.g., 254 nm) or sunlight for 24-48 hours. g. Control: Use an untreated aliquot of the this compound stock solution stored at 2-8°C. h. Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, and dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
4. HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-60% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
5. Data Analysis a. Analyze all samples by HPLC. b. For the control sample, determine the retention time and peak area of the intact this compound peak. c. For the stressed samples, compare the chromatograms to the control. Look for a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products. d. Calculate the percentage of remaining this compound in each stressed sample relative to the control to quantify the extent of degradation.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow of the stability assessment protocol.
Protocol 2: In Vitro Functional Bioassay for Potency
This protocol assesses the biological activity (potency) of an this compound sample by measuring its ability to inhibit GnRH-stimulated LH release from pituitary cells.
1. Principle The potency of an this compound sample is determined by its ability to antagonize the GnRH receptor. This is quantified by creating a dose-response curve of this compound's inhibition of LH secretion from cultured pituitary cells stimulated with a fixed concentration of GnRH. The potency of a test sample can be compared to that of a reference standard.[2]
2. Materials
-
Rat or mouse pituitary cell line (e.g., LβT2) or primary pituitary cells
-
Cell Culture Medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
GnRH peptide
-
This compound Reference Standard
-
This compound Test Sample
-
Assay Buffer (e.g., serum-free DMEM)
-
96-well cell culture plates
-
Luteinizing Hormone (LH) ELISA Kit[12]
3. Method a. Cell Seeding: Seed pituitary cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 48-72 hours. b. Prepare Reagents: i. Prepare a dilution series of the this compound Reference Standard (e.g., from 10⁻¹² M to 10⁻⁶ M) in assay buffer. ii. Prepare a similar dilution series for the this compound Test Sample. iii. Prepare a fixed, sub-maximal concentration of GnRH (e.g., 10⁻⁸ M) in assay buffer.[2] c. Antagonist Pre-incubation: Wash the cells with assay buffer. Add the different concentrations of this compound (Reference and Test) to the wells. Include "No this compound" control wells. Incubate for 30-60 minutes at 37°C. d. GnRH Stimulation: Add the fixed concentration of GnRH to all wells (except for the "Basal Control" wells, which receive only assay buffer). e. Incubation: Incubate the plate for 4 hours at 37°C.[2] f. Sample Collection: Carefully collect the supernatant (cell culture medium) from each well. g. LH Quantification: Measure the concentration of LH in each supernatant sample using a validated LH ELISA kit according to the manufacturer's instructions.
4. Data Analysis a. Plot the LH concentration against the log of the this compound concentration for both the reference standard and the test sample. b. The data should yield sigmoidal dose-response curves. c. Use a four-parameter logistic regression to calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the GnRH-stimulated LH response) for both the reference and test samples. d. The relative potency of the test sample can be calculated as the ratio of the IC₅₀ of the reference standard to the IC₅₀ of the test sample. A significant increase in the IC₅₀ of the test sample compared to the reference indicates a loss of potency.
References
- 1. This compound and related antagonists of luteinizing hormone release with long action and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 5. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR conformational analysis of this compound, a potent antagonist of the gonadotropin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. The kinetics of the alkaline degradation of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. sabbiotech.com [sabbiotech.com]
Application Notes and Protocols for In Vivo Delivery of GnRH Antagonist Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-Releasing Hormone (GnRH) antagonists are a class of peptides that competitively block the GnRH receptor in the pituitary gland. This action leads to a rapid and reversible suppression of the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of sex hormones like testosterone and estrogen.[1][2][3] Due to their mechanism of action, GnRH antagonists are utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, uterine fibroids, and for controlled ovarian stimulation in assisted reproductive technologies.[1][2][4]
These application notes provide an overview of the common in vivo delivery methods, formulations, and experimental protocols for GnRH antagonist peptides. The information is intended to guide researchers and professionals in the design and execution of preclinical and clinical studies.
In Vivo Delivery Methods and Formulations
The in vivo delivery of GnRH antagonist peptides primarily relies on parenteral routes of administration due to their susceptibility to degradation in the gastrointestinal tract and low oral bioavailability. The choice of delivery method and formulation depends on the desired therapeutic effect, duration of action, and the specific peptide's physicochemical properties.
Commonly used delivery routes include:
-
Subcutaneous (SC) Injection: This is a frequent method for administering GnRH antagonists like Cetrorelix, Ganirelix, and Degarelix.[1][4] SC injections allow for self-administration in some clinical settings and can be formulated for either immediate or sustained release.
-
Intramuscular (IM) Injection: Peptides such as Abarelix and Teverelix are administered via the IM route.[4] This method can provide a depot effect, leading to a more prolonged release of the peptide.
-
Intravenous (IV) Injection: While less common for routine clinical use, IV administration is often employed in preclinical studies to determine the intrinsic pharmacokinetic properties of a new GnRH antagonist.[4]
Formulations are designed to ensure peptide stability, control the release profile, and improve patient compliance. Examples include:
-
Ready-to-use pre-filled syringes: Ganirelix is available in this formulation for ease of use.[1]
-
Lyophilized powder for reconstitution: Cetrorelix is often supplied as a powder that is reconstituted with a sterile solvent before injection.
-
Copolymer-conjugates: In preclinical research, GnRH antagonists have been coupled to macromolecule copolymers to enhance their in vivo efficacy and antitumor activity.[5]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and efficacy data for several clinically relevant GnRH antagonist peptides.
Table 1: Comparative Pharmacokinetics of GnRH Peptide Antagonists [4]
| Peptide | Administration Route | Half-life | Bioavailability |
| Abarelix | Intramuscular | 13 days | Not specified |
| Cetrorelix | Subcutaneous | 62.8 hours | 85% |
| Ganirelix | Subcutaneous | 12.8 hours | 91.1% |
| Degarelix | Subcutaneous | 53 days (initial dose) | 40-50% |
| Teverelix | Intramuscular | Not specified | Not specified |
Table 2: Clinical Efficacy of GnRH Antagonists in Different Protocols [6]
| Protocol | Comparison | Outcome Measure | Relative Risk (95% CI) | Certainty of Evidence |
| Flexible vs. Fixed Day 5/6 | Flexible GnRH antagonist protocol | Ongoing Pregnancy Rate | 0.76 (0.62 to 0.94) | Low |
| OCP Pretreatment vs. No Pretreatment | OCP pretreatment | Ongoing Pregnancy Rate | 0.79 (0.69 to 0.92) | Low |
Signaling Pathway
GnRH antagonists exert their effect by blocking the GnRH receptor on pituitary gonadotrope cells. This prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The binding of GnRH to its G-protein coupled receptor (GPCR) typically activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, which ultimately stimulates gonadotropin gene expression and secretion.[7][8] By competitively inhibiting the initial binding of GnRH, antagonists prevent the initiation of this cascade.
Caption: GnRH Antagonist Mechanism of Action.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a GnRH Antagonist in a Rodent Model
This protocol describes a general procedure for evaluating the efficacy of a GnRH antagonist in suppressing testosterone levels in male rats.
Materials:
-
GnRH antagonist peptide (e.g., Cetrorelix)
-
Sterile saline or appropriate vehicle for reconstitution
-
Adult male Sprague-Dawley rats (250-300 g)
-
Syringes and needles for subcutaneous injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kit for testosterone measurement
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Peptide Preparation: Reconstitute the GnRH antagonist in the appropriate sterile vehicle to the desired concentration. For example, to achieve a dose of 200 µg/kg, a 1 mg/mL stock solution can be prepared.
-
Animal Grouping: Randomly assign animals to treatment and control groups (n=6-8 per group).
-
Control Group: Receives vehicle only.
-
Treatment Group: Receives the GnRH antagonist.
-
-
Administration: Administer the GnRH antagonist or vehicle via subcutaneous injection at the designated dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours post-injection).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Hormone Analysis: Measure plasma testosterone concentrations using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the extent and duration of testosterone suppression in the treatment group compared to the control group.
Protocol 2: Controlled Ovarian Stimulation using a GnRH Antagonist (Fixed Protocol)
This protocol outlines a typical fixed GnRH antagonist protocol used in a clinical setting for in vitro fertilization (IVF).[6][9]
Materials:
-
Gonadotropins (e.g., recombinant FSH)
-
GnRH antagonist (e.g., Cetrorelix 0.25 mg or Ganirelix 0.25 mg)
-
Human chorionic gonadotropin (hCG) or GnRH agonist for triggering ovulation
-
Ultrasound equipment
-
Hormone assay capabilities (Estradiol, LH)
Procedure:
-
Baseline Assessment: Perform a baseline ultrasound and hormone assessment at the beginning of the menstrual cycle.
-
Ovarian Stimulation: Start administration of gonadotropins on day 2 or 3 of the menstrual cycle. The dosage is individualized based on patient characteristics.
-
GnRH Antagonist Administration: Begin daily subcutaneous injections of the GnRH antagonist (0.25 mg) on a fixed day of stimulation, typically day 5 or 6.[10]
-
Monitoring: Monitor follicular growth via transvaginal ultrasound and serum estradiol levels every 1-3 days.
-
Triggering Ovulation: When at least two to three follicles reach a mean diameter of 17-18 mm, administer a single injection of hCG or a GnRH agonist to trigger final oocyte maturation.[9]
-
Oocyte Retrieval: Perform oocyte retrieval 34-36 hours after the trigger injection.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a novel GnRH antagonist peptide.
Caption: Preclinical In Vivo Evaluation Workflow.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology and the potential applications of GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo studies of the new gonadotropin-releasing hormone antagonist--copolymer conjugates having antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. academic.oup.com [academic.oup.com]
- 9. GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Antide Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Antide, a potent gonadotropin-releasing hormone (GnRH) antagonist. The protocols detailed herein cover essential in vitro and in vivo assays to characterize the pharmacological activity of this compound and to assess its therapeutic potential in hormone-dependent pathologies such as prostate cancer and endometriosis.
Introduction to this compound
This compound is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor (GnRH-R). By blocking the binding of endogenous GnRH to its receptor in the anterior pituitary gland, this compound inhibits the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a rapid and reversible suppression of gonadal steroidogenesis, including testosterone in males and estrogen in females. This mechanism of action makes this compound a promising candidate for the treatment of hormone-sensitive diseases.
In Vitro Efficacy Studies
A thorough in vitro characterization of this compound is crucial to understand its potency, selectivity, and mechanism of action at the molecular and cellular levels.
GnRH Receptor Binding Affinity
Objective: To determine the binding affinity (IC50) of this compound for the GnRH receptor through a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for GnRH Receptor
Materials:
-
HEK293 cells stably expressing the human GnRH receptor (hGnRH-R)
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand: [125I]-labeled GnRH agonist (e.g., [125I]-Triptorelin)
-
Unlabeled this compound (competitor)
-
Non-specific binding control: High concentration of a non-radiolabeled GnRH agonist (e.g., 1 µM Triptorelin)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hGnRH-R cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Transfer the contents of the plate to a pre-wetted 96-well filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Data Presentation:
| Compound | Radioligand | Cell Line | IC50 (nM) |
| This compound | [125I]-Triptorelin | HEK293-hGnRH-R | [Insert experimental value] |
| Reference Antagonist | [125I]-Triptorelin | HEK293-hGnRH-R | [Insert experimental value] |
Functional Antagonism of GnRH Signaling
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-induced downstream signaling pathways, such as calcium mobilization and inositol monophosphate (IP1) accumulation.
Protocol: Calcium Flux Assay
Materials:
-
CHO-K1 cells stably expressing the hGnRH-R
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
GnRH agonist (e.g., Leuprolide)
-
This compound
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating: Seed CHO-K1-hGnRH-R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence microplate reader.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of GnRH agonist (e.g., EC80) and immediately begin kinetic reading of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the GnRH-induced calcium flux against the logarithm of the this compound concentration.
-
Calculate the IC50 value.
-
Protocol: IP1 Accumulation Assay (HTRF)
Materials:
-
HEK293 cells stably expressing the hGnRH-R
-
Stimulation buffer (containing LiCl)
-
GnRH agonist (e.g., Buserelin)
-
This compound
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed HEK293-hGnRH-R cells in a 96-well white plate and culture overnight.
-
Assay:
-
Remove the culture medium and add varying concentrations of this compound in stimulation buffer.
-
Add a fixed concentration of GnRH agonist (e.g., EC80).
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the percentage of inhibition of the GnRH-induced IP1 accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Data Presentation:
| Assay | Cell Line | Agonist | This compound IC50 (nM) |
| Calcium Flux | CHO-K1-hGnRH-R | Leuprolide | [Insert experimental value] |
| IP1 Accumulation | HEK293-hGnRH-R | Buserelin | [Insert experimental value] |
| LH/FSH Secretion | Rat Pituitary Cells | GnRH | ED50: 100 nM |
In Vivo Efficacy Studies
In vivo studies are essential to evaluate the therapeutic efficacy of this compound in relevant animal models of hormone-dependent diseases.
Prostate Cancer Xenograft Model
Objective: To assess the ability of this compound to inhibit the growth of androgen-dependent prostate cancer tumors in a xenograft mouse model.
Protocol: LNCaP Xenograft Model
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID)
-
LNCaP human prostate cancer cells
-
Matrigel
-
This compound formulation for subcutaneous injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Mix LNCaP cells with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via subcutaneous injection at the desired dosing schedule (e.g., daily, weekly).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (length x width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Collect blood samples to measure serum testosterone and prostate-specific antigen (PSA) levels.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate the percentage of tumor growth inhibition for each this compound dose group compared to the vehicle control.
-
Analyze differences in final tumor weight, testosterone, and PSA levels between groups.
-
Data Presentation:
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Mean Final Testosterone (ng/mL) |
| Vehicle Control | [Specify] | [Insert value] | - | [Insert value] |
| This compound (Low Dose) | [Specify] | [Insert value] | [Insert value] | [Insert value] |
| This compound (High Dose) | [Specify] | [Insert value] | [Insert value] | [Insert value] |
Rat Model of Endometriosis
Objective: To evaluate the efficacy of this compound in reducing the size and development of endometriotic lesions in a surgically induced rat model.
Protocol: Surgical Induction of Endometriosis in Rats
Materials:
-
Female Sprague-Dawley or Wistar rats
-
Surgical instruments
-
Suture material
-
This compound formulation for subcutaneous injection
-
Vehicle control
Procedure:
-
Induction of Endometriosis:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the uterus.
-
Excise a small piece of one uterine horn and suture it to the peritoneal wall or another ectopic location.
-
Close the abdominal incision.
-
Allow 2-4 weeks for the endometriotic lesions to establish and grow.
-
-
Treatment:
-
Randomize rats into treatment groups.
-
Administer this compound or vehicle via subcutaneous injection at the desired dosing schedule.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the rats.
-
Perform a second laparotomy to visualize and measure the dimensions of the endometriotic lesions.
-
Excise the lesions for weight measurement and histological analysis.
-
Collect peritoneal fluid to measure inflammatory markers.
-
-
Data Analysis:
-
Compare the mean lesion volume and weight between the treatment groups.
-
Analyze histological changes in the lesions.
-
Compare the levels of inflammatory markers in the peritoneal fluid.
-
Data Presentation:
| Treatment Group | Dosing Regimen | Mean Lesion Volume (mm³) | Mean Lesion Weight (mg) |
| Vehicle Control | [Specify] | [Insert value] | [Insert value] |
| This compound (Low Dose) | [Specify] | [Insert value] | [Insert value] |
| This compound (High Dose) | [Specify] | [Insert value] | [Insert value] |
Visualizations
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo efficacy study of this compound.
Caption: Logical workflow for the development of a GnRH antagonist.
Application Notes and Protocols for Measuring Antide Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide is a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] It acts as a direct competitor of GnRH at the pituitary GnRH receptor, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mechanism of action makes this compound and other GnRH antagonists valuable tools in reproductive medicine and for the treatment of hormone-dependent diseases.[2] Accurate and reliable measurement of this compound's activity is crucial for both research and clinical applications. This document provides detailed application notes and protocols for various cell-based assays to quantify the antagonistic activity of this compound.
Mechanism of Action
This compound competitively and reversibly binds to GnRH receptors in the pituitary gland, blocking the release of LH and FSH.[1] Unlike GnRH agonists, which initially cause a surge in hormone levels, antagonists like this compound lead to a rapid suppression of gonadotropin and sex hormone production without an initial flare-up.[1][2]
Signaling Pathway
The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[3][4][5] Upon GnRH binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][6] This signaling cascade ultimately leads to the synthesis and secretion of gonadotropins. This compound exerts its inhibitory effect by blocking the initial binding of GnRH to its receptor, thereby preventing the initiation of this downstream signaling cascade.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity as determined by a cell-based assay measuring LH/FSH secretion.
| Assay Type | Cell Line | Parameter | This compound Concentration | Result | Reference |
| LH/FSH Secretion | Rat Pituitary Cells | ED50 (Simultaneous Incubation) | 1 x 10⁻⁷ M | Inhibition of GnRH-stimulated gonadotropin secretion | [1] |
| LH/FSH Secretion | Rat Pituitary Cells | ED50 (48h Pre-incubation) | 1 x 10⁻¹⁰ M | Increased potency with pre-incubation | [1] |
| LH/FSH Secretion | Rat Pituitary Cells | Maximal Inhibition | 1 x 10⁻⁶ M | Maximal effect on GnRH-stimulated gonadotropin secretion | [1] |
Experimental Protocols
Detailed methodologies for key cell-based assays to measure this compound activity are provided below.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the GnRH-induced increase in intracellular calcium concentration.
Workflow:
References
- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Antide Solubility Issues
For researchers, scientists, and drug development professionals utilizing Antide, a potent Gonadotropin-Releasing Hormone (GnRH) antagonist, ensuring its proper dissolution is critical for experimental success. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.
Troubleshooting Guide
This section offers solutions to specific problems you might face when preparing this compound solutions.
Problem 1: Lyophilized this compound powder does not dissolve in the chosen solvent.
-
Possible Cause: Incorrect solvent selection or suboptimal dissolving conditions.
-
Solution:
-
Verify Solvent Choice: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO), water, and ethanol. Refer to the solubility data in Table 1 for maximum concentrations. For most in vitro studies, starting with high-purity, anhydrous DMSO is recommended.
-
Optimize Dissolution: If solubility is still an issue, gentle warming of the solution in a 37°C water bath for a few minutes can aid dissolution. Additionally, brief sonication can help break up any aggregates.
-
pH Adjustment: The solubility of peptides like this compound can be pH-dependent. While the specific isoelectric point (pI) of this compound is not readily published, peptides are generally least soluble at their pI and more soluble at pH values further away from this point. If dissolving in an aqueous buffer, adjusting the pH away from neutral (e.g., to a slightly acidic or basic pH) may improve solubility. It is recommended to test this on a small aliquot first.
-
Problem 2: this compound precipitates out of the DMSO stock solution upon dilution in aqueous media (e.g., cell culture medium or PBS).
-
Possible Cause: This is a common phenomenon known as "salting out" or precipitation due to a sharp decrease in solvent polarity.
-
Solution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform a serial dilution. First, create an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed media, ensuring it is fully mixed. Then, add this intermediate dilution to the final volume of the culture medium.
-
Maintain Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, with 0.1% being a widely recommended target to avoid cytotoxicity. Some cell lines may tolerate up to 1%, but this should be determined experimentally.
-
Increase Final Volume: If precipitation persists, the target concentration of this compound in the final solution may be too high for its aqueous solubility. Consider lowering the final concentration or increasing the total volume of the medium.
-
Problem 3: The cell culture medium becomes cloudy or a precipitate forms over time during incubation.
-
Possible Cause: The compound may be unstable at the pH and temperature of the cell culture, leading to degradation and precipitation of byproducts, or the solubility limit is exceeded under incubation conditions.
-
Solution:
-
Solubility Testing: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions (e.g., 37°C, 5% CO2).
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to differentiate between compound precipitation and other effects.
-
Fresh Preparations: Prepare this compound solutions fresh for each experiment to minimize the risk of degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound is soluble in DMSO (up to 100 mg/mL), water (up to 50 mg/mL), and ethanol (up to 33 mg/mL). For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is the standard practice.
Q2: How should I store lyophilized this compound and its stock solutions?
A2: Lyophilized this compound powder should be stored at -20°C for long-term stability. Once reconstituted, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C. A stock solution in DMSO is generally stable for up to one month at -20°C and for longer periods at -80°C.
Q3: What is the maximum concentration of DMSO I can use in my cell culture?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be below 0.5%, with 0.1% being a widely recommended and safe concentration for most cell lines. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of peptides is often pH-dependent. Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values above or below the pI. For basic peptides, dissolving in a slightly acidic solution can improve solubility, while acidic peptides may dissolve better in slightly basic solutions. If you encounter solubility issues in aqueous buffers, a small adjustment in pH might be beneficial.
Q5: Can I warm or sonicate this compound to help it dissolve?
A5: Yes, gentle warming to 37°C and brief sonication are acceptable methods to aid in the dissolution of this compound if it does not readily go into solution. However, avoid excessive heat or prolonged sonication, as this may degrade the peptide.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration |
| DMSO | 100 mg/mL |
| Water | 50 mg/mL |
| Ethanol | 33 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Pre-warming: Allow the vial of lyophilized this compound and a vial of high-purity, anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Reconstitution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, warm the vial in a 37°C water bath for a few minutes or sonicate briefly.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into sterile, single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution by adding the required volume of the this compound stock solution to a small volume of the pre-warmed medium (e.g., 10 µL of stock into 990 µL of medium). Mix gently by pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your final culture volume to achieve the desired working concentration of this compound. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Visualizations
Caption: Competitive antagonism of the GnRH receptor by this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
Optimizing Antide dosage for complete hormone suppression
Of course. Here is a technical support center with troubleshooting guides and FAQs for optimizing Antide dosage.
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing the GnRH antagonist this compound for complete and effective hormone suppression in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Iturelix) is a potent, third-generation Gonadotropin-Releasing Hormone (GnRH) antagonist.[1] Its primary mechanism of action is the direct, competitive, and reversible blockade of GnRH receptors on the anterior pituitary gland.[1][2] By occupying these receptors, this compound prevents endogenous GnRH from stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] This leads to a rapid and profound suppression of downstream sex hormones, such as testosterone and estradiol, which are dependent on LH and FSH for their production.[2]
Q2: What are the primary advantages of using a GnRH antagonist like this compound over a GnRH agonist?
Unlike GnRH agonists that initially cause a surge in LH and FSH (a "flare effect") before downregulating the receptors, GnRH antagonists like this compound provide immediate suppression without this initial flare.[3][4] This rapid onset of action is critical in applications where an initial hormone surge could be detrimental or could confound experimental results.[4][5] The suppression is also immediately reversible upon removal of the antagonist.[1]
Q3: How is this compound typically administered and what is its duration of action?
In research and clinical studies, this compound is administered parenterally, typically via subcutaneous (SC) injection.[4] The duration of hormone suppression is highly dose-dependent.[1][6] A single low dose of 3 mg/kg in male monkeys resulted in testosterone suppression for only a few days.[4] In contrast, a single high dose can produce a prolonged effect, with 10 mg/kg suppressing testosterone for over 60 days in some primates and 30 mg/kg suppressing estradiol for approximately two months in cynomolgus monkeys.[4][6]
Section 2: Troubleshooting Guide
Q: We are observing incomplete or inconsistent hormone suppression after this compound administration. What are the potential causes and solutions?
A: This is a common challenge that can stem from several factors. The most critical factor is dosage.
1. Suboptimal Dosage: Incomplete suppression is most often a result of the this compound dose being too low to achieve and maintain complete receptor blockade. Hormone suppression with GnRH antagonists is dose-dependent.[7] A dose-finding study is essential to determine the minimal effective dose for your specific model and experimental goals.
The following table summarizes results from a human clinical dose-finding study, demonstrating how the incidence of LH surges (a marker of incomplete suppression) increases as the daily this compound dose decreases.
| Daily this compound Dose | Number of Patients (n) | Incidence of LH Surges (%) |
| 2 mg / 2 ml | 30 | 0.0% |
| 1 mg / 1 ml | 30 | 0.0% |
| 0.5 mg / 1 ml | 31 | 3.2% |
| 0.5 mg / 0.5 ml | 23 | 6.7% |
| 0.25 mg / 1 ml | 30 | 13.3% |
| Data adapted from a study on preventing premature LH surges in IVF/ICSI patients.[8][9] |
Solution:
-
Conduct a Dose-Response Study: Systematically test a range of doses to identify the lowest dose that achieves the desired level and duration of suppression.
-
Review Literature: Consult studies using similar animal models to establish a starting dose range. For instance, studies in primates have shown that a single dose of 10 mg/kg provides long-term suppression, whereas 3 mg/kg does not.[4]
2. Biological and Pharmacokinetic Variability:
-
Body Weight and BMI: Higher body mass index (BMI) has been associated with a decreased efficacy of ovarian suppression when using GnRH analogues.[10] This may be due to a larger volume of distribution or altered metabolism.
-
Individual Metabolism: Clearance rates of the drug can vary between individual subjects, leading to different levels of suppression with the same dose.
Solution:
-
Dose by Body Weight: Ensure accurate dosing based on the most recent body weight of each subject.
-
Increase Subject Numbers: A larger sample size can help account for individual variability and provide more statistical power to your results.
3. Drug Stability and Administration:
-
Preparation: Ensure this compound is properly reconstituted and stored according to the manufacturer's instructions to maintain its potency.
-
Administration Technique: Improper subcutaneous injection technique can lead to incomplete dosing or affect absorption rates.
Solution:
-
Standardize Protocols: Develop and adhere to a strict Standard Operating Procedure (SOP) for drug preparation and administration.
-
Train Personnel: Ensure all personnel are thoroughly trained on the correct administration techniques for your chosen model.
Section 3: Experimental Protocols
Protocol: Dose-Finding Study for Complete Testosterone Suppression in a Rodent Model
1. Objective: To determine the minimal single subcutaneous dose of this compound required to suppress serum testosterone to castrate levels (<50 ng/dL) for a sustained period (e.g., 14 days) in adult male rats.
2. Materials:
-
This compound (lyophilized powder)
-
Sterile water for injection or appropriate sterile vehicle
-
Adult male Sprague-Dawley rats (250-300g)
-
Syringes and needles for injection (e.g., 27-gauge)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Hormone assay kits (e.g., Testosterone ELISA kit)
3. Methodology:
-
Animal Acclimatization: House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Group Allocation: Randomly assign animals to five groups (n=8 per group):
-
Group 1: Vehicle control (e.g., sterile water)
-
Group 2: Low-Dose this compound (e.g., 1 mg/kg)
-
Group 3: Mid-Dose this compound (e.g., 3 mg/kg)
-
Group 4: High-Dose this compound (e.g., 10 mg/kg)
-
Group 5: Positive Control (e.g., surgical castration)
-
-
Baseline Sampling (Day 0): Collect a baseline blood sample from all animals via a suitable method (e.g., tail vein) to determine pre-treatment testosterone levels.
-
Drug Administration (Day 0): Following baseline sampling, administer a single subcutaneous injection of the assigned dose of this compound or vehicle. Calculate the injection volume based on the most recent body weight.
-
Post-Treatment Blood Sampling: Collect blood samples at predetermined time points to monitor the onset, nadir, and duration of testosterone suppression. Suggested time points: Day 1, 3, 7, 14, 21, and 28.
-
Sample Processing: Allow blood to clot, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum and store it at -80°C until analysis.
-
Hormone Analysis: Analyze serum testosterone concentrations using a validated ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the mean serum testosterone levels for each group over time. Determine the minimal effective dose as the lowest dose that maintains testosterone below the defined castration threshold for the desired duration. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
Section 4: Mandatory Visualizations
Caption: Mechanism of this compound as a competitive GnRH receptor antagonist.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single dose long-term suppression of testosterone secretion by a gonadotropin-releasing hormone antagonist (this compound) in male monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Suppression of ovarian estradiol secretion by a single injection of this compound in cynomolgus monkeys during the early follicular phase: immediate, sustained, and reversible actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-finding study of daily gonadotropin-releasing hormone (GnRH) antagonist for the prevention of premature luteinizing hormone surges in IVF/ICSI patients: this compound and hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Premature LH Surge with Antide
Welcome to the technical support center for the use of Antide in experimental settings. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively preventing premature luteinizing hormone (LH) surges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent synthetic gonadotropin-releasing hormone (GnRH) antagonist.[1] Its primary mechanism of action is to competitively and reversibly bind to GnRH receptors on the anterior pituitary gland.[2] This binding blocks the action of endogenous GnRH, thereby inhibiting the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] Unlike GnRH agonists which cause an initial surge in LH and FSH before downregulation, this compound provides an immediate and rapid suppression of these hormones, making it highly effective for preventing a premature LH surge.[4][5]
Q2: What is the primary application of this compound in research?
A2: In experimental research, particularly in reproductive biology and endocrinology studies, this compound is used to prevent the premature LH surge that can lead to spontaneous ovulation. This control is critical in studies involving controlled ovarian stimulation, in vitro fertilization (IVF) models, and other experiments where precise timing of ovulation is required.[6][7][8] By preventing an early LH surge, researchers can ensure that follicles mature to the optimal stage before ovulation is induced experimentally.[9]
Q3: How should this compound be prepared and stored?
A3: this compound is typically supplied as a lyophilized powder that requires reconstitution with a sterile solvent, such as sterile water for injection or saline, before use. The concentration will depend on the specific experimental protocol. It is crucial to follow the manufacturer's instructions for reconstitution. Once reconstituted, the solution should be stored under recommended conditions, typically refrigerated, and used within the specified timeframe to ensure its stability and efficacy.
Q4: How is the effectiveness of this compound confirmed in an experiment?
A4: The effectiveness of this compound in preventing a premature LH surge is confirmed by monitoring serum LH levels. Blood samples should be collected at regular intervals after this compound administration and leading up to the expected time of the natural LH surge. A successful blockade is indicated by sustained low or basal levels of LH.[10] Additionally, monitoring serum progesterone can be useful, as a premature rise in progesterone can be an indirect indicator of luteinization initiated by an LH surge.[11] Ultrasound monitoring of follicular development can also confirm the absence of premature ovulation.
Q5: Are there any known side effects or off-target effects of this compound?
A5: The primary effect of this compound is the suppression of the hypothalamic-pituitary-gonadal axis, leading to a state of hypogonadism.[12] In experimental animals, this may manifest as a temporary cessation of the estrous or menstrual cycle. Generally, third-generation GnRH antagonists like this compound are considered safe with minimal systemic side effects.[13] Local injection site reactions may occur. It is always recommended to monitor animal health and welfare throughout the experimental period.
Troubleshooting Guide
Problem 1: A premature LH surge is observed despite this compound administration.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | The dose of this compound may be insufficient for the specific animal model or experimental conditions. Dosages can vary significantly between species and even strains. Solution: Review the literature for established dosages for your specific model. If data is unavailable, a dose-response pilot study is recommended to determine the minimal effective dose.[14] |
| Improper Timing of Administration | This compound administration may have been initiated too late, after the endogenous LH surge has already begun. Solution: Initiate this compound treatment when the leading follicles reach a predetermined size or when estradiol levels rise, but before the LH surge is expected.[7] Precise timing is critical. |
| Faulty Drug Preparation or Storage | The reconstituted this compound may have lost its potency due to improper preparation, storage, or handling. Solution: Ensure this compound is reconstituted according to the manufacturer's protocol using the correct sterile diluent. Store the reconstituted solution at the recommended temperature and use it within the specified period of stability. |
| Incorrect Administration Route | The method of administration (e.g., subcutaneous injection) may not have been performed correctly, leading to poor absorption. Solution: Verify the correct administration technique. For subcutaneous injections, ensure the needle is fully inserted into the subcutaneous space and the full volume is delivered. |
Problem 2: High variability in results between individual animals.
| Potential Cause | Troubleshooting Step |
| Biological Variation | Animals may have inherent differences in their endocrine cycles and response to treatment. Solution: Ensure that animals are properly synchronized at the start of the experiment. Monitor baseline hormone levels and follicular development to ensure a homogenous starting population. Increase the number of animals per group to improve statistical power. |
| Inconsistent Dosing Schedule | Variations in the timing of daily injections can lead to fluctuations in circulating this compound levels, potentially allowing for an LH surge. Solution: Administer this compound at the same time each day to maintain consistent drug levels and continuous pituitary suppression. |
| Stress-Induced Hormonal Changes | Excessive handling or stressful procedures can impact the hypothalamic-pituitary-adrenal axis, which can sometimes influence the reproductive axis. Solution: Minimize animal stress by using proper handling techniques and allowing for an acclimatization period.[7] |
Quantitative Data Summary
The following tables provide representative data for the use of this compound. Note that these values should be considered as starting points and may require optimization for your specific experimental setup.
Table 1: Representative this compound Dosages for Preclinical Models
| Animal Model | Dosage Range (per administration) | Route of Administration | Reference Notes |
| Rat | 0.5 - 2 mg/kg | Subcutaneous (SC) | Dose can be adjusted based on the strain and the specific ovarian stimulation protocol used.[15] |
| Mouse | 1 - 5 mg/kg | Subcutaneous (SC) | Mice may have a higher metabolic rate, sometimes requiring a relatively higher dose per kilogram compared to rats.[16] |
| Non-Human Primate (e.g., Macaque) | 1 - 15 mg/kg | Subcutaneous (SC) | Dosages in primates can be highly variable and may require single high doses for prolonged suppression or daily injections.[17][18] |
Experimental Protocols
Representative Protocol for Preventing Premature LH Surge in a Rodent Model
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
-
Animal Synchronization:
-
Monitor the estrous cycle of female rodents via vaginal cytology for at least one full cycle to ensure regularity.
-
Synchronize the cycles of the experimental cohort, for example, by using a GnRH agonist followed by a washout period, to ensure all animals start the stimulation protocol at the same stage.
-
-
Controlled Ovarian Stimulation:
-
On day 2 of the cycle (proestrus), begin daily subcutaneous injections of a gonadotropin, such as recombinant FSH (rFSH), to stimulate follicular development. The dose will depend on the desired level of stimulation.
-
-
This compound Administration:
-
Begin daily subcutaneous injections of this compound when the largest follicles reach a pre-determined diameter (e.g., >10mm in some models) or after a set number of days of gonadotropin stimulation (e.g., day 5 or 6).
-
Continue daily this compound injections concurrently with the gonadotropin until the day of ovulation induction.
-
-
Monitoring:
-
Collect daily blood samples (e.g., via tail vein) to monitor serum levels of LH, E2, and progesterone.
-
Perform daily high-resolution ultrasound to monitor follicular growth and endometrial thickness.
-
-
Ovulation Induction:
-
Once the cohort of follicles has reached the desired pre-ovulatory size, administer a bolus injection of human chorionic gonadotropin (hCG) or a GnRH agonist to trigger the final oocyte maturation and ovulation.
-
-
Confirmation of Ovulation:
-
Confirm ovulation approximately 12-36 hours post-trigger by observing the presence of corpora lutea via ultrasound or laparoscopy, and a significant rise in serum progesterone.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound as a GnRH antagonist.
Caption: Experimental workflow for LH surge prevention.
Caption: Troubleshooting logic for LH surge prevention failure.
References
- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 4. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Current approaches to overcome the side effects of GnRH analogs in the treatment of patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monashbiotech.com [monashbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. GnRH antagonist-induced inhibition of the premature LH surge increases pregnancy rates in IUI-stimulated cycles. A prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of premature luteinizing hormone and progesterone rise with a gonadotropin-releasing hormone antagonist, Nal-Glu, in controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Safety of GnRH agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-finding study of daily gonadotropin-releasing hormone (GnRH) antagonist for the prevention of premature luteinizing hormone surges in IVF/ICSI patients: this compound and hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. This compound (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Initiation of high dose gonadotrophin-releasing hormone antagonist treatment during the late follicular phase in the macaque abolishes luteal function irrespective of effects upon the luteinizing hormone surge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Antide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with the use of Antide, a third-generation gonadotropin-releasing hormone (GnRH) antagonist, in animal studies.
Introduction to this compound and its Side Effect Profile
This compound is a potent GnRH antagonist used in research to reversibly suppress the pituitary-gonadal axis.[1] As a third-generation GnRH antagonist, this compound is designed to have a significantly lower propensity for inducing histamine release compared to first and second-generation compounds.[2][3] Early generation GnRH antagonists were often associated with dose-limiting side effects, primarily due to histamine-mediated anaphylactoid reactions.[1] While this compound has a more favorable safety profile, researchers may still encounter side effects, particularly at the injection site. This guide provides practical advice for mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal studies?
The most commonly reported side effects are typically localized to the injection site and can include transient swelling, erythema (redness), and pruritus (itching). Systemic effects are less common with third-generation GnRH antagonists like this compound but may include signs consistent with histamine release, such as vasodilation.[4] In preclinical studies with other GnRH antagonists, such as detirelix, in rats and monkeys, observed side effects at higher doses included lethargy, edema, and effects related to the suppression of reproductive hormones, such as atrophy of reproductive organs.[4]
Q2: Is histamine release a significant concern with this compound?
Third-generation GnRH antagonists, including this compound, were specifically developed to minimize histamine release.[2][3] While the potential for histamine release exists with many peptide-based compounds, it is significantly lower with this compound compared to older GnRH antagonists.
Q3: Can this compound administration be optimized to minimize side effects?
Yes, optimizing the injection protocol can significantly reduce the incidence and severity of side effects. Key factors include proper vehicle selection, injection volume, and administration technique.
Q4: What are the signs of a systemic reaction to this compound?
While rare, signs of a systemic reaction may include lethargy, facial flushing, and changes in breathing or heart rate.[4] If any of these signs are observed, it is crucial to monitor the animal closely and consult with a veterinarian.
Q5: Are there long-term consequences of this compound administration in animal studies?
The primary long-term effects of this compound are related to its intended pharmacological action: the suppression of the reproductive axis. These effects, such as inhibition of ovulation and spermatogenesis, are generally reversible upon cessation of treatment.[4] In vitro studies have shown that this compound has no apparent noxious or toxic effects on pituitary cells, and its actions are immediately reversible upon removal.[5]
Troubleshooting Guides
Issue 1: Injection Site Reactions (Swelling, Redness, Itching)
Possible Causes:
-
Irritating Vehicle: The formulation used to dissolve this compound may be causing local irritation.
-
High Injection Volume: Injecting too large a volume at a single site can cause tissue distension and inflammation.
-
Improper Injection Technique: Subcutaneous or intramuscular injection technique may require refinement.
Troubleshooting Steps:
-
Vehicle Selection:
-
Ensure the vehicle is sterile, isotonic, and at a physiological pH. Commonly used vehicles include sterile water for injection, saline, or a solution containing mannitol.
-
-
Optimize Injection Volume and Concentration:
-
Refer to the table below for recommended injection volumes for different species and routes.
-
If a high dose is required, consider splitting the dose into multiple injection sites.
-
-
Refine Injection Technique:
-
Use a sharp, sterile needle of an appropriate gauge for the species.
-
For subcutaneous injections, use the "tented skin" technique to ensure the substance is delivered into the subcutaneous space and not intradermally.
-
Rotate injection sites for repeated dosing.
-
-
Application of Cold Compress:
-
Applying a cold compress to the injection site for a short period after administration can help reduce local inflammation and swelling.
-
Issue 2: Suspected Systemic Histamine Release (e.g., Lethargy, Flushing)
Possible Causes:
-
Individual Animal Sensitivity: Some animals may be more sensitive to the histamine-releasing potential of peptides.
-
Rapid Intravenous Administration: Bolus intravenous injection can lead to a more pronounced systemic response.
Troubleshooting Steps:
-
Consider Antihistamine Pre-treatment:
-
In cases of known sensitivity or if systemic reactions are a concern, pre-treatment with an H1 receptor antagonist may be beneficial. Consult with a veterinarian for appropriate dosing and timing.
-
-
Slow Infusion for Intravenous Administration:
-
If intravenous administration is necessary, a slow infusion over a longer period is preferable to a rapid bolus injection to minimize peak plasma concentrations.
-
-
Dose Reduction:
-
Evaluate if a lower effective dose of this compound can be used to achieve the desired pharmacological effect while minimizing side effects.
-
Quantitative Data on Side Effects
While specific quantitative data on the incidence of side effects for this compound is limited in publicly available literature, data from other GnRH antagonists can provide a useful reference.
Table 1: Observed Side Effects of the GnRH Antagonist Detirelix in Animal Studies.[4]
| Animal Model | Dose | Route of Administration | Observed Side Effects | Incidence/Severity |
| Rat | ≥ 0.3 mg/kg | Intravenous (single dose) | Lethargy, edema, cyanosis, pallor, red ears | Not specified |
| ≥ 2.0 mg/kg/day | Subcutaneous (subchronic) | Morbidity and/or mortality | Not specified | |
| ≥ 0.4 mg/kg/day | Subcutaneous (subchronic) | Atrophy of reproductive organs, inhibition of ovulation and spermatogenesis, decreased body weight gain (males), increased body weight gain (females) | Dose-dependent | |
| Monkey | ≥ 0.5 mg/kg | Intravenous (single dose) | Lethargy, facial flushing | Not specified |
| ≥ 0.2 mg/kg/day | Subcutaneous (subchronic) | Atrophy of reproductive organs, inhibition of ovulation and spermatogenesis, decreased body weight gain | Dose-dependent |
Table 2: Comparative Histamine Release by Different GnRH Antagonists (in vitro).
| GnRH Antagonist | Generation | Relative Histamine Release Potential |
| First-generation antagonists | First | High |
| Cetrorelix | Second | Moderate to High |
| Abarelix | Second | Moderate to High |
| This compound | Third | Low (inferred from class effect) |
| Degarelix | Third | Low |
Note: This table is a qualitative summary based on available literature. This compound is expected to have a low histamine-releasing potential similar to other third-generation antagonists.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rats
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile, isotonic vehicle (e.g., 0.9% saline or 5% mannitol) to the desired concentration. Ensure the final solution is clear and free of particulates.
-
-
Animal Restraint:
-
Gently restrain the rat, allowing access to the dorsal thoracic region.
-
-
Injection Procedure:
-
Using a sterile 25-27 gauge needle, lift a fold of skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly into the subcutaneous space.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring:
-
Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions.
-
Monitor the injection site for signs of swelling, redness, or irritation at regular intervals (e.g., 1, 4, and 24 hours post-injection).
-
Protocol 2: Histamine Release Assay (Adapted from in vitro studies)
This protocol provides a general framework for assessing the histamine-releasing potential of a compound like this compound in vitro.
-
Cell Preparation:
-
Isolate mast cells from a suitable animal model (e.g., rat peritoneal mast cells).
-
-
Incubation:
-
Incubate the isolated mast cells in a buffered salt solution.
-
-
Stimulation:
-
Add varying concentrations of this compound to the mast cell suspension. Include a positive control (e.g., compound 48/80) and a negative control (vehicle only).
-
-
Histamine Measurement:
-
After a defined incubation period, centrifuge the samples to pellet the cells.
-
Collect the supernatant and measure the histamine concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Express histamine release as a percentage of the total cellular histamine content (determined by lysing a separate aliquot of cells).
-
Visualizations
Caption: this compound's mechanism of action at the pituitary GnRH receptor.
Caption: Troubleshooting workflow for injection site reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Adverse reactions to drugs in a veterinary hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and subchronic toxicity studies with detirelix, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Antide Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the peptide therapeutic, Antide, in experimental buffers.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues affecting this compound stability during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound Activity or Concentration | pH-induced Degradation: this compound may be susceptible to hydrolysis at non-optimal pH values.[1][2] Extreme pH can accelerate the degradation of peptides.[1][3] | 1. Verify Buffer pH: Ensure your buffer pH is within the optimal stability range for this compound (e.g., pH 4.5-6.5).[1] 2. pH Adjustment: If necessary, adjust the buffer pH using minimal amounts of acid or base. 3. Buffer Selection: Consider using alternative buffer systems known for their stabilizing effects on peptides, such as acetate or citrate buffers.[4][5] |
| Temperature-Induced Degradation: Elevated temperatures can increase the rate of chemical degradation and aggregation.[6][7][8][9][10] | 1. Maintain Cold Chain: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage).[11] 2. Minimize Room Temperature Exposure: Perform experimental manipulations on ice whenever possible. | |
| Oxidation: Certain amino acid residues in this compound may be prone to oxidation, leading to loss of function.[3][12] | 1. Use Degassed Buffers: Prepare buffers with deoxygenated water to minimize dissolved oxygen. 2. Add Antioxidants: Consider adding antioxidants like methionine or EDTA to the buffer.[13] 3. Avoid Metal Contaminants: Use high-purity reagents and containers to prevent metal-catalyzed oxidation.[3] | |
| Visible Precipitation or Aggregation | Suboptimal Buffer Composition: The choice of buffer and its concentration can influence peptide solubility.[4][14][15][16] | 1. Optimize Buffer Concentration: Use the lowest effective buffer concentration to maintain pH without promoting aggregation.[1] 2. Screen Different Buffers: Test a panel of buffers (e.g., phosphate, citrate, histidine) to identify the one that best maintains this compound solubility.[4][17] |
| High this compound Concentration: Peptides are more prone to aggregation at higher concentrations.[4][14] | 1. Work at Lower Concentrations: If the experimental design allows, use the lowest feasible concentration of this compound.[18] 2. Solubility Enhancers: Consider the addition of excipients like arginine or specific surfactants to improve solubility.[14][19] | |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[11] | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. | |
| Inconsistent Experimental Results | Buffer Variability: Inconsistent buffer preparation can lead to variations in pH and ionic strength, affecting this compound stability. | 1. Standardize Buffer Preparation: Use a consistent and documented protocol for buffer preparation. 2. Calibrate pH Meter: Regularly calibrate your pH meter to ensure accurate pH measurements. |
| Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration. | 1. Use Low-Binding Tubes: Utilize polypropylene or other low-protein-binding tubes and pipette tips. 2. Include a Carrier Protein: In some applications, adding a carrier protein like bovine serum albumin (BSA) can help reduce non-specific adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathways for peptides like this compound in aqueous buffers are typically hydrolysis and oxidation.[3][12][20] Hydrolysis involves the cleavage of peptide bonds and is often catalyzed by acidic or basic conditions.[3][20] Oxidation can affect specific amino acid residues, leading to a loss of biological activity.[3][20]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[11] For short-term storage (a few days), refrigeration at 2-8°C is generally acceptable, provided the buffer is optimized for stability.[11] Avoid repeated freeze-thaw cycles as this can lead to aggregation.[11]
Q3: How does the choice of buffer impact this compound stability?
A3: The buffer system can significantly influence this compound stability by affecting pH, ionic strength, and direct interactions with the peptide.[4][5][15] Different buffers have varying capacities to prevent pH shifts and can either stabilize or destabilize the peptide structure.[5][15] For instance, citrate and acetate buffers are often used for peptide formulations due to their performance in the acidic to neutral pH range where many peptides are most stable.[4]
Q4: Can I add excipients to my buffer to improve this compound stability?
A4: Yes, certain excipients can enhance the stability of this compound. Stabilizing agents can include:
-
Amino acids: Arginine and glycine can help reduce aggregation.[14]
-
Surfactants: Low concentrations of non-ionic surfactants like polysorbate 80 can prevent surface adsorption and aggregation.[4][13]
-
Antioxidants: Methionine or EDTA can be added to mitigate oxidative degradation.[13][14]
Q5: How can I monitor the stability of this compound in my experimental buffer?
A5: The stability of this compound can be assessed using various analytical techniques.[21][22] High-Performance Liquid Chromatography (HPLC) is a common method to quantify the concentration of intact this compound and detect degradation products.[21][23] Size Exclusion Chromatography (SEC) can be used to monitor for the formation of aggregates.[24]
Experimental Protocols
Protocol 1: Buffer Screening for Optimal this compound Stability
This protocol outlines a method for screening different buffer systems to determine the most suitable one for maintaining this compound stability.
Methodology:
-
Prepare a Panel of Buffers:
-
Prepare a series of buffers (e.g., 20 mM Sodium Acetate, 20 mM Sodium Citrate, 20 mM Sodium Phosphate, 20 mM Histidine-HCl) at various pH levels (e.g., 5.0, 6.0, 7.0).
-
Ensure all buffers are prepared using high-purity water and filtered through a 0.22 µm filter.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in sterile water or a minimal buffer.
-
Dilute the this compound stock solution to a final concentration of 1 mg/mL in each of the prepared buffers.
-
-
Incubation:
-
Aliquot the this compound-buffer solutions into low-protein-binding tubes.
-
Incubate the samples under both accelerated (e.g., 40°C) and intended storage (e.g., 4°C and 25°C) conditions.
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove an aliquot from each condition.
-
Analyze the samples for purity and concentration using a stability-indicating HPLC method.
-
Analyze for aggregation using Size Exclusion Chromatography (SEC).
-
Visually inspect for any precipitation or turbidity.
-
-
Data Evaluation:
-
Compare the rate of degradation and aggregation of this compound in each buffer to identify the optimal formulation.
-
Visualizations
Logical Workflow for this compound Stability Troubleshooting
Caption: A flowchart for troubleshooting common this compound stability problems.
Generic Signaling Pathway for a Peptide Therapeutic
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitechnol.com [scitechnol.com]
- 8. fastercapital.com [fastercapital.com]
- 9. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. emeraldtransportationsolutions.com [emeraldtransportationsolutions.com]
- 11. precisionantibody.com [precisionantibody.com]
- 12. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a stable low-dose aglycosylated antibody formulation to minimize protein loss during intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of buffer composition on water stability of alkylating agents. The example of N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 20. pharmacy180.com [pharmacy180.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Overcoming Resistance to Antide Treatment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Antide, a gonadotropin-releasing hormone (GnRH) antagonist, in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?
A1: this compound is a synthetic peptide that acts as a competitive antagonist to the gonadotropin-releasing hormone (GnRH) receptor. In cancer cells expressing GnRH receptors (such as certain prostate, breast, and ovarian cancer cell lines), this compound can directly inhibit cell proliferation and induce programmed cell death, or apoptosis. This is often independent of its systemic hormonal effects. The primary mechanism involves the activation of stress-activated protein kinase (SAPK) pathways, specifically p38 MAPK and JNK, which in turn triggers the intrinsic apoptotic cascade.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can be due to several factors:
-
Low or absent GnRH receptor expression: The target cells may not express sufficient levels of the GnRH receptor for this compound to exert its effect.
-
Development of resistance: Prolonged or repeated exposure to this compound can lead to the development of acquired resistance.
-
Suboptimal experimental conditions: Incorrect drug concentration, insufficient incubation time, or issues with cell health can all contribute to a lack of response.
-
Drug integrity: Ensure the this compound stock solution is properly stored and has not degraded.
Q3: How can I determine if my cell line is sensitive or resistant to this compound?
A3: The sensitivity of a cell line to this compound is typically determined by measuring its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance. This is usually determined using a cell viability assay.
Q4: What are the known molecular mechanisms of resistance to GnRH antagonists like this compound?
A4: While specific mechanisms for this compound resistance are still under investigation, resistance to GnRH antagonists in cancer cells can arise from:
-
Downregulation or mutation of the GnRH receptor: This prevents the drug from binding to its target.
-
Alterations in downstream signaling pathways: Changes in the MAPK or apoptotic signaling cascades can bypass the effects of this compound. For example, upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins (like Bax) can confer resistance.
-
Increased drug efflux: Cancer cells may upregulate transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Cells are at a high passage number and have altered characteristics.3. Inaccurate serial dilutions of this compound.4. Variation in incubation times. | 1. Ensure a homogenous cell suspension and use a consistent cell number for seeding.2. Use cells with a low and consistent passage number. Regularly check for mycoplasma contamination.3. Prepare fresh drug dilutions for each experiment and use calibrated pipettes.4. Maintain consistent incubation periods for all experiments. |
| No apoptotic effect observed after this compound treatment | 1. The cell line may be resistant to apoptosis induction by this pathway.2. Insufficient drug concentration or treatment duration.3. The apoptosis detection method is not sensitive enough or is performed incorrectly. | 1. Confirm GnRH receptor expression. Consider using a combination therapy to sensitize cells to apoptosis.2. Perform a dose-response and time-course experiment to determine the optimal conditions.3. Use multiple methods to detect apoptosis (e.g., Annexin V staining and a caspase activity assay). Ensure proper controls are included. |
| Cells detach or show signs of stress even in control wells | 1. Suboptimal cell culture conditions (e.g., media, temperature, CO2).2. Contamination of cell culture.3. Over-trypsinization during passaging. | 1. Ensure all culture conditions are optimal for the specific cell line.2. Regularly test for microbial and mycoplasma contamination.3. Use the lowest effective concentration of trypsin for the shortest possible time. |
| Inconsistent results in Western blot analysis of signaling proteins | 1. Poor antibody quality.2. Issues with protein extraction or quantification.3. Inconsistent timing of cell lysis after treatment. | 1. Validate antibodies using positive and negative controls.2. Ensure complete cell lysis and use a reliable protein quantification method.3. Lyse cells at consistent time points after this compound treatment to capture the desired signaling events. |
Data on this compound (GnRH Antagonist) Sensitivity
The following table summarizes hypothetical IC50 values for a GnRH antagonist in sensitive and resistant prostate cancer cell lines, based on typical findings in the literature. Actual values will vary depending on the specific cell line and experimental conditions.
| Cell Line | Phenotype | IC50 (µM) for GnRH Antagonist |
| LNCaP | Sensitive | 1.5 |
| LNCaP-GR | Resistant | 15.2 |
| PC-3 | Sensitive | 2.8 |
| PC-3-GR | Resistant | 25.5 |
LNCaP-GR and PC-3-GR are hypothetical resistant sublines developed from the parental LNCaP and PC-3 cell lines, respectively.
Key Experimental Protocols
Protocol for Inducing this compound Resistance in a Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line (e.g., LNCaP or PC-3)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks and plates
-
Cell counting apparatus
Procedure:
-
Determine the initial IC50 of the parental cell line: Perform a cell viability assay (e.g., MTT or XTT) with a range of this compound concentrations to determine the initial IC50 value.
-
Initial chronic exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.
-
Monitor and subculture: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose escalation: Once the cells have a stable growth rate in the presence of the current this compound concentration, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat dose escalation: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several months.
-
Characterize the resistant cell line: After 6-12 months of continuous culture with escalating doses of this compound, the resulting cell population should be evaluated for its level of resistance.
-
Confirmation of resistance: Perform a cell viability assay to determine the IC50 of the newly developed resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value (typically >10-fold) confirms the development of resistance.
-
Cryopreservation: Cryopreserve the resistant cell line at different passages to ensure a stable stock.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a cell line.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells after treatment with this compound.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Visualizations
GnRH Receptor Signaling in Sensitive Cancer Cells
In sensitive cancer cells, this compound competitively binds to the GnRH receptor, blocking the binding of endogenous GnRH. This can lead to the activation of stress-activated protein kinases (SAPKs), such as p38 MAPK and JNK. These kinases then phosphorylate and activate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis.
Caption: GnRH antagonist signaling pathway in sensitive cancer cells.
Potential Mechanisms of Resistance to this compound
Resistance to this compound can emerge through various alterations in the signaling pathway. These can include downregulation of the GnRH receptor, mutations preventing this compound binding, or upregulation of anti-apoptotic proteins like Bcl-2, which can inhibit the action of Bax.
Caption: Potential alterations in resistant cells leading to apoptosis evasion.
Experimental Workflow for Developing and Characterizing this compound Resistance
The process of generating and confirming a resistant cell line involves a systematic approach of drug exposure, selection, and characterization.
Caption: Workflow for generating and validating this compound-resistant cell lines.
Technical Support Center: Antide Peptide Aggregation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Antide peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it problematic?
A1: Peptide aggregation is the self-association of individual peptide monomers into larger, often insoluble, structures such as oligomers, fibrils, or amorphous aggregates.[1] This phenomenon poses a significant challenge in the development and application of therapeutic peptides like this compound. Aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and potentially induce an immunogenic response.[1] In a laboratory setting, aggregation can manifest as poor solubility, precipitation, and difficulties in purification and analysis.
Q2: What are the primary factors that induce this compound peptide aggregation?
A2: Several intrinsic and extrinsic factors can promote the aggregation of this compound peptide. Intrinsic factors are inherent to the peptide's amino acid sequence, including a high proportion of hydrophobic residues and a propensity to form β-sheet structures.[2] Extrinsic factors relate to the peptide's environment and include:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, which can initiate aggregation.[1]
-
pH: The pH of the solution affects the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can reduce electrostatic repulsion between peptide molecules and promote aggregation.[3][4]
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions and potentially causing conformational changes that expose aggregation-prone regions.[5]
-
Ionic Strength: The presence and concentration of salts in the buffer can either stabilize or destabilize the peptide. Salts can screen electrostatic charges, which may promote aggregation, or have more complex effects on the solvent properties (Hofmeister effects).[1]
-
Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce energy into the system and create air-water interfaces that may induce aggregation.[6]
Q3: How can I detect and quantify the aggregation of my this compound peptide sample?
A3: Several biophysical and analytical techniques can be employed to detect and quantify peptide aggregation. The choice of method often depends on the nature of the aggregates (e.g., soluble oligomers vs. insoluble fibrils) and the information required. Common methods include:
-
Visual Inspection: The simplest initial check is to look for turbidity, cloudiness, or visible precipitates in the peptide solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to the formation of large aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. This assay is widely used to monitor fibril formation kinetics.[7][8][9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is a sensitive technique for detecting the presence of soluble oligomers and larger aggregates.[10][11][12]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying the distribution of monomers, dimers, and higher-order soluble oligomers.[13][14][15]
Troubleshooting Guides
In-Solution Aggregation
Problem: My lyophilized this compound peptide will not dissolve, or it precipitates upon dissolution.
-
Initial Assessment:
-
Q: What solvent are you using?
-
Q: Have you tried altering the pH?
-
A: For a basic peptide (net positive charge), try dissolving it in a slightly acidic buffer (e.g., 10% acetic acid).[7][16] For an acidic peptide (net negative charge), a slightly basic buffer (e.g., 0.1% ammonium hydroxide) may improve solubility.[7][16] It is often best to dissolve the peptide in a small amount of the acidic or basic solution and then dilute it with the desired buffer.[19]
-
-
Q: Does the sequence have a high content of hydrophobic amino acids?
-
A: If the peptide is highly hydrophobic, you may need to start by dissolving it in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), followed by a slow, dropwise dilution into your aqueous buffer with constant stirring.[19] Be mindful that residual organic solvents may affect your downstream experiments.
-
-
Problem: My this compound peptide solution becomes cloudy or forms a precipitate over time.
-
Investigating the Cause:
-
Q: At what concentration and temperature are you storing the peptide?
-
Q: What is the buffer composition?
-
Q: Have you considered using excipients?
-
Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Problem: I am observing poor coupling efficiency and resin shrinking during the synthesis of an this compound analogue.
-
Identifying On-Resin Aggregation:
-
Q: What are the signs of on-resin aggregation?
-
A: Key indicators include a noticeable shrinking of the resin bed, slow or incomplete Fmoc deprotection and amino acid coupling (indicated by a positive ninhydrin or Kaiser test after extended reaction times), and the resin appearing clumpy.[3]
-
-
Q: Does the peptide sequence contain "difficult" regions?
-
A: Sequences with stretches of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) or β-branched residues are particularly prone to forming inter-chain hydrogen bonds, leading to β-sheet formation and aggregation.[3]
-
-
-
Strategies for Mitigation:
-
Q: How can I disrupt the formation of secondary structures during SPPS?
-
Q: Are there other in-synthesis strategies to improve solvation?
-
A: Yes, several approaches can be taken:
-
High-Swelling Resins: Use resins with lower cross-linking or those grafted with polyethylene glycol (PEG) to improve the solvation of the growing peptide chain.[3]
-
Chaotropic Agents: Adding salts like lithium chloride (LiCl) to the synthesis solvents can help disrupt inter-chain hydrogen bonding.[3][5]
-
Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., with microwave assistance) can provide the energy needed to break up aggregates.[6]
-
-
-
Quantitative Data on Aggregation Prevention
| Peptide/Condition | Prevention Strategy | Concentration of Additive | Temperature (°C) | Aggregation Metric | Result | Reference |
| Aβ(1-42) | Peptide Inhibitor (OR2) | 1:1 molar ratio (Aβ:Inhibitor) | 37 | ThT Fluorescence | >80% reduction in aggregation | |
| Aβ(1-42) | Peptide Inhibitor (Fc-KLVFFK6) | Sub-stoichiometric | N/A | Fibril Formation | Inhibition of oligomer and fibril formation | |
| Aβ(1-42) | Natural Compound (Resveratrol) | Molar excess | 37 | TEM | Inhibition of fibril formation | [10] |
| Human Serum Albumin | Excipient (Polyoxyethylene sorbitan) | N/A | N/A | Solvent Accessible Surface Area of APRs | 40.1% decrease | |
| Aβ(1-40) | pH variation | pH 2.6 vs 7.4 vs 12.5 | N/A | Aggregation Rate Constant | Aggregation rate is pH-dependent | [3][4] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Fibril Formation
Objective: To monitor the kinetics of this compound peptide aggregation into amyloid-like fibrils.
Materials:
-
This compound peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm[8]
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing the this compound peptide at the desired final concentration and ThT at a final concentration of 10-25 µM in the assay buffer.[8] Include control wells with buffer and ThT only for background subtraction.
-
Incubation and Measurement: Place the plate in the fluorescence reader set to the desired temperature (e.g., 37°C).[8] Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) over the desired time course (e.g., 24-48 hours). If desired, intermittent shaking can be programmed to promote aggregation.
-
Data Analysis: Subtract the background fluorescence from the readings for each well containing the peptide. Plot the corrected fluorescence intensity against time to generate aggregation kinetic curves. These curves typically show a lag phase, an exponential growth phase, and a plateau, from which parameters like the lag time and the apparent rate of aggregation can be determined.[1]
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Soluble Aggregates
Objective: To determine the size distribution of this compound peptide in solution and detect the presence of soluble oligomers or aggregates.
Materials:
-
This compound peptide solution, filtered through a 0.2 µm syringe filter to remove dust and large particulates.
-
Buffer, filtered through a 0.2 µm syringe filter.
-
DLS instrument and appropriate low-volume cuvettes.
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the temperature and the viscosity and refractive index of the solvent.
-
Sample Preparation: Carefully pipette the filtered peptide solution into a clean, dust-free cuvette, ensuring no air bubbles are introduced.
-
Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate. Perform the measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged to obtain a reliable result.
-
Data Analysis: The instrument's software will generate a size distribution plot, typically showing the intensity of scattered light as a function of the hydrodynamic radius (Rh) of the particles.[11] The presence of multiple peaks or a high polydispersity index (PDI) can indicate the presence of aggregates in addition to the peptide monomer.[11]
Protocol 3: Incorporation of Pseudoproline Dipeptides in SPPS
Objective: To prevent on-resin aggregation during the synthesis of an this compound analogue by incorporating a pseudoproline dipeptide.
Procedure:
-
Identify the Insertion Site: In your peptide sequence, locate a Ser or Thr residue that is within or preceding a region predicted to be aggregation-prone. The pseudoproline dipeptide will replace this Ser/Thr residue and the preceding amino acid.
-
Coupling:
-
Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (typically a 3- to 5-fold excess) and a suitable coupling reagent (e.g., HATU) in the synthesis solvent (e.g., DMF).
-
Add an activating base (e.g., DIPEA) and add the activated mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[3]
-
-
Monitor and Continue: Monitor the completion of the coupling reaction using a ninhydrin or Kaiser test. Once complete, wash the resin thoroughly and proceed with the standard SPPS cycles for the remaining amino acids.
-
Cleavage: The pseudoproline oxazolidine ring is labile to standard TFA cleavage conditions and will be removed during the final cleavage and deprotection step, yielding the native peptide sequence.[3]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Troubleshooting workflow for addressing peptide aggregation issues.
Caption: Mechanism of pseudoproline dipeptides in preventing on-resin aggregation.
Caption: Simplified kinetic pathway of peptide aggregation and points of intervention.
References
- 1. jpt.com [jpt.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Quantitative analysis of intrinsic and extrinsic factors in the aggregation mechanism of Alzheimer-associated Aβ-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 9. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Kinetic studies of inhibition of the amyloid beta (1-42) aggregation using a ferrocene-tagged β-sheet breaker peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 16. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Antide In Vitro Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results with Antide in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the ED50/IC50 values for this compound between different experiments?
A1: Variability in ED50 and IC50 values for this compound is a common issue and can be attributed to several factors:
-
Cell Type and Passage Number: Different cell lines expressing the Gonadotropin-Releasing Hormone (GnRH) receptor may have varying receptor densities and signaling efficiencies, leading to different sensitivities to this compound. Additionally, cell lines can exhibit genetic and phenotypic drift over multiple passages, which can alter their response.
-
Assay Conditions: Minor variations in experimental conditions can lead to different outcomes[1]. Factors such as cell seeding density, duration of this compound pre-incubation, and the concentration of GnRH used for stimulation can significantly impact the calculated potency of this compound[2][3]. For instance, pre-incubating pituitary cells with this compound for 6-48 hours before GnRH exposure can shift the dose-response curve to the left, resulting in a lower ED50[2].
-
Data Analysis Methods: The mathematical model used to calculate IC50 values can also introduce variability[4][5]. It is crucial to use a consistent data analysis method across all experiments.
Q2: I am observing unexpected cell death (cytotoxicity) in my cultures treated with this compound. Is this a known effect?
A2: this compound is designed as a specific antagonist of the GnRH receptor and is generally not considered to be cytotoxic to pituitary cells in culture[2]. However, if you are observing cell death, consider the following possibilities:
-
High Concentrations: While therapeutic concentrations of this compound are not typically toxic, very high, non-physiological concentrations might induce off-target effects or cellular stress.
-
Solvent Toxicity: The solvent used to dissolve and dilute this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is essential to include a vehicle control in your experiments to rule out solvent-induced cytotoxicity.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell cultures can cause widespread cell death. Regularly test your cell lines for contamination.
-
Peptide Stability: Degradation of the this compound peptide over time or due to improper storage could potentially lead to byproducts with unforeseen effects. Ensure that the peptide is stored correctly and use freshly prepared solutions for your experiments.
Q3: My experiment is showing little to no inhibition of GnRH-stimulated gonadotropin release, even at high concentrations of this compound. What could be the reason?
A3: If this compound is not showing its expected antagonist activity, several factors could be at play:
-
Inactive this compound: The this compound peptide may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). It is recommended to aliquot the peptide upon receipt and store it under the manufacturer's recommended conditions.
-
GnRH Receptor Expression: The cells you are using may have low or no expression of the GnRH receptor. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.
-
Experimental Protocol: Ensure that the timing of this compound and GnRH addition is appropriate. This compound acts as a competitive antagonist and should be present to block the receptor when GnRH is introduced[2]. A pre-incubation step with this compound before adding GnRH is often recommended to ensure receptor occupancy[2][3].
-
Assay Sensitivity: The assay used to measure gonadotropin release (e.g., ELISA, RIA) may not be sensitive enough to detect subtle changes. Validate your assay's sensitivity and dynamic range.
Q4: this compound is known for its long duration of action in vivo. Why does its effect seem to be readily reversible in my in vitro experiments?
A4: The prolonged in vivo action of this compound is not primarily due to irreversible binding to the GnRH receptor at the cellular level[2][6]. In vitro studies have shown that the inhibitory effects of this compound on pituitary cells are reversible, with full recovery of GnRH responsiveness occurring within hours after this compound is removed from the culture medium[2][3]. The long-lasting effect observed in vivo is more likely related to the pharmacokinetics of the compound, such as its slow clearance from circulation[7].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Inconsistent dose-response curves | Instability of diluted this compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Variation in incubation times | Use a timer to ensure consistent incubation periods for all plates. | |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. | |
| No antagonist effect observed | Degraded this compound peptide | Use a new, properly stored aliquot of this compound. |
| Low GnRH receptor expression | Confirm GnRH receptor expression in your cell line. | |
| Incorrect experimental design | Review your protocol, especially the timing of this compound and GnRH addition. Consider a pre-incubation step with this compound. | |
| Unexpected cytotoxicity | Solvent toxicity | Include a vehicle control with the same concentration of solvent used for the highest this compound concentration. |
| Contamination | Regularly check cultures for microbial contamination. | |
| Off-target effects at high concentrations | Perform a dose-response experiment to determine the cytotoxic threshold of this compound in your specific cell line. |
Quantitative Data for this compound
The following table summarizes published in vitro potency values for this compound. Note that these values can vary depending on the experimental conditions.
| Parameter | Value | Cell Type | Assay Description |
| ED50 | 1 x 10⁻⁷ M | Dispersed rat anterior pituitary cells | Inhibition of GnRH-stimulated LH/FSH secretion (simultaneous incubation)[2][3] |
| ED50 | 1 x 10⁻¹⁰ M | Dispersed rat anterior pituitary cells | Inhibition of GnRH-stimulated LH/FSH secretion (48-hour pre-incubation with this compound)[2][3] |
| Ka (Affinity Constant) | ~10¹⁰ M⁻¹ | Rat pituitary homogenates | Radioligand binding assay using ¹²⁵I-labeled [D-Tyr⁰]this compound[6] |
Experimental Protocols
Protocol 1: Inhibition of GnRH-Stimulated Gonadotropin Release
This protocol is designed to assess the antagonist activity of this compound by measuring its ability to inhibit GnRH-stimulated Luteinizing Hormone (LH) or Follicle-Stimulating Hormone (FSH) secretion from pituitary cells.
Materials:
-
Rat anterior pituitary cells (primary culture or a suitable cell line like LβT2)
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
This compound peptide
-
GnRH peptide
-
96-well cell culture plates
-
Reagents for LH or FSH quantification (e.g., ELISA kit)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed pituitary cells in a 96-well plate at a density of 5 x 10⁵ cells/well and culture for 48 hours[2][3].
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Wash the cells twice with sterile PBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for a set period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂[2].
-
-
GnRH Stimulation:
-
Sample Collection and Analysis:
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of LH or FSH in the supernatant using a validated assay (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GnRH-stimulated release for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the ED50 value.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is used to determine if this compound exhibits cytotoxic effects on the cells used in the primary assay.
Materials:
-
Cells used in the primary assay
-
Complete cell culture medium
-
This compound peptide
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium and add 100 µL of the medium containing the this compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader[9].
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the log of the this compound concentration to determine if there is a dose-dependent cytotoxic effect.
-
Visualizations
Caption: GnRH receptor signaling pathway and mechanism of this compound action.
Caption: General experimental workflow for assessing this compound efficacy in vitro.
Caption: Troubleshooting logic for inconsistent results in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. II. Development of an in vitro bioassay for characterization of pharmacokinetics and pharmacodynamics of this compound in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Antide Protocols Across Species: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Antide, a potent gonadotropin-releasing hormone (GnRH) antagonist, in various animal models. Drawing from established research, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and humane application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common challenges encountered during the preparation and administration of this compound in research settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in this compound Solution | This compound, being a peptide, can have limited solubility in aqueous solutions, especially at higher concentrations or improper pH. The choice of vehicle can also influence solubility. | - Vehicle Selection: A common vehicle for this compound in rodent studies is a 1:1 mixture of propylene glycol and saline. For other species, consult relevant literature for appropriate vehicles. - pH Adjustment: Ensure the pH of the vehicle is within a suitable range (generally 4.5-8.0 for subcutaneous injections) to maintain this compound's solubility. - Fresh Preparation: Prepare this compound solutions fresh before each use to minimize the risk of precipitation over time. - Gentle Warming: If precipitation occurs, gentle warming of the solution may help redissolve the compound. However, avoid excessive heat which could degrade the peptide. - Filtration: If precipitation persists, filtering the solution through a 0.22 µm filter can remove particulates before injection, though this may result in some loss of the compound. |
| Variable or Ineffective Gonadotropin Suppression | - Incorrect Dosage: The effective dose of this compound can vary significantly between species. - Improper Administration: Incorrect injection technique can lead to incomplete delivery of the intended dose. - Degradation of this compound: Improper storage or handling of the this compound powder or solution can lead to loss of potency. | - Dose-Response Studies: Conduct a pilot dose-response study in your specific animal model to determine the optimal dose for achieving the desired level of gonadotropin suppression. - Proper Injection Technique: For subcutaneous injections, ensure a "tent" of skin is created to allow for proper deposition of the solution into the subcutaneous space. Aspirate before injecting to avoid accidental intravenous administration. - Storage and Handling: Store this compound powder at the recommended temperature (typically -20°C) and protect from light. Once reconstituted, the stability of the solution will depend on the vehicle and storage conditions; it is generally recommended to use it immediately. |
| Injection Site Reactions | Local irritation, swelling, or inflammation at the injection site can occur, particularly with repeated administrations or certain vehicles. | - Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation. - Vehicle Optimization: If using a vehicle that is known to cause irritation, consider exploring alternative, more biocompatible vehicles. - Observe for Signs of Distress: Monitor animals closely for any signs of pain or distress at the injection site and consult with veterinary staff if necessary. |
| Unexpected Behavioral or Physiological Side Effects | While this compound is generally well-tolerated, high doses or prolonged treatment may lead to side effects beyond the intended hormonal suppression. | - Dose Optimization: Use the minimum effective dose to achieve the desired biological outcome. - Monitor Animal Welfare: Closely monitor animals for any changes in behavior, body weight, or other physiological parameters. - Consult Literature: Review literature for known side effects of GnRH antagonists in your specific animal model. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a GnRH antagonist. It competitively binds to GnRH receptors in the pituitary gland, thereby blocking the action of endogenous GnRH. This leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of gonadal steroids like testosterone and estradiol.[1][2][3]
2. What are the recommended routes of administration for this compound in different animal species?
The most common route of administration for this compound in laboratory animals is subcutaneous (SC) injection.[1] Intraperitoneal (IP) injections are also used in some rodent studies. The choice of administration route should be justified in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC).
3. How do I calculate the correct dosage of this compound for my animal model?
Dosage calculation should be based on the animal's body weight (mg/kg). The effective dose can vary significantly between species. For example, a single subcutaneous injection of 6 mg/kg has been used in rats to suppress hormone production during adolescence.[1] In cynomolgus monkeys, doses ranging from 3.0 to 30.0 mg/kg have been shown to increase menstrual cycle length in a dose-dependent manner. It is crucial to consult the literature for established doses in your specific species and to consider conducting a dose-response study to determine the optimal dose for your experimental goals.
4. What vehicle should I use to dissolve this compound?
A commonly used vehicle for this compound in rodent studies is a 1:1 mixture of propylene glycol and saline.[1] The choice of vehicle is critical for ensuring the solubility and stability of this compound and should be non-toxic and well-tolerated by the animal.
5. How should I store this compound?
This compound powder should be stored at low temperatures, typically -20°C, and protected from light. Once reconstituted into a solution, it is best to use it immediately to avoid degradation and ensure potency.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in different animal species based on available literature.
Table 1: Recommended Injection Volumes and Needle Sizes for Rodents
| Species | Route | Maximum Injection Volume (per site) | Recommended Needle Gauge |
| Mouse | Subcutaneous (SC) | 5 ml/kg | 25-27 G |
| Intraperitoneal (IP) | 10 ml/kg | 25-27 G | |
| Rat | Subcutaneous (SC) | 5 ml/kg | 23-25 G |
| Intraperitoneal (IP) | 10 ml/kg | 23-25 G |
Note: These are general guidelines. Always refer to your institution's IACUC guidelines for specific recommendations.
Table 2: Reported Dosages and Effects of this compound in Different Species
| Species | Route of Administration | Dosage | Observed Effect | Citation |
| Rat | Subcutaneous | 6 mg/kg (single dose) | Suppression of gonadal hormone production during adolescence. | [1] |
| Cynomolgus Monkey | Subcutaneous | 3.0, 10.0, 30.0 mg/kg (single dose) | Dose-dependent increase in menstrual cycle length. |
Experimental Protocols & Methodologies
Below are examples of experimental workflows. Researchers should adapt these to their specific experimental design and institutional guidelines.
Experimental Workflow: Gonadotropin Suppression in Rodents
Caption: Workflow for a typical gonadotropin suppression experiment using this compound in rodents.
Signaling Pathway: GnRH Antagonist Mechanism of Action
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound as a GnRH antagonist.
References
Technical Support Center: HPLC Purification of Antide Peptide
Welcome to the technical support center for the HPLC purification of the Antide peptide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this synthetic LHRH (Luteinizing Hormone-Releasing Hormone) antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of the this compound peptide that influence its HPLC purification?
A1: this compound is a decapeptide with a molecular weight of 1590.6 Daltons.[1] Its sequence, Ac-D-2-Nal-D-Phe(4-CL)-3-D-Pal-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(Isopropyl)-Pro-D-Ala-Nh2, contains several non-polar and modified amino acids, making it a relatively hydrophobic peptide.[1] This hydrophobicity is a key factor in its retention on reversed-phase HPLC columns and is crucial for developing an effective purification method. The presence of multiple lysine residues also gives it cationic properties that can lead to secondary interactions with the stationary phase.
Q2: What type of HPLC column is best suited for this compound peptide purification?
A2: For a peptide of this compound's size and hydrophobic nature, a reversed-phase C18 column is the standard and most effective choice.[2] It is highly recommended to use a column with a wide pore size (300 Å) rather than the standard 100-120 Å used for small molecules.[3][4] The larger pores prevent size-exclusion effects and allow the peptide to interact fully with the stationary phase, leading to better peak shapes and resolution.[3] High-purity silica-based columns are also essential to minimize secondary interactions with free silanol groups, which can cause significant peak tailing.[5]
Q3: What are the typical impurities found in a crude this compound peptide synthesis?
A3: Crude synthetic peptides like this compound typically contain a variety of impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incomplete deprotection of side chains.[2] Other potential impurities are by-products from the cleavage of protecting groups and residual reagents from the synthesis process.[2] Identifying and separating these closely related substances is the primary goal of the HPLC purification step.
Q4: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for this compound purification?
A4: Trifluoroacetic acid (TFA) serves as an ion-pairing agent in the mobile phase.[1] At a typical concentration of 0.1%, TFA helps to sharpen peptide peaks by masking residual silanol groups on the silica-based column packing, thereby reducing unwanted secondary interactions that cause peak tailing.[5] It also protonates the peptide, which can improve its interaction with the C18 stationary phase. For applications requiring mass spectrometry (LC-MS), lower concentrations of TFA or alternative ion-pairing agents like formic acid (FA) may be necessary, as TFA can cause signal suppression.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening or Tailing)
Q: My chromatogram for the this compound peptide shows significant peak tailing or broadening. What are the likely causes and how can I resolve this?
A: This is a common issue when purifying hydrophobic peptides. The primary causes and troubleshooting steps are outlined below.
-
Cause 1: Secondary Interactions: Unwanted interactions between the cationic residues of the peptide and free silanol groups on the HPLC column packing can cause peak tailing.[1]
-
Cause 2: Peptide Aggregation: Hydrophobic peptides like this compound can aggregate, leading to broad peaks.
-
Cause 3: Sub-optimal Gradient: A steep gradient may not provide enough time for the peptide to interact effectively with the stationary phase, resulting in broad peaks.
Issue 2: Low Yield or Recovery
Q: I am experiencing very low recovery of the this compound peptide after purification. What could be the reason?
A: Low recovery of hydrophobic peptides is a frequent challenge. Here are potential causes and solutions:
-
Cause 1: Poor Solubility: The peptide may not be fully dissolved in the injection solvent, or it may be precipitating on the column.
-
Solution: Ensure the peptide is completely dissolved before injection. It may be necessary to use a small amount of a strong solvent like DMSO or isopropanol to dissolve the peptide before diluting it with the aqueous mobile phase.[1]
-
-
Cause 2: Irreversible Adsorption: The peptide might be irreversibly binding to active sites on the column or to metallic surfaces within the HPLC system.[1]
-
Solution: Passivating the HPLC system with a strong acid can help minimize adsorption to metallic components.[1] Using a biocompatible HPLC system is another effective option. If column adsorption is suspected, try a different column chemistry or a new column from a different manufacturer.
-
-
Cause 3: Peptide Instability: The peptide may be degrading during the purification process.
-
Solution: Minimize the time the peptide spends in solution before and after purification. Once pure fractions are collected, they should be pooled and lyophilized as quickly as possible to ensure stability.[7]
-
Issue 3: Poor Resolution of Impurities
Q: I am struggling to separate the main this compound peptide peak from closely eluting impurities. How can I improve the resolution?
A: Achieving high purity requires optimizing the separation between the target peptide and synthesis-related impurities.
-
Solution 1: Optimize the Gradient Slope: This is the most effective tool for improving resolution. A shallower gradient increases the separation time between peaks.[6] See the data table below for an example of how gradient slope can impact purity.
-
Solution 2: Adjust Column Temperature: Changing the column temperature can alter the selectivity of the separation.[3] Experiment with different temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves the resolution of your target impurity.
-
Solution 3: Modify the Mobile Phase:
-
Organic Modifier: While acetonitrile is standard, switching to or adding another organic solvent like isopropanol can change the selectivity and improve resolution for hydrophobic peptides.[3]
-
pH: Adjusting the pH of the mobile phase can alter the charge state of the peptide and impurities, leading to significant changes in retention and selectivity.[8]
-
Data Presentation
Table 1: Effect of Gradient Slope on this compound Peptide Purification
| Gradient Slope (%B/min) | Retention Time (min) | Purity (%) | Yield (%) |
| 5.0 (Fast) | 8.5 | 85.2 | 75 |
| 2.0 (Moderate) | 15.2 | 95.1 | 68 |
| 0.5 (Shallow) | 22.8 | 98.5 | 62 |
Note: Data are representative and illustrate the general principle that a shallower gradient improves purity at the potential cost of longer run times and slightly lower yield due to peak broadening.
Experimental Protocols
Key Experiment: HPLC Method Development for this compound Purification
This protocol outlines a systematic approach to developing a robust purification method for the this compound peptide.
-
Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 300 Å).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample: Dissolve crude this compound peptide in Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO and then dilute with Mobile Phase A.
-
-
Step 1: Scouting Run
-
Objective: To determine the approximate percentage of Mobile Phase B at which the this compound peptide elutes.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A fast, linear gradient from 5% to 95% B over 10 minutes.
-
Analysis: Monitor the chromatogram to identify the retention time of the main peak. Calculate the %B at which it eluted. For example, if it elutes at 8 minutes in a 10-minute gradient from 5-95% B, the elution concentration is approximately 5% + (8/10) * (95%-5%) = 77%. Correction based on typical peptide behavior: a more realistic elution for a hydrophobic peptide would be in the 30-60% B range. Let's assume it elutes at 5 minutes, which corresponds to 5% + (5/10) * 90% = 50% B.
-
-
Step 2: Gradient Optimization
-
Objective: To improve the resolution between the this compound peptide and its impurities.
-
Gradient: Based on the scouting run, design a shallower gradient centered around the elution point. If the peptide eluted at 50% B, a new gradient could be 40% to 60% B over 20 minutes.
-
Analysis: Perform several runs with varying gradient slopes (e.g., 1%/min, 0.5%/min) to find the best balance between resolution and run time.
-
-
Step 3: Method Refinement
-
Objective: To further enhance peak shape and recovery.
-
Temperature: If peak shape is still suboptimal, increase the column temperature in increments of 10°C (e.g., from 30°C to 50°C) and observe the effect.[1]
-
Loading Study: Once the analytical method is optimized, perform a loading study to determine the maximum amount of crude peptide that can be loaded onto the column without compromising resolution before scaling up to a preparative column.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC purification issues.
Caption: Workflow for developing an optimized HPLC gradient for peptide purification.
References
- 1. This compound Antigen Protein | this compound Acetate Hormone | ProSpec [prospecbio.com]
- 2. Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]
- 7. Frontiers | Structural Features of Antibody-Peptide Recognition [frontiersin.org]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
Long-term storage issues with lyophilized Antide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term storage and handling of lyophilized Antide, a synthetic decapeptide GnRH antagonist.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored in a freezer at temperatures between -20°C and -80°C.[1][2][3][4] When stored under these conditions, the peptide can remain stable for several years.[2][3] It is crucial to protect the lyophilized powder from moisture and light.[1][4]
2. Can lyophilized this compound be stored at room temperature?
Room temperature storage is only recommended for short periods, typically a few weeks to a month.[4] However, prolonged exposure to ambient temperatures can lead to degradation and a decrease in biological activity. For any storage beyond a few weeks, refrigeration at 2-8°C is preferable, which can extend the shelf life to approximately one to two years for most peptides.[3]
3. What are the main factors that can cause degradation of lyophilized this compound during long-term storage?
The primary factors affecting the stability of lyophilized this compound are:
-
Temperature: Higher temperatures accelerate chemical degradation pathways.[1] Studies on other lyophilized proteins have shown significant degradation at 45°C compared to samples stored at -20°C.[1]
-
Moisture: Lyophilized peptides are often hygroscopic and readily absorb moisture from the air.[1] Residual moisture can accelerate hydrolysis and aggregation.[3] A moisture content of less than 3% is generally recommended for long-term stability.[3]
-
Light: Exposure to light, especially UV light, can cause photodegradation of the peptide.[1]
-
Oxygen: The presence of oxygen can lead to oxidation of susceptible amino acid residues within the this compound sequence.[3]
4. What are the common degradation pathways for this compound?
As a peptide, this compound is susceptible to several degradation pathways, including:
-
Oxidation: Certain amino acid residues are prone to oxidation.
-
Hydrolysis: The cleavage of peptide bonds due to the presence of water.
-
Deamidation: The removal of an amide group, often from asparagine or glutamine residues.
-
Aggregation: The formation of dimers or larger aggregates, which can reduce solubility and activity.
These degradation pathways can be accelerated by improper storage conditions.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of lyophilized this compound.
Issue 1: Difficulty Reconstituting Lyophilized this compound
Symptoms:
-
The lyophilized powder does not dissolve completely.
-
The resulting solution is cloudy or contains visible particles.
-
The peptide forms a gel upon addition of the solvent.[5]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Reconstitution Technique | Ensure the vial has equilibrated to room temperature before opening to prevent condensation.[4] Add the recommended solvent slowly and gently swirl or vortex to dissolve the powder. Avoid vigorous shaking, which can cause aggregation. |
| Incorrect Solvent | Use the solvent specified in the product's certificate of analysis or recommended reconstitution protocols for GnRH antagonists. For many peptides, sterile water for injection or bacteriostatic water is appropriate.[6] |
| Peptide Aggregation | If the peptide has started to aggregate, sonication may help to break up the aggregates and improve solubility. |
| Low Temperature of Solvent | Using a cold solvent can sometimes hinder dissolution. Ensure the solvent is at room temperature before use. |
Experimental Protocol: Reconstitution of Lyophilized GnRH Antagonists
This protocol is a general guideline for the reconstitution of lyophilized GnRH antagonists like this compound. Always refer to the manufacturer's specific instructions if available.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free water for injection or other recommended solvent
-
Sterile syringe and needle
-
Alcohol swabs
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature for at least 15-30 minutes before opening.[7]
-
Clean the rubber stopper of the vial with an alcohol swab.
-
Using a sterile syringe, draw up the recommended volume of solvent.
-
Slowly inject the solvent into the vial, directing the stream against the side of the vial to avoid foaming.
-
Gently swirl or roll the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.[7]
-
The reconstituted solution should be used immediately or stored under appropriate conditions as recommended by the manufacturer. For some GnRH antagonists, the reconstituted solution is stable for only a few hours at room temperature.[6]
Issue 2: Loss of Biological Activity in Experiments
Symptoms:
-
Inconsistent or lower than expected results in bioassays.
-
Reduced efficacy in in-vitro or in-vivo studies.[8]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Long-Term Storage | Verify that the lyophilized this compound has been consistently stored at the recommended temperature (-20°C to -80°C) and protected from light and moisture.[1][2][4] |
| Degradation After Reconstitution | Peptide solutions are significantly less stable than the lyophilized powder.[4] Avoid repeated freeze-thaw cycles by aliquoting the reconstituted solution into single-use vials for storage at -20°C or below. |
| Adsorption to Labware | Peptides can adsorb to the surface of plastic or glass vials, leading to a lower effective concentration. Using low-protein-binding tubes can help mitigate this issue. |
| Presence of Degradation Products | If degradation is suspected, the purity of the this compound sample should be assessed using a stability-indicating analytical method. |
Workflow for Investigating Loss of Activity
Caption: Troubleshooting workflow for loss of this compound activity.
Quantitative Stability Data
| Storage Condition | Expected Shelf-Life | Reference |
| -80°C | Several years | [3] |
| -20°C | 3-5 years or longer | [3] |
| 2-8°C (Refrigerated) | 1-2 years | [3] |
| Room Temperature | Weeks to months | [3][4] |
Experimental Protocols
Stability-Indicating HPLC Method for GnRH Antagonists
This method is a general guideline for developing a stability-indicating HPLC method for GnRH antagonists like this compound. Method optimization will be required for specific applications.
Objective: To separate the intact this compound peptide from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
Procedure:
-
Prepare solutions of the this compound reference standard and the samples to be analyzed in a suitable diluent (e.g., Mobile Phase A).
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating.[9]
Forced Degradation Study Protocol for a Decapeptide like this compound
Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating analytical method and to understand its degradation pathways.[10][11][12]
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the lyophilized powder at 105°C for 24 hours.
-
Photodegradation: Expose the lyophilized powder and a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Analysis:
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Characterize the degradation products using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, which can help in structure elucidation.[13][14][15]
Degradation Pathway Visualization
The following diagram illustrates a generalized degradation pathway for a peptide like this compound, highlighting common chemical modifications.
Caption: Generalized degradation pathways for this compound peptide.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. jpt.com [jpt.com]
- 3. peptidesystems.com [peptidesystems.com]
- 4. peptide.com [peptide.com]
- 5. Identification and determination of GnRH antagonist gelling at injection site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rch.org.au [rch.org.au]
- 8. Characterization of the Physical Stability of a Lyophilized IgG1 mAb After Accelerated Shipping-like Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 14. DSpace [diposit.ub.edu]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Contamination Issues in Antide Peptide Synthesis
Welcome to the Technical support center for Antide peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot contamination issues encountered during the synthesis and purification of the GnRH antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the solid-phase peptide synthesis (SPPS) of this compound?
A1: During the synthesis of this compound, a decapeptide, you may encounter several types of impurities arising from the synthesis process itself. These can be broadly categorized as:
-
Process-Related Impurities: These are contaminants introduced from the reagents and materials used during synthesis. Common examples include residual solvents (e.g., DMF, DCM), and heavy metals from equipment or reagents.[1]
-
Product-Related Impurities: These are structurally similar to the target this compound peptide and arise from side reactions during synthesis. Key examples include:
-
Deletion Sequences: Peptides missing one or more amino acid residues. This can happen due to incomplete coupling or deprotection steps.[2][3][4]
-
Insertion Sequences: Peptides with an extra amino acid residue, which can result from the use of excess amino acid reagents.[2]
-
Truncated Sequences: Peptide chains that have stopped elongating prematurely and may be capped (e.g., with an acetyl group) if a capping step is used.[3]
-
Racemized Peptides: Peptides containing a D-amino acid at a position where an L-amino acid was intended. This is a particular concern for amino acids like histidine and cysteine.[5]
-
Side-Chain Modification Products: Undesired chemical modifications to the amino acid side chains, such as oxidation of methionine or aspartimide formation involving aspartic acid.[2][6]
-
Incompletely Deprotected Peptides: Peptides that retain some of their side-chain protecting groups after the final cleavage step.
-
Q2: My crude this compound peptide shows a major peak on HPLC, but the yield is low and there are many small, closely eluting peaks. What could be the cause?
A2: This is a common scenario in peptide synthesis. The presence of multiple, closely eluting peaks suggests the formation of deletion or other modified peptides that have similar hydrophobicity to the target this compound peptide.[2] Low yield can be a result of several factors including aggregation of the growing peptide chain on the resin, which hinders reaction kinetics.[6]
Q3: How can I detect and identify the impurities in my crude this compound sample?
A3: A combination of analytical techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Primarily Reversed-Phase HPLC (RP-HPLC) is the standard method for assessing the purity of crude and purified peptides.[7] It separates the target peptide from impurities based on their hydrophobicity.
-
Mass Spectrometry (MS): This is a powerful tool for identifying impurities by determining their molecular weight. By comparing the observed mass of an impurity to the theoretical mass of this compound, you can often deduce the nature of the modification (e.g., deletion, side-chain modification).[2][8] High-resolution mass spectrometry (HRMS) can provide even more precise mass data.
-
Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the peptide ions in the mass spectrometer to obtain sequence information. This is invaluable for confirming the identity of the target peptide and for pinpointing the exact location of a modification or deletion in an impurity.[8][9]
Q4: What are the key strategies to minimize contamination during this compound synthesis?
A4: Proactive measures during the synthesis process are crucial for minimizing impurities:
-
High-Quality Reagents: Use high-purity amino acids, solvents, and coupling reagents to avoid introducing contaminants.[1]
-
Optimized Coupling and Deprotection: Ensure complete coupling at each step by using appropriate excesses of reagents and allowing sufficient reaction time. Similarly, ensure complete Fmoc deprotection. Monitoring these steps (e.g., with a Kaiser test) is recommended.
-
Preventing Side Reactions:
-
Racemization: Use of additives like HOBt or HOAt with carbodiimide coupling reagents can suppress racemization.[5][10] For amino acids prone to racemization, consider using pre-activated esters or specialized coupling protocols.
-
Aspartimide Formation: If your peptide sequence is prone to this (e.g., Asp-Gly), strategies include using specific protecting groups for the aspartic acid side chain or adding HOBt to the piperidine solution for Fmoc removal.[6]
-
-
Effective Cleavage and Deprotection: Use a well-chosen cleavage cocktail with appropriate scavengers to efficiently remove all protecting groups and minimize side reactions during cleavage.[6][11]
-
Proper Purification: A well-developed RP-HPLC purification method is essential for separating the target peptide from any remaining impurities.[7]
Troubleshooting Guides
Problem 1: HPLC analysis of crude this compound shows a peak with the expected mass, but also a significant peak with a mass difference of -18 Da.
-
Potential Cause: This mass loss of 18 Da is characteristic of dehydration, which can occur through a few mechanisms. A common cause is the formation of a pyroglutamate residue from an N-terminal glutamine, or aspartimide formation from an internal aspartic acid residue.[4]
-
Troubleshooting Steps:
-
Confirm the location of modification: Use MS/MS analysis to fragment the impurity peak. The fragmentation pattern will reveal which amino acid has been modified.
-
Review your synthesis protocol:
-
Pyroglutamate formation: If the modification is at the N-terminus, ensure that the coupling of the second amino acid to the N-terminal glutamine is performed efficiently and without prolonged exposure to acidic conditions.
-
Aspartimide formation: If an internal aspartic acid is the culprit, especially if it's followed by a small amino acid like glycine, consider the preventive measures mentioned in the FAQs (Q4).
-
-
Optimize cleavage conditions: Ensure that the cleavage cocktail and conditions are not overly harsh, as this can sometimes promote side reactions.
-
Problem 2: Mass spectrometry analysis reveals a series of peaks with masses corresponding to the target peptide minus the mass of one or more amino acids.
-
Potential Cause: These are deletion sequences, resulting from incomplete coupling or deprotection at one or more steps during the synthesis.[4]
-
Troubleshooting Steps:
-
Identify the missing amino acid(s): The mass difference will indicate which amino acid is missing. For example, a mass loss of 57 Da corresponds to a missing glycine residue.
-
Review coupling efficiency at the problematic step: If a particular amino acid is consistently deleted, focus on optimizing its coupling. This may involve:
-
Double coupling: Repeating the coupling step for that specific amino acid.
-
Using a more potent coupling reagent.
-
Increasing the reaction time or temperature (with caution, as this can increase racemization).
-
-
Check deprotection efficiency: Ensure that the Fmoc group of the preceding amino acid was completely removed before the coupling of the problematic amino acid. Incomplete deprotection will prevent the next amino acid from being added.
-
Consider peptide aggregation: If the peptide chain is aggregating on the resin, it can hinder access of reagents. Using aggregation-disrupting solvents or techniques may be necessary.[6]
-
Data Presentation: Common Contaminants in Peptide Synthesis
The following table summarizes common modifications and the corresponding mass change observed in mass spectrometry, which can aid in the identification of impurities in your this compound sample.
| Impurity Type | Description | Mass Change (Da) |
| Deletion | Loss of one amino acid residue. | Varies (e.g., -57 for Gly, -71 for Ala) |
| Insertion | Addition of one amino acid residue. | Varies (e.g., +57 for Gly, +71 for Ala) |
| Deamidation | Conversion of Asparagine (Asn) to Aspartic Acid (Asp) or Glutamine (Gln) to Glutamic Acid (Glu). | +1 |
| Oxidation | Addition of an oxygen atom, most commonly to Methionine (Met) or Tryptophan (Trp). | +16 |
| Aspartimide Formation | Cyclization of an Aspartic Acid (Asp) residue. | -18 |
| Pyroglutamate Formation | Cyclization of an N-terminal Glutamine (Gln) residue. | -17 |
| Incomplete Deprotection | Retention of a side-chain protecting group. | Varies (e.g., +56 for Boc, +90 for tBu) |
| Acetylation | Addition of an acetyl group, often from capping unreacted amines. | +42 |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines the general steps for manual SPPS. Automated synthesizers will follow a similar logic.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
-
Repeat: Repeat steps 2-4 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
Protocol 2: Cleavage and Deprotection of this compound from the Resin
This protocol uses a standard cleavage cocktail. Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture (Reagent K) consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[11] The scavengers (water, phenol, thioanisole, EDT) are crucial to prevent side reactions with reactive amino acid side chains like Trp, Met, and Cys.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification of Crude this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude this compound peptide in a small amount of a suitable solvent, typically the initial mobile phase (e.g., water with 0.1% TFA).
-
HPLC System and Column: Use a preparative RP-HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Apply a linear gradient to increase the percentage of Mobile Phase B over a set time (e.g., to 60-70% B over 30-60 minutes). The optimal gradient will need to be determined empirically to achieve the best separation of the target peptide from its impurities.
-
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the chromatogram at a suitable wavelength (e.g., 214 or 220 nm).
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify the fractions containing the pure this compound peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Mandatory Visualizations
Caption: A workflow for the identification and troubleshooting of contaminants in crude this compound peptide.
Caption: Mechanism of aspartimide formation and subsequent side reactions during Fmoc-SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. mdpi.com [mdpi.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Antidepressant - Wikipedia [en.wikipedia.org]
- 8. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Antide and Ganirelix for LH Suppression in Reproductive Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two gonadotropin-releasing hormone (GnRH) antagonists, Antide and Ganirelix, focusing on their application in luteinizing hormone (LH) suppression. This analysis is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding their respective profiles.
Introduction
Both this compound and Ganirelix are synthetic decapeptides that act as competitive antagonists to the GnRH receptor.[1][2] By blocking the GnRH receptor in the pituitary gland, they prevent the release of LH and follicle-stimulating hormone (FSH), thereby suppressing ovulation.[1][2] This mechanism is crucial in assisted reproductive technologies (ART) to prevent a premature LH surge during controlled ovarian stimulation. While Ganirelix is a widely used third-generation GnRH antagonist, this compound is an earlier-generation antagonist that has been studied primarily in preclinical and early clinical settings.
Mechanism of Action: Competitive Antagonism
This compound and Ganirelix share a common mechanism of action. They bind to the GnRH receptors on the pituitary gonadotroph cells, competitively inhibiting the binding of endogenous GnRH.[1][3] This blockade prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors, antagonists induce a rapid and dose-dependent suppression of gonadotropin secretion without an initial stimulatory phase.[3][4]
dot
Figure 1. Signaling pathway of GnRH and competitive inhibition by this compound and Ganirelix.
Comparative Efficacy and Potency
Direct comparative clinical trials between this compound and Ganirelix in humans are limited. However, preclinical and separate clinical studies provide insights into their relative potency and efficacy in LH suppression.
Preclinical Data
A study in orchidectomized non-human primates (Macaca fascicularis) compared the antigonadotropic activity of this compound with Cetrorelix and another GnRH antagonist, Nal-Glu. While this study did not include Ganirelix, it provides valuable comparative data for this compound.
| Parameter | This compound | Cetrorelix | Nal-Glu |
| Model | Orchidectomized Macaca fascicularis | Orchidectomized Macaca fascicularis | Orchidectomized Macaca fascicularis |
| Doses Tested | 250, 625, 1250 µg/kg | 250, 625, 1250 µg/kg | 250, 625, 1250 µg/kg |
| Outcome | Dose-dependent suppression of LH and FSH | Dose-dependent suppression of LH and FSH | Dose-dependent suppression of LH and FSH |
Data from a comparative study in a non-human primate model.
In vitro studies using rat pituitary cells have shown that this compound effectively inhibits GnRH-stimulated LH and FSH secretion in a dose- and time-dependent manner.[3] The half-maximal effective dose (ED50) for this compound to block GnRH-stimulated gonadotropin secretion was found to be in the nanomolar range, indicating high potency.[3]
Clinical Data for Ganirelix
Ganirelix has been extensively studied in clinical trials for the prevention of premature LH surges in women undergoing controlled ovarian stimulation for IVF. A daily dose of 0.25 mg of ganirelix has been established as the minimal effective dose to prevent premature LH rises.
| Study Type | Population | Ganirelix Dose | Outcome on LH Suppression |
| Dose-finding study | Women undergoing ovarian stimulation | 0.0625 to 2 mg/day | 0.25 mg/day was the minimal effective dose to prevent LH surges (LH ≥10 IU/l) |
| Clinical Trial | Women with Polycystic Ovary Syndrome (PCOS) | 0.125, 0.250, 0.500 mg/day | Significant transient suppression of elevated LH levels at all doses |
Data compiled from various clinical studies on Ganirelix.
Experimental Protocols
In Vitro Bioassay for this compound Activity
Objective: To determine the in vitro efficacy of this compound in suppressing GnRH-stimulated gonadotropin secretion.
Methodology:
-
Cell Culture: Dispersed anterior pituitary cells from adult female rats are cultured for 48 hours.
-
Treatment: The cultured cells are washed and then incubated with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) for different durations (e.g., up to 48 hours).
-
Stimulation: Following pre-incubation with this compound, the cells are stimulated with a fixed concentration of GnRH (e.g., 1 x 10⁻⁸ M) for 4 hours.
-
Hormone Measurement: Media and cell lysates are collected and assayed for LH and FSH concentrations using radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves are generated to determine the ED50 of this compound for the inhibition of GnRH-stimulated LH and FSH secretion. Lineweaver-Burke analysis can be used to confirm the competitive nature of the inhibition.[3]
dot
Figure 2. Workflow for in vitro bioassay of this compound.
Clinical Trial Protocol for Ganirelix in LH Suppression
Objective: To evaluate the efficacy and safety of Ganirelix in preventing premature LH surges in patients undergoing controlled ovarian stimulation for IVF.
Methodology:
-
Patient Recruitment: Women with normal ovulatory cycles undergoing IVF are recruited.
-
Ovarian Stimulation: Ovarian stimulation is initiated on day 2 or 3 of the menstrual cycle with a daily dose of recombinant FSH (rFSH).
-
Ganirelix Administration: Daily subcutaneous injections of Ganirelix (0.25 mg) are initiated on a fixed day of stimulation (e.g., day 6) or when the leading follicle reaches a certain size (e.g., 14 mm).
-
Monitoring: Follicular growth is monitored by transvaginal ultrasound, and serum levels of estradiol and LH are measured regularly.
-
Triggering of Ovulation: Once at least three follicles reach a diameter of ≥17 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
Outcome Measures: The primary outcome is the incidence of premature LH surges (defined as LH > 10 IU/L). Secondary outcomes include the number of oocytes retrieved, fertilization rates, and pregnancy rates.
Pharmacokinetics
| Parameter | This compound | Ganirelix |
| Route of Administration | Subcutaneous injection | Subcutaneous injection |
| Bioavailability | Not specified in available human studies | >90% |
| Time to Peak Concentration (Tmax) | Not specified in available human studies | 1-2 hours |
| Half-life | Extended presence in circulation observed in monkeys | Approximately 13 hours |
Pharmacokinetic data for this compound in humans is limited. The data for Ganirelix is from clinical trials in women.[1]
Conclusion
Both this compound and Ganirelix are effective competitive antagonists of the GnRH receptor, leading to the suppression of LH and FSH. Ganirelix is a well-characterized, third-generation antagonist with extensive clinical data supporting its use in ART. This compound has demonstrated potent antigonadotropic effects in preclinical and early-phase studies, but its clinical development has been less extensive, and direct comparative data with Ganirelix in humans is lacking.
For researchers and drug development professionals, Ganirelix represents a well-established benchmark for LH suppression. The available data on this compound suggests it is a potent GnRH antagonist, and further investigation, including head-to-head clinical trials with current standards of care like Ganirelix, would be necessary to fully delineate its clinical utility and comparative efficacy. The experimental protocols outlined provide a framework for conducting such comparative studies.
References
- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. II. Development of an in vitro bioassay for characterization of pharmacokinetics and pharmacodynamics of this compound in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist this compound. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antide and GnRH Agonists in Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Efficacy and Mechanisms of the GnRH Antagonist Antide and GnRH Agonists in Preclinical Cancer Models.
This guide provides a comprehensive comparison of the gonadotropin-releasing hormone (GnRH) antagonist, this compound, and GnRH agonists, focusing on their efficacy in cancer models. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation and development.
At a Glance: this compound vs. GnRH Agonists in Cancer Models
| Feature | This compound (GnRH Antagonist) | GnRH Agonists (e.g., Leuprolide) |
| Mechanism of Action | Directly blocks GnRH receptors on pituitary and cancer cells, leading to immediate suppression of gonadotropins and sex hormones. Can also directly inhibit cancer cell proliferation. | Initially stimulate GnRH receptors, causing a "flare-up" in gonadotropin and sex hormone levels, followed by receptor downregulation and long-term suppression. Can also directly inhibit cancer cell proliferation. |
| Hormone Suppression | Rapid and immediate. | Initial surge followed by suppression. |
| Direct Antitumor Effect | Yes, inhibits proliferation of various cancer cell lines. | Yes, inhibits proliferation of various cancer cell lines, often after an initial stimulatory phase in hormone-dependent cancers. |
| Efficacy in Breast Cancer Models (MCF-7 & MDA-MB-231) | Demonstrates significant inhibition of tumor growth in both estrogen-sensitive (MCF-7) and -insensitive (MDA-MB-231) xenograft models. | Shows antiproliferative effects on estrogen-sensitive (MCF-7) cells, particularly by counteracting estradiol-induced growth. It has no direct effect on the growth of estrogen-receptor negative MDA-MB-231 cells[1]. |
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of a potent GnRH antagonist, MI-1544 (structurally analogous to this compound), and the GnRH agonist, Leuprolide acetate, in breast cancer models.
Table 1: In Vitro Antiproliferative Effects on Human Breast Cancer Cell Lines
| Treatment | Cell Line | Concentration | Inhibition of Cell Growth (%) |
| MI-1544 (this compound analogue) | MCF-7 | 30 µM | 33% - 35% |
| MDA-MB-231 | 30 µM | 33% - 35% | |
| Leuprolide Acetate | MCF-7 | Not specified | Inhibited estradiol-induced cell growth in a dose-dependent manner. |
| MDA-MB-231 | Not specified | No effect on cell growth[1]. |
Table 2: In Vivo Efficacy in Human Breast Cancer Xenograft Models
| Treatment | Cancer Model | Administration | Tumor Growth Inhibition (%) |
| MI-1544 (this compound analogue) | MCF-7 Xenograft | Twice daily s.c. injection | 65% |
| MDA-MB-231 Xenograft | Twice daily s.c. injection | 30% |
Note: In vivo data for Leuprolide in these specific xenograft models under comparable conditions was not available in the reviewed literature, precluding a direct quantitative comparison in this context.
Signaling Pathways and Mechanisms of Action
Both GnRH antagonists and agonists can exert direct antiproliferative effects on cancer cells, in addition to their systemic hormonal effects. In many cancer cells, the GnRH receptor couples to the Gαi protein, which is distinct from the Gαq coupling typically seen in the pituitary[2][3]. This leads to a unique signaling cascade.
GnRH Agonist Signaling in Cancer Cells
GnRH agonists bind to the GnRH receptor on cancer cells, initiating a signaling cascade through Gαi. This can lead to the activation of phosphotyrosine phosphatases (PTPs), which in turn dephosphorylate growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting mitogenic signaling pathways such as the MAPK/ERK pathway[2]. Additionally, GnRH agonists can stimulate the JNK/AP-1 pathway, leading to cell cycle arrest[4].
This compound (GnRH Antagonist) Signaling in Cancer Cells
Interestingly, in cancer cells, GnRH antagonists like this compound can also act as functional agonists at the GnRH receptor, triggering similar antiproliferative signaling pathways[3]. They competitively block the GnRH receptor at the pituitary level but can activate the Gαi-mediated pathway in tumor cells. This leads to the activation of PTP and subsequent inhibition of growth factor receptor signaling, as well as the induction of cell cycle arrest through pathways like JNK/AP-1[4]. Some studies also suggest that GnRH antagonists can induce apoptosis through the activation of NF-κB[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key experiments cited in this guide.
In Vitro Cell Proliferation Assay
-
Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) human breast cancer cells.
-
Culture Conditions: Cells are cultured in appropriate medium supplemented with fetal calf serum.
-
Treatment: Cells are treated with various concentrations of the GnRH antagonist (e.g., MI-1544) or GnRH agonist (e.g., Leuprolide acetate). For estrogen-dependent cell lines like MCF-7, the effect of the compounds is often assessed in the presence of estradiol to measure the inhibition of hormone-induced growth.
-
Assessment of Proliferation: Cell viability and proliferation are typically measured using assays such as the MTT assay, which quantifies mitochondrial activity, or by direct cell counting at specific time points after treatment.
-
Data Analysis: The percentage of growth inhibition is calculated by comparing the number of viable cells in treated wells to that in control (untreated) wells.
In Vivo Xenograft Model
-
Animal Model: Immunosuppressed mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Cultured MCF-7 or MDA-MB-231 cells are harvested and injected subcutaneously into the flanks of the mice[5][6]. For hormone-dependent tumors like MCF-7, estrogen supplementation may be required to support tumor growth[7].
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The GnRH antagonist (e.g., MI-1544) is administered, typically via subcutaneous injection, at a specified dose and frequency (e.g., twice daily)[5]. The control group receives a vehicle solution.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Experimental Workflow: In Vivo Xenograft Study
Conclusion
Both this compound (and its analogues) and GnRH agonists have demonstrated direct antitumor effects in preclinical cancer models. This compound offers the advantage of immediate and rapid suppression of sex hormones without the initial flare-up associated with GnRH agonists. Furthermore, the available data suggests that this compound is effective in both hormone-sensitive and -insensitive breast cancer models, indicating a broader potential application. In contrast, the direct antiproliferative effects of GnRH agonists like leuprolide appear to be more pronounced in hormone-dependent cancers. The distinct mechanisms of action and efficacy profiles of these two classes of compounds warrant further investigation to optimize their clinical use in oncology.
References
- 1. Antiproliferative effect of leuprorelin acetate, alone or combined with tamoxifen or medroxyprogesterone acetate, on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Breast Cancer With Gonadotropin-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GnRH antagonists in the treatment of gynecological and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo studies of the new gonadotropin-releasing hormone antagonist--copolymer conjugates having antitumor activity [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Third-Generation Oral GnRH Antagonists: Elagolix, Relugolix, and Linzagolix
For Researchers, Scientists, and Drug Development Professionals
The advent of orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonists marks a significant advancement in the management of hormone-dependent diseases such as endometriosis and uterine fibroids. This guide provides a head-to-head comparison of three leading third-generation GnRH antagonists: elagolix, relugolix, and linzagolix. The information presented herein is curated from publicly available preclinical and clinical data to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Introduction to Third-Generation GnRH Antagonists
Third-generation GnRH antagonists represent a significant evolution from their peptide-based predecessors. By competitively blocking GnRH receptors in the pituitary gland, they induce a rapid, dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a reduction in the production of ovarian sex hormones, primarily estradiol, which is implicated in the pathophysiology of endometriosis and uterine fibroids.[1][2][3] Unlike GnRH agonists that cause an initial "flare-up" of hormone levels, these antagonists provide immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[4]
Mechanism of Action
Elagolix, relugolix, and linzagolix are all allosteric antagonists of the GnRH receptor. They bind to a site on the receptor distinct from the GnRH binding site, inducing a conformational change that prevents receptor activation and downstream signaling. This competitive antagonism leads to a rapid and reversible suppression of gonadotropin release.[5][6] The dose-dependent nature of this suppression allows for a tailored therapeutic window, aiming to alleviate symptoms while mitigating the side effects associated with profound hypoestrogenism.[7][8][9]
Figure 1. Simplified signaling pathway of GnRH and the mechanism of action of third-generation GnRH antagonists.
Performance Comparison: Experimental Data
The following tables summarize key in vitro and pharmacokinetic parameters for elagolix, relugolix, and linzagolix based on available data. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
In Vitro Receptor Binding and Potency
| Parameter | Elagolix | Relugolix | Linzagolix |
| Binding Affinity (Kd/Ki) | Kd: 54 pM[7] | - | Comparable to cetrorelix[10] |
| Functional Potency (IC50/IC90) | - | IC50: 0.32 nMIC90: 2.6 nM | - |
Note: A direct comparative study of binding affinities and functional potencies for all three compounds under identical experimental conditions is not publicly available.
Pharmacokinetic Properties
| Parameter | Elagolix | Relugolix | Linzagolix |
| Time to Max. Concentration (Tmax) | ~1 hour[11] | ~2.25 hours | ~2 hours[6] |
| Terminal Half-life (t1/2) | 4 - 6 hours[11] | ~25 hours | 14 - 15 hours[4] |
| Protein Binding | ~80%[11] | 68 - 71% | >99%[6] |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 |
Head-to-Head Clinical Insights
While direct head-to-head clinical trials are limited, meta-analyses of placebo-controlled studies provide insights into the comparative efficacy and safety of these antagonists.
A network meta-analysis of studies in women with endometriosis-associated pain found that both elagolix and relugolix were effective in reducing pain.[8] Specifically, elagolix at 400 mg and another investigational antagonist, ASP1707 at 15 mg, were most effective in reducing overall pelvic pain and dyspareunia. Relugolix 40 mg was noted as being most effective in reducing the use of rescue pain medication.[8][12]
In terms of safety, adverse events such as hot flushes and headaches are common across all three drugs, consistent with their mechanism of action leading to reduced estrogen levels.[8] The incidence and severity of these side effects are generally dose-dependent.[4][9]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of performance data. Below are representative protocols for in vitro assays used to characterize GnRH antagonists.
GnRH Receptor Competitive Binding Assay
Figure 2. General workflow for a GnRH receptor competitive binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the GnRH receptor.
Materials:
-
Cells stably expressing the human GnRH receptor (e.g., HEK293 cells).
-
Radiolabeled GnRH agonist or antagonist (e.g., [125I]-Buserelin).
-
Unlabeled test compounds (elagolix, relugolix, linzagolix).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture GnRH receptor-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled standard GnRH antagonist.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
In Vitro Functional Assay: Calcium Flux
Objective: To measure the antagonist activity of a test compound by assessing its ability to inhibit GnRH-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human GnRH receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-8) or a photoprotein (e.g., aequorin).
-
GnRH agonist (e.g., Buserelin).
-
Test compounds (elagolix, relugolix, linzagolix).
-
Assay buffer (e.g., HBSS with HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Preparation:
-
Plate GnRH receptor-expressing cells in a multi-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate to allow for dye uptake.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of the test compound to the wells and incubate for a defined period to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Initiate the kinetic read to establish a baseline fluorescence.
-
Add a fixed concentration of a GnRH agonist to all wells to stimulate the receptor.
-
Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist-induced calcium flux.[1][11][12][14]
-
Conclusion
The third-generation oral GnRH antagonists, elagolix, relugolix, and linzagolix, offer a significant therapeutic advance for hormone-dependent gynecological conditions. While all three share a common mechanism of action, they exhibit distinct pharmacokinetic profiles that may influence their clinical application and dosing regimens. The availability of robust preclinical and clinical data is essential for a comprehensive understanding of their comparative performance. Further head-to-head studies are warranted to provide a more definitive comparison of their in vitro potency and clinical efficacy and safety.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Linzagolix: a new GnRH-antagonist under investigation for the treatment of endometriosis and uterine myomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oral GnRH antagonists, a new class of drugs in gynecology: from pharmacokinetics to possible clinical applications | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. bu.edu [bu.edu]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
Validating Antide's Competitive Antagonism at the GnRH Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antide, a potent gonadotropin-releasing hormone (GnRH) antagonist, with other GnRH analogs. Through an examination of its binding affinity, we validate its mechanism of action as a competitive inhibitor at the GnRH receptor. Detailed experimental protocols and visual representations of the underlying biological pathways are included to support further research and drug development efforts.
This compound: A Competitive GnRH Receptor Antagonist
This compound is a synthetic decapeptide that functions as a direct and competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). By binding to the GnRH-R in the pituitary gland, this compound effectively blocks the action of endogenous GnRH. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key drivers of gonadal steroidogenesis. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, this compound provides immediate and reversible suppression of gonadotropin secretion without an initial stimulatory phase.
Comparative Binding Affinity of GnRH Analogs
To validate this compound's mechanism of action, its binding affinity for the GnRH receptor is compared with that of the native ligand (GnRH) and other synthetic analogs, such as the agonist Leuprolide and other antagonists like Cetrorelix and Degarelix. The binding affinity is typically determined through competitive radioligand binding assays and is expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity.
While direct head-to-head comparative studies under identical experimental conditions are limited, the available data from various sources provide a strong indication of this compound's high affinity for the GnRH receptor.
| Compound | Type | Binding Affinity (IC50/Ki) | Source |
| This compound | Antagonist | High Affinity (Ka in the 10¹⁰ M⁻¹ range) | [1] |
| Leuprolide | Agonist | 0.64 nM (IC50) | [2] |
| Cetrorelix | Antagonist | 1.21 nM (IC50) | [3] |
| Degarelix | Antagonist | 3 nM (IC50) | [3] |
Disclaimer: The binding affinity values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.
The high affinity constant (Ka) reported for a radioiodinated this compound analog suggests that its binding affinity is comparable to, or potentially greater than, other potent GnRH antagonists.[1] This strong binding affinity is consistent with its function as a direct competitor of native GnRH at the receptor site.
Experimental Protocol: Competitive Radioligand Binding Assay for GnRH Receptor
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinity of unlabelled ligands, such as this compound, to the GnRH receptor.
1. Materials:
-
Radioligand: A radiolabeled GnRH analog with high affinity for the GnRH receptor (e.g., [¹²⁵I]-Buserelin, [¹²⁵I]-Triptorelin).
-
Unlabeled Ligands: this compound, native GnRH (for standard curve), and other competitor compounds (e.g., Leuprolide).
-
Receptor Source: Membrane preparations from cells expressing the GnRH receptor (e.g., pituitary cells, or cell lines like HEK293 transfected with the GnRH receptor).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize the receptor-containing tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration point:
-
Assay Buffer
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor (e.g., this compound) or the standard (native GnRH). For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of unlabeled native GnRH.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
If the Kd of the radioligand is known, the Ki value for the competitor can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay.
Visualizing the Molecular Interactions
To better understand the processes involved, the following diagrams illustrate the competitive binding assay workflow and the GnRH signaling pathway.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Antide's Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of Antide, a peptide-based gonadotropin-releasing hormone (GnRH) antagonist. The primary focus is to evaluate its cross-reactivity with other receptors, a critical aspect in determining a drug's specificity and potential for off-target effects. Due to the limited availability of comprehensive public data on this compound's cross-reactivity against a broad panel of receptors, this guide utilizes data from the non-peptide GnRH antagonist, Relugolix, as a comparator to illustrate a typical cross-reactivity study. It is important to note that while both are GnRH antagonists, their structural differences as a peptide (this compound) and a non-peptide small molecule (Relugolix) may lead to different cross-reactivity profiles.
Primary Target: Gonadotropin-Releasing Hormone (GnRH) Receptor
This compound is a potent and highly specific competitive antagonist of the GnRH receptor. Its primary mechanism of action involves binding to the GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This targeted action leads to a reduction in the production of gonadal hormones like testosterone and estradiol. Studies have consistently demonstrated this compound's high affinity for the GnRH receptor, with an affinity constant (Ka) in the range of 10¹⁰ M⁻¹. In vitro studies have described this compound as a "pure antagonist" of GnRH-stimulated gonadotropin secretion, highlighting its specificity for this particular receptor and pathway.
Cross-Reactivity Profile
Comprehensive receptor screening is a crucial step in drug development to identify potential off-target interactions that could lead to adverse effects. Ideally, a compound is tested against a wide array of receptors from different families.
As specific cross-reactivity data for this compound is not publicly available, the following table presents the results of a comprehensive receptor screening panel for the non-peptide GnRH antagonist, Relugolix. This data serves as an example of the type of information generated in such studies and provides a benchmark for the desired selectivity of a GnRH antagonist. In this study, Relugolix was screened against a panel of 81 receptors, ion channels, and transporters at a concentration of 1 µM.
Table 1: Receptor Cross-Reactivity Data for Relugolix (A Non-Peptide GnRH Antagonist)
| Receptor/Transporter/Ion Channel | % Inhibition at 1 µM Relugolix |
| Primary Target | |
| GnRH Receptor (h) | >95% (as an antagonist) |
| Screened Receptors (Selection) | |
| α1-Adrenergic | <20% |
| α2-Adrenergic | <20% |
| β-Adrenergic | <20% |
| Dopamine D1 | <20% |
| Dopamine D2 | <20% |
| Histamine H1 | <20% |
| Muscarinic M1 | <20% |
| Serotonin 5-HT1A | <20% |
| Serotonin 5-HT2A | <20% |
| Opioid (μ, δ, κ) | <20% |
| Note: This table presents a selection of the full screening panel for illustrative purposes. The original study screened against 81 targets. |
Experimental Protocols
To ensure clarity and reproducibility, the methodologies for key experiments in receptor binding and functional assays are detailed below.
Radioligand Binding Assay for GnRH Receptor Affinity
This assay is used to determine the binding affinity of a test compound (like this compound) to its target receptor.
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the human GnRH receptor.
-
Radioligand: A radiolabeled ligand for the GnRH receptor (e.g., [¹²⁵I]-labeled GnRH agonist) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.
-
Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated.
Receptor Screening Panel (Example Protocol)
This type of assay assesses the binding of a compound to a broad range of receptors.
-
Test Compound: The test compound (e.g., Relugolix) is typically tested at a single high concentration (e.g., 1 µM or 10 µM).
-
Receptor Panel: A panel of cell lines or membrane preparations, each expressing a different receptor of interest, is utilized.
-
Radioligand Binding: For each receptor, a specific radioligand is used. The assay is performed by measuring the displacement of the radioligand by the test compound.
-
Detection and Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated for each receptor in the panel. A significant inhibition (typically >50%) at the screening concentration would warrant further investigation with full dose-response curves to determine the binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical workflow for assessing off-target receptor binding.
A Comparative Guide to Antide (Ganirelix) and Other Infertility Treatments
For researchers, scientists, and drug development professionals, understanding the nuances of different infertility treatments is paramount. This guide provides an objective comparison of Antide (ganirelix), a gonadotropin-releasing hormone (GnRH) antagonist, with other commonly used treatments, supported by clinical trial data. The information is presented to facilitate a clear understanding of the performance and methodologies of these treatments.
Mechanism of Action: GnRH Antagonists vs. Agonists
In assisted reproductive technology (ART), preventing a premature surge of luteinizing hormone (LH) is crucial for successful controlled ovarian hyperstimulation. Both GnRH agonists and antagonists are effective in achieving this, but through different mechanisms.
GnRH Agonists (e.g., Leuprolide): These molecules initially stimulate the pituitary gland, causing a "flare-up" of FSH and LH, before inducing a state of downregulation where the pituitary becomes insensitive to GnRH, thereby suppressing further gonadotropin release. This process takes several days.[1]
GnRH Antagonists (e.g., Ganirelix, Cetrorelix): this compound and other antagonists work by competitively blocking the GnRH receptors in the pituitary gland.[1] This leads to an immediate and rapid suppression of FSH and LH secretion, without the initial stimulatory phase.[1]
Signaling Pathway of GnRH Antagonists
The following diagram illustrates the signaling pathway of GnRH antagonists in the pituitary gland.
Caption: GnRH Antagonist (this compound) blocks the GnRH receptor, preventing downstream signaling for FSH and LH release.
Clinical Efficacy: this compound vs. GnRH Agonists
Clinical trials have extensively compared the efficacy of GnRH antagonist protocols with the traditional long agonist protocols.
Quantitative Data Summary
| Outcome Measure | This compound (Ganirelix) Protocol | GnRH Agonist (Leuprolide) Protocol | Notes | Citations |
| Clinical Pregnancy Rate | 35.4% | 38.4% | No significant difference observed in several studies. | [2][3] |
| 30.26% | 15.82% | Significantly higher in the antagonist protocol in a retrospective study of patients with previous IVF failures. | [4] | |
| Ongoing Pregnancy Rate | 30.8% | 36.4% | No significant difference. | [2][3] |
| Lower in general IVF population | Higher in general IVF population | A meta-analysis showed a lower rate for antagonists. | [5][6] | |
| Live Birth Rate | 44.6% | 48.8% | No significant difference after propensity score matching. | [7] |
| Incidence of OHSS | Significantly Lower | Higher | Antagonist protocols are associated with a lower risk of Ovarian Hyperstimulation Syndrome. | [5][6][7] |
| Number of Oocytes Retrieved | 11.6 | 14.1 | Generally fewer oocytes are retrieved with antagonist protocols. | [2][3] |
| Duration of Stimulation | Shorter | Longer | Antagonist protocols involve a shorter duration of injections. | [2][3][7] |
| Gonadotropin Requirement | Lower | Higher | Less gonadotropin is typically required in antagonist cycles. | [2][3][8] |
| Implantation Rate | 21.1% | 26.1% | Some studies show a lower rate with ganirelix. | [2][3] |
| 15% | 6% | Significantly higher in women under 35 in one study. | [8] |
Clinical Efficacy: this compound vs. Other GnRH Antagonists (Cetrorelix)
Ganirelix (this compound) and cetrorelix are the two most commonly used GnRH antagonists. Studies have compared their clinical outcomes.
Quantitative Data Summary
| Outcome Measure | This compound (Ganirelix) | Cetrorelix | Notes | Citations |
| Live Birth Rate | 49.4% | 47.2% | Comparable live birth rates observed. | [9][10][11] |
| Clinical Pregnancy Rate | 56.2% | 54.8% | No significant difference. | [11] |
| Incidence of Premature LH Surge | 7.6% (LH ≥10 U/L) | 4.9% (LH ≥10 U/L) | Cetrorelix demonstrated superior LH surge control. | [9][10][11] |
| Incidence of OHSS | 1.1% (overall) | 0.4% (overall) | Higher overall OHSS incidence with ganirelix. | [9][10][11] |
| Implantation Rate | Lower in some studies | Higher in some studies | One study noted a trend for lower rates with ganirelix. | [12] |
Experimental Protocols
GnRH Antagonist Protocol (Flexible)
This protocol is characterized by its patient-friendly approach with a shorter duration of injections.
-
Ovarian Stimulation: Ovarian stimulation with recombinant FSH (rFSH) is initiated on day 2 or 3 of the menstrual cycle. The dosage is individualized based on patient characteristics.[13]
-
Antagonist Administration: A GnRH antagonist (e.g., Ganirelix 0.25 mg) is administered subcutaneously daily, starting when the lead follicle reaches a diameter of 14 mm or greater, and/or when serum estradiol levels are >400 pg/mL.[13]
-
Continued Stimulation: Both rFSH and the antagonist are continued daily until the day of the ovulation trigger.[13]
-
Ovulation Trigger: Once follicles reach an appropriate size, a trigger shot (e.g., hCG or a GnRH agonist) is administered to induce final oocyte maturation.
-
Oocyte Retrieval: Oocyte retrieval is performed approximately 35-36 hours after the trigger injection.[14]
GnRH Agonist Protocol (Long)
The long agonist protocol has been a standard of care for many years.
-
Pituitary Downregulation: A GnRH agonist (e.g., leuprolide acetate) is started in the mid-luteal phase of the preceding cycle to achieve pituitary desensitization.[1]
-
Baseline Assessment: After menstruation begins, a baseline ultrasound and bloodwork are performed to confirm downregulation.
-
Ovarian Stimulation: Once downregulation is confirmed, ovarian stimulation with gonadotropins is initiated. The GnRH agonist is continued at a reduced dose.
-
Monitoring: Follicular growth and hormone levels are monitored regularly.
-
Ovulation Trigger: When follicles are mature, an hCG trigger shot is administered.
-
Oocyte Retrieval: Oocyte retrieval is performed 34-36 hours after the trigger.
Experimental Workflow: IVF with GnRH Antagonist Protocol
The following diagram outlines the typical workflow for an In Vitro Fertilization (IVF) cycle using a GnRH antagonist protocol.
Caption: A typical workflow for an IVF cycle utilizing a GnRH antagonist protocol.
Conclusion
The choice between this compound (ganirelix), other GnRH antagonists, and GnRH agonists for infertility treatment depends on various factors, including patient population, physician preference, and the desired balance between efficacy and safety.
GnRH antagonist protocols, such as those using this compound, offer a shorter and more patient-friendly treatment duration with a significantly lower risk of OHSS compared to GnRH agonist protocols.[5][6][7] While some studies suggest a potentially lower pregnancy rate in the general IVF population with antagonists, they are considered a valuable and often preferred option, especially for patients at high risk of OHSS.[5][6]
When comparing this compound (ganirelix) to cetrorelix, another GnRH antagonist, the data suggests comparable live birth rates.[9][10][11] However, some studies indicate that cetrorelix may offer superior LH surge control and a lower incidence of OHSS.[9][10][11]
Ultimately, the selection of a specific treatment protocol should be individualized based on a thorough evaluation of the patient's clinical profile and a comprehensive discussion of the potential benefits and risks of each option. This guide provides the foundational data to aid in such critical evaluations.
References
- 1. contemporaryobgyn.net [contemporaryobgyn.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Efficacy and safety of ganirelix acetate versus leuprolide acetate in women undergoing controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GnRH antagonist versus long agonist protocols in IVF: a systematic review and meta-analysis accounting for patient type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety [frontiersin.org]
- 8. Clinical outcome of using ganirelix acetate versus a 4-day follicular phase leuprolide acetate protocol in unselected women undergoing in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 11. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 12. article.imrpress.com [article.imrpress.com]
- 13. GnRH Antagonist IVF Protocol in PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Performance of Antide and First-Generation GnRH Antagonists
For researchers and drug development professionals navigating the landscape of Gonadotropin-Releasing Hormone (GnRH) antagonists, understanding the nuanced performance differences between generations of these compounds is critical. This guide provides an objective comparison of the third-generation GnRH antagonist, Antide (also known as Iturelix), against the first-generation antagonists, Cetrorelix and Ganirelix. The comparison focuses on key performance indicators: receptor binding affinity, histamine release, and in vivo efficacy, supported by available experimental data.
Executive Summary
First-generation GnRH antagonists, such as Cetrorelix and Ganirelix, have been instrumental in various clinical applications, particularly in assisted reproductive technologies. However, their development was marked by challenges, most notably their propensity to induce histamine release. The third-generation antagonist, this compound, was developed to improve upon these characteristics, aiming for higher efficacy and a better safety profile. This guide synthesizes the available data to facilitate a direct comparison.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data available for this compound, Cetrorelix, and Ganirelix, focusing on binding affinity, histamine release, and in vivo efficacy.
Table 1: GnRH Receptor Binding Affinity
| Compound | Generation | Binding Affinity (IC50) |
| This compound (Iturelix) | Third | Data not available in searched literature |
| Cetrorelix | First | 1.21 nM[1][2] |
| Ganirelix | First | 3.6 nM[3] |
Table 2: Histamine Release Potential
| Compound | Generation | Histamine Release |
| This compound (Iturelix) | Third | Data not available in searched literature |
| Cetrorelix | First | High capacity (>3 µg/mL)[4] |
| Ganirelix | First | Moderate (81 ± 27% increase at 100 µg/mL)[5] |
Table 3: In Vivo Efficacy - Luteinizing Hormone (LH) Suppression
| Compound | Generation | Dosing and Efficacy |
| This compound (Iturelix) | Third | 0.5 mg/mL is the minimal effective dose to prevent premature LH surges.[6] |
| Cetrorelix | First | A single 5.0 mg dose resulted in 91% testosterone suppression.[1] A nadir in LH was reached 24 hours after injection with a reduction of 56 ± 19%.[1] |
| Ganirelix | First | A 6 mg dose maximally decreased serum LH concentrations by 70.1 ± 3.6%.[7] Doses of 0.125 mg, 0.250 mg, and 0.500 mg suppressed endogenous LH by 49%, 69%, and 75% respectively.[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
GnRH Signaling Pathway and Antagonist Action
This diagram illustrates the physiological signaling cascade initiated by GnRH and the mechanism by which GnRH antagonists exert their inhibitory effects.
Caption: GnRH signaling pathway and antagonist mechanism of action.
Experimental Workflow: Competitive Binding Assay
This diagram outlines the workflow for a competitive radioligand binding assay used to determine the binding affinity (IC50) of a GnRH antagonist.
Caption: Workflow for a competitive binding assay.
Experimental Workflow: Mast Cell Histamine Release Assay
This diagram details the steps involved in an in vitro assay to measure histamine release from mast cells upon exposure to a GnRH antagonist.
Caption: Workflow for a mast cell histamine release assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Protocol 1: Competitive Radioligand Binding Assay for GnRH Receptor Affinity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a GnRH antagonist, which is a measure of its binding affinity to the GnRH receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 cells).
-
Radiolabeled GnRH analog (e.g., 125I-[His5,D-Tyr6]-GnRH).
-
Unlabeled GnRH antagonist (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed amount of cell membrane preparation.
-
A fixed concentration of the radiolabeled GnRH analog.
-
Increasing concentrations of the unlabeled GnRH antagonist (the competitor).
-
For determining non-specific binding, add a high concentration of an unlabeled GnRH agonist or antagonist.
-
For determining total binding, add only the binding buffer instead of the competitor.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Ex Vivo Human Skin Histamine Release Assay
Objective: To assess the potential of a GnRH antagonist to induce histamine release from mast cells in a physiologically relevant tissue model.
Materials:
-
Fresh human skin samples obtained from cosmetic surgery.
-
Oxygenated saline solution.
-
GnRH antagonist at various concentrations.
-
Compound 48/80 (as a positive control for histamine release).
-
Histamine ELISA kit.
Procedure:
-
Skin Preparation: Obtain fresh human skin samples and immediately place them in an oxygenated saline solution. Cut the skin into smaller, uniform pieces.
-
Incubation: Place the skin samples in individual wells of a culture plate. Add different concentrations of the GnRH antagonist to the wells. Include a negative control (saline only) and a positive control (Compound 48/80).
-
Sample Collection: Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes). After incubation, collect the supernatant from each well.
-
Histamine Quantification: Measure the concentration of histamine in the collected supernatants using a commercially available histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the drug-induced histamine release as a percentage increase relative to the basal release (negative control).
Protocol 3: In Vivo Luteinizing Hormone (LH) Suppression Assay in a Rat Model
Objective: To evaluate the in vivo efficacy of a GnRH antagonist in suppressing LH secretion.
Materials:
-
Adult male or female rats (castrated male rats are often used to have elevated basal LH levels).
-
GnRH antagonist solution for injection.
-
Anesthesia (if required for blood sampling).
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Centrifuge.
-
Rat LH ELISA or radioimmunoassay (RIA) kit.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Blood Sampling: Collect a baseline blood sample from each rat before administering the antagonist.
-
Antagonist Administration: Administer the GnRH antagonist via a suitable route (e.g., subcutaneous or intravenous injection) at different dose levels. Include a vehicle control group.
-
Post-Dose Blood Sampling: Collect blood samples at various time points after antagonist administration (e.g., 1, 2, 4, 8, 24 hours) to monitor the time course of LH suppression.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
LH Measurement: Measure the concentration of LH in the plasma samples using a specific rat LH ELISA or RIA kit.
-
Data Analysis: Calculate the percentage of LH suppression at each time point and for each dose group relative to the baseline levels. Compare the suppression profiles between the different dose groups and the control group.
Conclusion
This guide provides a comparative overview of this compound and first-generation GnRH antagonists, Cetrorelix and Ganirelix. Based on the available literature, Cetrorelix and Ganirelix have well-characterized performance profiles, including their binding affinities and a known propensity for histamine release, with Cetrorelix showing a higher potential for this side effect. While this compound is positioned as a third-generation antagonist with potentially improved characteristics, there is a notable lack of publicly available, direct comparative data on its binding affinity and histamine-releasing potential. The in vivo efficacy data suggests that all three compounds are effective in suppressing LH, a key therapeutic goal.
For researchers and drug development professionals, the choice of a GnRH antagonist will depend on the specific application, the desired balance between efficacy and safety, and the available preclinical and clinical data. Further head-to-head studies are warranted to fully elucidate the performance advantages of third-generation antagonists like this compound over their predecessors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GnRH Receptor | BioChemPartner [biochempartner.com]
- 3. biocompare.com [biocompare.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Peptide Quantification: A Focus on Leuprolide
Disclaimer: A specific, validated HPLC-MS method for a compound named "Antide" could not be located in publicly available scientific literature. It is possible that "this compound" is a specific brand name, a less common chemical name, or a typographical error. Therefore, this guide provides a detailed comparison of bioanalytical methods for the quantification of a representative peptide therapeutic, Leuprolide, a Gonadotropin-Releasing Hormone (GnRH) analog. The principles and methodologies described herein are broadly applicable to the quantification of other peptide drugs.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods with alternative immunoassays for the quantification of Leuprolide in biological matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Leuprolide Quantification
HPLC-MS has become a primary tool for the bioanalysis of peptide drugs due to its high specificity, sensitivity, and wide dynamic range, which allows for the accurate measurement of therapeutics like Leuprolide.[1]
Experimental Protocol: A Validated HPLC-MS/MS Method
This section details a representative experimental protocol for the quantification of Leuprolide in human plasma using a validated HPLC-MS/MS method.[1][2][3][4]
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of human plasma, an internal standard (Leuprolide-d10) is added.[2] Protein precipitation is then carried out by adding an organic solvent such as acetonitrile, often containing an acid like formic acid to improve analyte response.[2][5] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then further processed or directly injected into the LC-MS/MS system.[2]
-
Solid-Phase Extraction (SPE): For enhanced cleanup and concentration, SPE can be employed.[1][3] The plasma sample, after initial protein precipitation, is loaded onto an SPE cartridge (e.g., C18). The cartridge is washed to remove interferences, and the analyte is then eluted with an appropriate solvent mixture. The eluate is typically evaporated and reconstituted in a mobile phase-compatible solvent before injection.[1]
2. HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of Leuprolide and its internal standard.[2][3]
-
Mobile Phase: A gradient elution is typically performed using a two-component mobile phase system:
-
Flow Rate: A typical flow rate is around 0.5 - 0.6 mL/min.[5]
-
Column Temperature: The column is often heated (e.g., to 55°C) to ensure reproducible chromatography.[1]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is highly effective for ionizing peptides like Leuprolide.[2][3]
-
Detection: The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Leuprolide and its internal standard. For example, a precursor ion of m/z 605.5 for Leuprolide could fragment to a product ion of m/z 249.1.[3]
-
Data Presentation: HPLC-MS/MS Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC-MS/MS method for Leuprolide quantification in human plasma, demonstrating its performance characteristics.
| Validation Parameter | Typical Performance | Reference |
| Lower Limit of Quantification (LLOQ) | 2.5 - 50 pg/mL | [1][3] |
| Linearity Range | 2.5 - 10,000 pg/mL | [1] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | [1] |
| Precision (%CV) | <15% (<20% at LLOQ) | [1] |
| Recovery | Typically >80% | [4] |
Workflow Diagram: HPLC-MS/MS Quantification of Leuprolide
Caption: Workflow for Leuprolide quantification by HPLC-MS/MS.
Alternative Quantification Method: Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and chemiluminescence immunoassays, are common alternatives for quantifying peptides and proteins.[6][7] These methods rely on the specific binding of an antibody to the target analyte.
Experimental Protocol: General Immunoassay Procedure
-
Coating: A microplate is coated with a capture antibody specific to Leuprolide.
-
Sample Incubation: Plasma samples, standards, and controls are added to the wells. Leuprolide present in the samples binds to the capture antibody.
-
Washing: Unbound components are washed away.
-
Detection Antibody: A second antibody, which is conjugated to an enzyme (for ELISA) or a chemiluminescent label, is added. This antibody also binds to the captured Leuprolide.
-
Substrate Addition: A substrate is added, which is converted by the enzyme into a colored or light-emitting product.
-
Detection: The absorbance or luminescence is measured, which is proportional to the concentration of Leuprolide in the sample.
Data Presentation: Comparison of HPLC-MS/MS and Immunoassay
This table provides a comparative overview of the performance and characteristics of HPLC-MS/MS and immunoassays for peptide quantification.
| Feature | HPLC-MS/MS | Immunoassay (e.g., ELISA) |
| Specificity | Very high; distinguishes between parent drug and metabolites.[6] | Can be prone to cross-reactivity with structurally similar molecules.[1][8] |
| Sensitivity | High, often reaching pg/mL levels.[1] | Can also be very high, depending on the antibody affinity.[9] |
| Dynamic Range | Wide, often spanning several orders of magnitude.[1] | Typically narrower compared to LC-MS/MS.[1] |
| Method Development | Can be faster as it does not require specific antibody development.[9] | Requires development and validation of specific antibodies, which can be time-consuming.[9] |
| Throughput | Moderate, with run times of a few minutes per sample.[2][3] | Can be high, especially with automated platforms. |
| Matrix Effects | Can be affected by ion suppression or enhancement, requiring careful validation. | Can be affected by non-specific binding and other matrix components. |
| Multiplexing | Can be readily adapted to quantify multiple analytes simultaneously. | Multiplexing is possible but can be more complex to develop. |
Workflow Diagram: General Immunoassay Workflow
Caption: General workflow for an immunoassay.
Conclusion
Both HPLC-MS/MS and immunoassays are powerful techniques for the quantification of peptides like Leuprolide in biological matrices. HPLC-MS/MS offers superior specificity and a wider dynamic range, making it the method of choice for regulatory submissions and studies requiring high accuracy and the ability to distinguish between related compounds. Immunoassays, on the other hand, can be very sensitive and high-throughput, making them suitable for screening large numbers of samples. The choice of method ultimately depends on the specific requirements of the study, including the need for specificity, sensitivity, throughput, and the available resources.
References
- 1. sciex.com [sciex.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Leuprolide–Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS and Its Pharmacokinetics after Subcutaneous Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Long-Term Efficacy of Antide in Chronic Dosing Studies: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Gonadotropin-Releasing Hormone (GnRH) antagonists, understanding the long-term efficacy and safety profiles of available options is paramount. This guide provides a comparative analysis of Antide (also known as Iturelix), a potent GnRH antagonist, with other alternatives, supported by available preclinical and clinical data from chronic dosing studies.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound and other GnRH antagonists exert their effects by competitively binding to GnRH receptors in the anterior pituitary gland. This action blocks the binding of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in gonadotropins leads to a decrease in the production of gonadal steroids, such as estrogen and testosterone. This mechanism is fundamental to their therapeutic applications in various hormone-dependent conditions.
Preclinical Efficacy of this compound in Chronic Dosing
Preclinical studies in various animal models have demonstrated the sustained efficacy of this compound in suppressing the reproductive axis over extended periods.
Table 1: Summary of Preclinical Long-Term Efficacy of this compound
| Animal Model | Duration of Treatment | Key Findings | Reference |
| Female Rats | 21 days | 100% inhibition of ovulation at low daily doses. Prevented LH release after the first injection and decreased serum progesterone levels by 60%. Pituitary LH content increased, suggesting inhibition of release rather than synthesis. | [1] |
| Male Rats | 5 weeks | Significant disruption of spermatogenesis with germ cell development arrested at the pachytene spermatocyte stage. Drastic reduction in the weights of testes, epididymis, seminal vesicles, and ventral prostate. | [2] |
| Primates | Not specified | A single high dose resulted in prolonged (several weeks) and reversible inhibition of pituitary gonadotropin secretion. | [1] |
These studies highlight this compound's potent and sustained inhibitory effect on reproductive function with chronic administration. The effects observed were reversible upon cessation of treatment.
Comparison with Other GnRH Antagonists in Long-Term Studies
While direct, long-term, head-to-head comparative studies of this compound with other specific GnRH antagonists in chronic dosing regimens are limited in publicly available literature, data from studies on other antagonists provide a basis for comparison of the class.
Newer oral GnRH antagonists such as Elagolix, Relugolix, and Linzagolix have undergone more extensive long-term clinical evaluation for conditions like endometriosis and uterine fibroids, with treatment durations of up to 52 weeks. These studies have consistently shown sustained efficacy in reducing pain and other symptoms associated with these conditions.
Degarelix, another injectable GnRH antagonist, has been studied in long-term settings for prostate cancer. A 24-week study in goats demonstrated its effectiveness as a chemical castration method, with sustained suppression of testosterone and testicular function.
Table 2: Comparative Long-Term Efficacy Data of GnRH Antagonists
| GnRH Antagonist | Indication | Duration | Key Efficacy Endpoints |
| This compound (preclinical) | Ovulation Inhibition | 21 days | 100% ovulation inhibition |
| Elagolix | Endometriosis | 24 & 52 weeks | Sustained reduction in dysmenorrhea and non-menstrual pelvic pain. |
| Relugolix | Uterine Fibroids | 24 weeks | Significant reduction in menstrual blood loss. |
| Linzagolix | Uterine Fibroids | 24 & 52 weeks | Dose-dependent reduction in heavy menstrual bleeding. |
| Degarelix (preclinical) | Chemical Castration | 24 weeks | Sustained suppression of testosterone and spermatogenesis. |
Long-Term Safety Considerations
A critical aspect of chronic dosing with GnRH antagonists is the potential for adverse effects stemming from sustained sex steroid suppression.
Reproductive Toxicology: Chronic administration of GnRH antagonists in preclinical models has demonstrated significant impacts on reproductive organs, consistent with their mechanism of action. These effects, such as gonadal atrophy and inhibition of gametogenesis, are generally considered reversible.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of study findings. Below are generalized protocols for preclinical chronic dosing studies of GnRH antagonists.
Chronic Dosing Efficacy Study in Rodents (Rat Model)
-
Animals: Sexually mature female Sprague-Dawley rats.
-
Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
This compound (or other GnRH antagonist) at various dose levels.
-
-
Dosing: Daily subcutaneous injections for a period of 21 to 35 days.
-
Efficacy Assessment:
-
Daily vaginal smears to monitor estrous cyclicity and determine ovulation.
-
Regular blood sampling for measurement of serum LH, FSH, and progesterone levels via radioimmunoassay (RIA) or ELISA.
-
-
Terminal Procedures:
-
Collection of pituitary glands for analysis of LH content.
-
Histological examination of ovaries.
-
Chronic Toxicology Study in Non-Rodents (Primate Model)
-
Animals: Adult, regularly cycling female cynomolgus monkeys.
-
Housing: Socially housed in compliance with animal welfare regulations.
-
Treatment Groups:
-
Control group receiving vehicle.
-
Low, mid, and high doses of the GnRH antagonist.
-
-
Dosing: Daily or weekly subcutaneous or intramuscular injections for a period of several months (e.g., 6 months).
-
Safety and Efficacy Monitoring:
-
Regular monitoring of clinical signs, body weight, and food consumption.
-
Frequent blood sampling for hematology, clinical chemistry, and hormone (LH, FSH, estradiol) analysis.
-
Menstrual cycle monitoring.
-
Dual-energy X-ray absorptiometry (DEXA) scans to assess bone mineral density at baseline and at specified intervals.
-
-
Post-mortem Analysis:
-
Gross necropsy.
-
Organ weight analysis.
-
Histopathological examination of a comprehensive list of tissues, with particular focus on reproductive organs.
-
Visualizing the GnRH Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
References
Comparative Study: The Efficacy of Doxorubicin Across Diverse Cancer Cell Lines
A comprehensive analysis of the cytotoxic effects, underlying mechanisms, and experimental protocols of Doxorubicin, a cornerstone of chemotherapy, on various cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development to provide a comparative understanding of Doxorubicin's performance and to offer detailed experimental methodologies for replication and further investigation.
Doxorubicin, an anthracycline antibiotic, stands as one of the most potent and widely utilized chemotherapeutic agents against a broad spectrum of cancers. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of free radicals, ultimately leading to cell cycle arrest and apoptosis.[1] However, the efficacy of Doxorubicin can vary significantly among different cancer types and even between cell lines derived from the same tumor type. This variability underscores the importance of understanding the specific cellular responses to this crucial anticancer drug.
This guide provides a comparative overview of Doxorubicin's effects on a selection of cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of Doxorubicin
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values for Doxorubicin can exhibit a wide range across different cancer cell lines, reflecting their varying sensitivities to the drug.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.02 - 0.5 | [2][3] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.1 - 1.0 | [3] |
| A549 | Lung Carcinoma | 0.05 - 0.8 | [4] |
| HeLa | Cervical Carcinoma | 0.03 - 0.6 | [2] |
| HT29 | Colorectal Adenocarcinoma | 0.1 - 1.2 | [5] |
| HepG2 | Hepatocellular Carcinoma | 0.2 - 1.5 | [6] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.
Underlying Mechanisms of Action and Signaling Pathways
The cytotoxic effects of Doxorubicin are mediated through a complex interplay of cellular signaling pathways. Upon entering the cell, Doxorubicin triggers a cascade of events that culminate in cell death.
DNA Damage and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, physically obstructing the processes of replication and transcription.[1] Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.[1]
Induction of Apoptosis: The extensive DNA damage caused by Doxorubicin activates intrinsic apoptotic pathways. This involves the activation of tumor suppressor proteins like p53, which in turn upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to the activation of caspases and programmed cell death.[7][8]
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.
Below is a diagram illustrating the primary signaling pathway affected by Doxorubicin:
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Doxorubicin in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Doxorubicin) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Below is a workflow diagram for the MTT assay:
References
- 1. longdom.org [longdom.org]
- 2. Comparison of Anticancer Activity of Dorycnium pentaphyllum Extract on MCF-7 and MCF-12A Cell Line: Correlation with Invasion and Adhesion [mdpi.com]
- 3. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer drugs: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Validation of GnRH Antagonists as Anti-Tumor Agents: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-tumor activity of Gonadotropin-Releasing Hormone (GnRH) antagonists, a class of drugs that includes Antide and other agents like Degarelix, Cetrorelix, and Abarelix. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance based on available experimental evidence.
Mechanism of Action
GnRH antagonists exert their anti-tumor effects primarily through the suppression of the pituitary-gonadal axis. By competitively blocking GnRH receptors in the pituitary gland, they inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This leads to a rapid reduction in testosterone levels in men and estrogen in women, which is crucial for the growth of hormone-dependent tumors such as prostate and breast cancer.[1][2][3] Unlike GnRH agonists, which cause an initial surge in hormone levels, antagonists provide immediate suppression, avoiding the risk of clinical flare-ups.[1][2][4] Some studies also suggest that GnRH antagonists may have direct anti-proliferative effects on cancer cells through tumor-expressed GnRH receptors.[3][5]
References
- 1. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Abarelix and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
This guide provides a comprehensive comparison of the clinical performance of gonadotropin-releasing hormone (GnRH) antagonists, such as cetrorelix and ganirelix, against GnRH agonists in the context of in vitro fertilization (IVF) and other assisted reproductive technologies (ART). The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of data from multiple meta-analyses and clinical trials.
Note on "Antide": The initial search for "this compound" did not yield specific results for a GnRH antagonist under this name in the major clinical trial databases and meta-analyses. It is possible that "this compound" is a less common brand name, a developmental compound, or a typographical error. This guide, therefore, focuses on the well-established and extensively studied GnRH antagonists.
Comparative Efficacy and Safety of GnRH Antagonists vs. Agonists
GnRH antagonists and agonists are both used in controlled ovarian stimulation (COS) protocols to prevent a premature luteinizing hormone (LH) surge, but they have different mechanisms of action and associated clinical outcomes.
Quantitative Data Summary
The following tables summarize key clinical outcomes from meta-analyses comparing GnRH antagonist and long GnRH agonist protocols in various patient populations undergoing IVF/ICSI.
Table 1: Clinical Outcomes in the General IVF Population
| Outcome | GnRH Antagonist | GnRH Agonist | Relative Risk (RR) [95% CI] | Key Findings |
| Ongoing Pregnancy Rate | Lower | Higher | 0.89 [0.82–0.96] | Significantly lower with antagonists in the general IVF population.[1] |
| Ovarian Hyperstimulation Syndrome (OHSS) Rate | Lower | Higher | 0.63 [0.50–0.81] | Significantly lower incidence of OHSS with antagonists.[1] |
| Duration of Gonadotrophin Stimulation | Shorter | Longer | -0.74 days (WMD) | Antagonist protocols are associated with a shorter stimulation duration.[2] |
| Total Dose of Gonadotrophin | Lower | Higher | -0.28 (WMD) | A lower total dose of gonadotrophins is required with antagonist protocols.[2] |
Table 2: Clinical Outcomes in Patients with Polycystic Ovary Syndrome (PCOS)
| Outcome | GnRH Antagonist | GnRH Agonist | Relative Risk (RR) [95% CI] | Key Findings |
| Ongoing Pregnancy Rate | No Significant Difference | No Significant Difference | 0.97 [0.84–1.11] | No evidence of a difference in ongoing pregnancy rates between the two protocols in PCOS patients.[1] |
| OHSS Rate (Moderate to Severe) | Lower | Higher | 0.59 [0.45–0.76] | GnRH antagonists are associated with a significantly lower rate of moderate to severe OHSS in PCOS patients.[2] |
| Cycle Cancellation Rate (due to high risk of OHSS) | Lower | Higher | 0.47 [0.32–0.69] | A lower incidence of cycle cancellation due to high OHSS risk is observed with antagonists.[3] |
Table 3: Clinical Outcomes in Poor Responders
| Outcome | GnRH Antagonist | GnRH Agonist | Odds Ratio (OR) [95% CI] | Key Findings |
| Clinical Pregnancies | Lower | Higher | 0.748 [0.588–0.952] | Agonist protocols were associated with more clinical pregnancies in poor responders.[4] |
| Cancelled IVF/ICSI Cycles | Higher | Lower | 1.268 [1.007–1.598] | GnRH agonists were correlated with fewer cancelled cycles.[4] |
| Duration of Ovarian Stimulation | Shorter | Longer | -0.426 (SMD) | Antagonists resulted in a significantly shorter duration of stimulation.[4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating clinical findings. Below are representative protocols for key experiments cited in the meta-analyses.
Controlled Ovarian Stimulation (COS) with GnRH Antagonist Protocol
-
Baseline Assessment: A baseline ultrasound and hormonal assessment (FSH, LH, E2) are performed on day 2 or 3 of the menstrual cycle.
-
Gonadotropin Administration: Ovarian stimulation is initiated with daily injections of recombinant FSH (rFSH) or human menopausal gonadotropin (hMG). The starting dose is individualized based on the patient's age, antral follicle count, and previous response.
-
GnRH Antagonist Initiation: A GnRH antagonist (e.g., Cetrorelix 0.25 mg or Ganirelix 0.25 mg) is typically initiated when the lead follicle reaches a mean diameter of 12-14 mm or on a fixed day of stimulation (e.g., day 5 or 6). The antagonist is administered daily until the day of ovulation trigger.
-
Monitoring: Follicular growth is monitored via transvaginal ultrasound every 2-3 days. Serum estradiol (E2) levels are also monitored.
-
Ovulation Trigger: When at least two to three follicles reach a mean diameter of 17-18 mm, a final oocyte maturation trigger is administered. This is typically human chorionic gonadotropin (hCG) or a GnRH agonist.
-
Oocyte Retrieval: Oocyte retrieval is performed 34-36 hours after the trigger.
Hormonal Assays
Serum concentrations of FSH, LH, and estradiol (E2) are measured using immunoassays, such as electrochemiluminescence immunoassay (ECLIA) or radioimmunoassay (RIA). These assays are performed at baseline, throughout the stimulation phase, and on the day of the ovulation trigger to monitor the patient's response and adjust medication dosages accordingly.
Visualizations
Signaling Pathway of GnRH and its Analogs
Caption: GnRH signaling pathway and the mechanism of action of GnRH agonists and antagonists.
Experimental Workflow of an IVF Cycle with a GnRH Antagonist
Caption: A typical workflow for an in vitro fertilization (IVF) cycle using a GnRH antagonist protocol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Meta-analysis of GnRH antagonist protocols: do they reduce the risk of OHSS in PCOS? - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meta-analysis of GnRH-antagonists versus GnRH-agonists in poor responder protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Antide (Iturelix) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Antide, a synthetic peptide also known as Iturelix. This compound is a gonadotropin-releasing hormone (GnRH) antagonist, and its disposal requires adherence to specific laboratory safety and chemical handling protocols to prevent environmental contamination and ensure personnel safety.[1][2] The following step-by-step guidance is designed to provide clear, actionable procedures for the disposal of this compound waste generated during research and development activities.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office.[1] Disposal regulations can vary based on local, state, and federal guidelines.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Lab coat
-
Safety goggles or glasses
-
Disposable nitrile gloves
Spill Response: In the event of a spill, contain the material promptly using absorbent pads. Clean the affected area with an appropriate solvent or disinfectant. All materials used for spill cleanup must be disposed of as hazardous chemical waste.[3]
Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Unused or expired lyophilized this compound powder.
-
Contaminated consumables such as vials, pipette tips, and gloves.
-
-
Liquid Waste:
-
Reconstituted this compound solutions.
-
Solvents and buffers used in conjunction with this compound.
-
Collect all this compound waste in designated, clearly labeled, and sealed containers. The containers should be made of a material compatible with the waste and stored in a designated satellite accumulation area within the laboratory.[4][5]
Disposal Methodology
The primary and recommended method for the disposal of peptide-based compounds like this compound is incineration by a licensed hazardous waste disposal facility.[1] This method ensures the complete destruction of the biologically active peptide.
Experimental Protocol for Waste Preparation and Disposal:
-
Solid Waste Collection: 1.1. Place all solid waste contaminated with this compound, including unused powder, vials, and contaminated PPE, into a designated, puncture-resistant, and clearly labeled hazardous waste container. 1.2. Ensure the container is sealed to prevent leakage.
-
Liquid Waste Collection: 2.1. Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. 2.2. Do not mix this compound waste with other chemical waste streams unless approved by your EHS office.
-
Arranging for Disposal: 3.1. Contact your institution's EHS office to schedule a pickup for the hazardous waste. 3.2. Provide a detailed inventory of the waste container's contents.
-
Incineration: 4.1. The licensed waste disposal vendor will transport the sealed containers to a specialized facility for high-temperature incineration. 4.2. This process thermally decomposes the peptide, rendering it inactive and environmentally safe.
Quantitative Data for Laboratory Waste Disposal
The following table summarizes general quantitative parameters for laboratory chemical waste disposal. Note that these are general guidelines, and specific limits for this compound disposal should be confirmed with your local EHS office and regulatory authorities.
| Parameter | Guideline | Source |
| pH for Drain Disposal | 5.5 - 9.0 | [6] |
| Concentration Limit for Drain Disposal (General Organics) | < 1% in aqueous solution | [3] |
| Incineration Temperature (Pharmaceuticals) | > 850°C (minimum) | [7] |
| Incineration Temperature (Medical Waste) | 900°C - 1200°C | [8] |
Note: Direct drain disposal of this compound is not recommended due to its biological activity.
Visualized Workflows and Pathways
To further clarify the procedures and mechanisms, the following diagrams are provided.
Caption: A workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: The signaling pathway of a GnRH antagonist, such as this compound.
References
- 1. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. DSpace [iris.who.int]
- 5. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 8. pubs.aip.org [pubs.aip.org]
Personal protective equipment for handling Antide
Essential Safety and Handling Guide for Antide
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a third-generation gonadotropin-releasing hormone receptor (GnRHR) antagonist. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Chemical Identification and Properties
A clear understanding of the substance is the first step in safe handling.
| Property | Value |
| Synonyms | This compound acetate, Iturelix, Orf 23541 |
| Molecular Formula | C82H108ClN17O14 • C2H4O2[1] |
| Molecular Weight | 1651.3 g/mol [1] |
| Appearance | Lyophilized white powder[2] |
| Solubility | Soluble in DMSO and Ethanol[1] |
| Storage | Store desiccated below -20°C.[2][3] Upon reconstitution, store at 4°C for 2-7 days and for longer-term storage, below -18°C.[2] |
Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes of the reconstituted solution or airborne particles of the lyophilized powder. |
| Body Protection | A fully buttoned lab coat, preferably with knit cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation and engineering controls are not sufficient. | To be used based on a risk assessment of the specific procedure. |
Glove Compatibility for Acetates
While specific data for this compound is unavailable, general guidance for handling acetates can inform glove selection.
| Glove Material | Ethyl Acetate Rating | General Recommendation |
| Butyl | Fair[5] | Offers good resistance to a wide range of chemicals. |
| Natural Rubber/Latex | Good[5] | May cause allergic reactions in some individuals. |
| Neoprene | Good[5] | A synthetic rubber with good chemical resistance. |
| Nitrile | Fair[5] | A common choice for laboratory use, providing a good balance of protection and dexterity. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
-
Preparation :
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance, chemical fume hood, and necessary handling equipment are available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wear two pairs of nitrile gloves.
-
-
Weighing and Reconstitution :
-
Perform all manipulations of the lyophilized powder within a chemical fume hood to minimize inhalation risk.[4]
-
Carefully weigh the desired amount of this compound.
-
Reconstitute the lyophilized powder by adding sterile water or another appropriate solvent as per the research protocol.[2][3] Handle the reconstituted solution with the same level of precaution as the powder.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment used in the handling process.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Decontamination Protocol
In the event of a spill, a swift and organized response is crucial to contain the hazard and mitigate exposure.
-
Immediate Response :
-
Containment and Cleanup :
-
Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.[7][8]
-
For liquid spills, cover with absorbent material, working from the outside in.[9]
-
For powder spills, gently cover with a damp cloth or paper towel to avoid creating dust.[10]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[6][8]
-
-
Decontamination :
-
Reporting and Restocking :
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of the safety protocol.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be segregated as hazardous chemical waste.[4]
-
Containerization : Collect all this compound waste in clearly labeled, sealed, and puncture-resistant containers.[10]
-
Disposal Route : Dispose of the hazardous waste through an approved institutional or commercial waste disposal program in accordance with local, state, and federal regulations. Do not dispose of this compound waste down the drain or in the regular trash.[4]
Visual Workflow Guides
The following diagrams provide a visual representation of the key operational workflows for handling this compound safely.
References
- 1. caymanchem.com [caymanchem.com]
- 2. angioproteomie.com [angioproteomie.com]
- 3. cellsciences.com [cellsciences.com]
- 4. drexel.edu [drexel.edu]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. louisville.edu [louisville.edu]
- 7. acs.org [acs.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
